molecular formula C9H6N2O B1403406 1,7-Naphthyridine-2-carbaldehyde CAS No. 1351516-00-1

1,7-Naphthyridine-2-carbaldehyde

Cat. No.: B1403406
CAS No.: 1351516-00-1
M. Wt: 158.16 g/mol
InChI Key: WKOGUTJHFSUQNA-UHFFFAOYSA-N
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Description

1,7-Naphthyridine-2-carbaldehyde is a versatile nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Researchers value this compound for constructing complex polyheterocyclic systems, such as the benzo[f][1,7]naphthyridine core, which is present in various bioactive molecules . These fused bis-heterocyclic systems have demonstrated a range of pharmacological activities, including potent antimicrobial effects against pathogens like Gram-negative bacteria (e.g., E. coli, P. aeruginosa) and Gram-positive bacteria (e.g., S. aureus, L. monocytogenes), as well as cytotoxic properties against human cell lines . The naphthyridine scaffold is a privileged structure in drug discovery, with derivatives known to act as potent and highly specific enzyme inhibitors, such as Phosphodiesterase 5 (PDE5) inhibitors . The aldehyde functional group on the 1,7-naphthyridine ring makes it a key intermediate for further synthetic elaboration via multicomponent reactions, cycloadditions, and other convergent strategies to generate diverse molecular architectures for biological evaluation . This product is intended for research and development purposes only in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-naphthyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-8-2-1-7-3-4-10-5-9(7)11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOGUTJHFSUQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858619
Record name 1,7-Naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351516-00-1
Record name 1,7-Naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1,7-Naphthyridine-2-carbaldehyde (CAS 1351516-00-1)

[1][2][3][4]

Executive Summary: The Strategic Scaffold

1,7-Naphthyridine-2-carbaldehyde is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive small molecules.[1] As a diaza-analogue of quinoline , the 1,7-naphthyridine scaffold offers a distinct electronic profile and hydrogen-bonding capability (N7 acceptor) that allows medicinal chemists to execute scaffold hopping strategies.[1] This modification often improves solubility and metabolic stability compared to the parent quinoline or isoquinoline drugs.

This guide details the physicochemical profile, a validated synthesis protocol via Selenium Dioxide oxidation, and the downstream application of this aldehyde in generating kinase inhibitor libraries and antimicrobial agents.

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7]

PropertySpecification
CAS Number 1351516-00-1
IUPAC Name 1,7-Naphthyridine-2-carbaldehyde
Molecular Formula

Molecular Weight 158.16 g/mol
SMILES O=CC1=NC2=CN=CC=C2C=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
Storage Inert atmosphere (Argon/Nitrogen), 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids.[1]
Key Reactivity Electrophilic aldehyde (C2); Nucleophilic Nitrogen (N7)

Synthesis Protocol: Selective Oxidation Strategy

While various routes exist, the most robust laboratory-scale method for generating heteroaromatic aldehydes from their methyl precursors is the Riley Oxidation using Selenium Dioxide (

21
Retrosynthetic Logic

The synthesis relies on the activated nature of the methyl group at the C2 position, which is adjacent to the ring nitrogen (N1). This position is sufficiently acidic to enolize, allowing attack by the selenium species.

RetrosynthesisFigure 1: Retrosynthetic Strategy for CAS 1351516-00-1Target1,7-Naphthyridine-2-carbaldehyde(Target)Precursor2-Methyl-1,7-naphthyridine(Precursor)Target->PrecursorSeO2 Oxidation(Riley)Core3-Aminopyridine + Glycerol(Skraup Synthesis)Precursor->CoreCyclization

Detailed Experimental Protocol

Objective: Synthesis of 1,7-Naphthyridine-2-carbaldehyde via

Materials:

  • 2-Methyl-1,7-naphthyridine (1.0 eq)[1]

  • Selenium Dioxide (

    
    ) (1.2 – 1.5 eq)
    
  • Solvent: 1,4-Dioxane/Water (95:5 mixture)[1]

  • Celite (for filtration)[3]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methyl-1,7-naphthyridine (10 mmol) in 1,4-dioxane (50 mL). Add water (2 mL) to facilitate the reaction mechanism (hydrolysis of the intermediate selenite ester).

  • Oxidation: Add

    
      (12 mmol) in a single portion.
    
  • Reaction: Heat the mixture to reflux (100–105°C) under an inert atmosphere (Nitrogen) for 4–6 hours.

    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The aldehyde typically runs slightly lower or similar to the methyl precursor but stains distinctly with 2,4-DNP (orange/red spot).

    • Visual Cue: The precipitation of black Selenium metal indicates the reaction is progressing.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the black Selenium metal. Wash the pad with hot ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove dioxane.

  • Purification (Bisulfite Method):

    • Why this step? To separate the aldehyde from unreacted methyl precursor without difficult chromatography.

    • Dissolve the crude residue in EtOAc. Shake with saturated aqueous Sodium Bisulfite (

      
      ) . The aldehyde forms a water-soluble bisulfite adduct.[1]
      
    • Wash the aqueous layer with EtOAc to remove non-aldehyde impurities.

    • Basify the aqueous layer (pH ~9-10) with

      
       to regenerate the aldehyde.
      
    • Extract the free aldehyde into DCM (3x), dry over

      
      , and concentrate.
      
  • Final Isolation: Recrystallize from Hexane/EtOAc if necessary to obtain the pale yellow solid.

Applications in Drug Discovery[9][10]

The C2-aldehyde functionality serves as a "warhead" for further diversification.[1] It is particularly valuable for synthesizing Schiff bases (hydrazones) and heterocyclic fusions .

Validated Workflows
  • Reductive Amination: Reaction with primary amines followed by

    
     reduction yields secondary amines, common in kinase inhibitor side chains.
    
  • Groebke-Blackburn-Bienaymé Reaction: One-pot multicomponent reaction with an amidine and isocyanide to form fused imidazo[1,2-a]naphthyridines.[1]

  • Hydrazone Formation: Reaction with hydrazides to form acylhydrazones, a pharmacophore noted for antimicrobial activity (specifically against S. aureus).

ApplicationsFigure 2: Synthetic Utility and Downstream ApplicationsAldehyde1,7-Naphthyridine-2-carbaldehydeSchiffSchiff Base / Hydrazone(Antimicrobial)Aldehyde->Schiff+ R-NH2 / R-CONHNH2AmineSecondary Amine(Kinase Inhibitor)Aldehyde->Amine+ R-NH2, then NaBH(OAc)3FusedImidazo-fused System(Scaffold Hopping)Aldehyde->FusedGroebke-Blackburn-Bienaymé Reaction

Structural Significance (SAR)

In Structure-Activity Relationship (SAR) studies, the 1,7-naphthyridine core is often compared to quinoline.

  • Quinoline: Nitrogen at pos 1.

  • 1,7-Naphthyridine: Nitrogens at pos 1 and 7.

  • Effect: The N7 nitrogen acts as an additional hydrogen bond acceptor. In kinase pockets (e.g., c-Met, VEGFR), this can create critical water-mediated bridges or direct interactions with hinge region residues that quinoline cannot achieve.

References

  • Mrozek-Wilczkiewicz, A., et al. (2015).[3] Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Retrieved January 28, 2026, from [Link]

  • Riley, H. L., et al. (1932).[4] Selenium Dioxide Oxidation (Riley Oxidation) Mechanism and Scope. Journal of the Chemical Society. (Historical Context via Wikipedia). Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9209, 1,7-Naphthyridine. Retrieved January 28, 2026, from [Link]

1,7-Naphthyridine-2-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,7-Naphthyridine-2-carbaldehyde (CAS: 1351516-00-1) is a fused bicyclic heteroaromatic aldehyde. As a member of the diazanaphthalene class, it serves as a critical intermediate in the synthesis of bioactive agents, particularly phosphodiesterase 5 (PDE5) inhibitors and anticancer alkaloids. This guide details its molecular specifications, synthetic pathways, and reactivity profile, providing a foundational resource for medicinal chemists targeting the 1,7-naphthyridine scaffold.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models essential for chemoinformatic integration.

ParameterSpecificationNotes
Chemical Name 1,7-Naphthyridine-2-carbaldehydeIUPAC nomenclature
CAS Registry Number 1351516-00-1Unique identifier [1]
Molecular Formula C₉H₆N₂O
Molecular Weight 158.16 g/mol Exact Mass: 158.0480
SMILES O=CC1=NC2=CN=CC=C2C=C1Useful for docking simulations
LogP (Predicted) ~1.2 - 1.5Lipophilic, suitable for CNS penetration
TPSA ~43 ŲTopological Polar Surface Area
H-Bond Acceptors 3N1, N7, O (aldehyde)
H-Bond Donors 0
Physical State Solid (Pale yellow to off-white)Based on structural analogs [2]

Synthetic Architecture & Methodologies

The synthesis of 1,7-naphthyridine-2-carbaldehyde typically proceeds via the functionalization of the 2-methyl precursor. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.

Retrosynthetic Analysis (Graphviz)

G cluster_legend Legend Target 1,7-Naphthyridine-2-carbaldehyde (Target) Precursor 2-Methyl-1,7-naphthyridine Target->Precursor SeO2 Oxidation (Selective) Core 3-Aminopyridine derivative Precursor->Core Modified Skraup Cyclization key Blue: Target Molecule White: Intermediates

Figure 1: Retrosynthetic disconnection showing the primary oxidative route from the methyl-substituted heteroaromatic core.

Primary Protocol: Selenium Dioxide Oxidation

This protocol is adapted from standard methodologies for converting methyl-azaarenes to carbaldehydes [3].

Reagents:

  • Substrate: 2-Methyl-1,7-naphthyridine (1.0 eq)

  • Oxidant: Selenium Dioxide (SeO₂, 1.1 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methyl-1,7-naphthyridine (10 mmol) in 1,4-dioxane (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add finely powdered SeO₂ (11 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (101°C) under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM) for the disappearance of the starting material.

  • Filtration: Cool the reaction to room temperature. Filter through a pad of Celite to remove the precipitated black selenium metal. Wash the pad with hot dioxane.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-5% MeOH/DCM) to isolate the pure aldehyde.

Critical Control Point: Avoid water in the solvent to prevent the formation of the hydrate or over-oxidation to the carboxylic acid.

Reactivity Profile & Derivatization

The C2-aldehyde position is highly reactive due to the electron-deficient nature of the naphthyridine ring, making it an excellent electrophile for Schiff base formation and heterocycle extension.

Reactivity Logic Map

Reactivity Center 1,7-Naphthyridine- 2-carbaldehyde Schiff Imine/Schiff Base (Ligand Synthesis) Center->Schiff + Primary Amine (-H2O) Reduction Hydroxymethyl derivative (Alcohol) Center->Reduction + NaBH4 Oxidation Carboxylic Acid (Linker attachment) Center->Oxidation + NaClO2 Condensation Vinyl Derivatives (Knoevenagel) Center->Condensation + Active Methylene

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

Key Transformations
  • Schiff Base Formation: Reaction with hydrazines or amines yields hydrazones/imines, which are often screened for antimicrobial activity (e.g., against S. aureus) or used as ligands for metal coordination complexes [4].

  • Knoevenagel Condensation: Reaction with malononitrile or active methylene compounds extends the conjugation, often used to tune fluorescence properties for biological imaging probes.

Therapeutic Potential & Pharmacophore Analysis

The 1,7-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, offering distinct hydrogen-bonding vectors due to the position of the nitrogen atoms.

  • PDE5 Inhibition: Derivatives of 1,7-naphthyridine have been identified as potent Phosphodiesterase 5 (PDE5) inhibitors.[1] The 2-position (where the aldehyde is located) serves as a critical vector for extending the molecule into the hydrophobic pocket of the enzyme [5].

  • Anticancer Alkaloids: Structural similarity to marine alkaloids (e.g., aaptamines) suggests potential in intercalating DNA or inhibiting Topoisomerase II. The aldehyde group allows for the attachment of solubilizing chains to improve bioavailability.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics should be verified:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde proton (-CHO): Singlet, highly deshielded, expected at δ 10.0 – 10.2 ppm .

    • Aromatic protons: A complex pattern between δ 7.5 – 9.2 ppm . The proton at C8 (adjacent to N7) will be the most deshielded aromatic signal (doublet or singlet depending on long-range coupling).

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1700–1720 cm⁻¹ .

    • C=N Stretch: Medium bands around 1580–1620 cm⁻¹ .

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Peak at m/z 159.17 .

References

  • Appchem. (2024).[2] Product Specification: 1,7-Naphthyridine-2-carbaldehyde (CAS 1351516-00-1).[3] Link

  • BLD Pharm. (2024). Safety Data Sheet: 1,7-Naphthyridine-2-carbaldehyde. Link

  • Goswami, S., et al. (2005).[4] "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 10(8), 929-936. (Cited for SeO2 oxidation protocol analogy). Link

  • Mrozek-Wilczkiewicz, A., et al. (2024). "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals,[1][5] 17. Link

  • Ukita, T., et al. (2003). "Novel 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345. Link

Sources

Physicochemical & Synthetic Profile: 1,7-Naphthyridine-2-carbaldehyde

[1]

Executive Summary

1,7-Naphthyridine-2-carbaldehyde (CAS 1351516-00-1) represents a critical heteroaromatic scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PIP4K2A) and antimicrobial agents. Distinguished by its electron-deficient 1,7-naphthyridine core and a reactive aldehyde handle at the C2 position, this compound serves as a versatile "warhead" precursor. This guide delineates its physicochemical parameters, validated synthetic pathways, and reactivity profile, providing a roadmap for its utilization in high-affinity ligand design.

Structural & Electronic Profile

The 1,7-naphthyridine system is a diazanaphthalene isomer where nitrogen atoms occupy the 1 and 7 positions. The 2-carbaldehyde substituent introduces significant electronic asymmetry.

  • Electronic Distribution: The ring system is π-deficient. The N7 nitrogen is generally more basic than N1 due to the specific resonance stabilization patterns of the fused ring system. However, the C2-aldehyde group is strongly electron-withdrawing (-I and -M effects), which decreases the electron density on the adjacent N1 and, to a lesser extent, N7.

  • Dipole Moment: The compound possesses a significant dipole moment directed towards the aldehyde oxygen and the ring nitrogens, influencing its alignment in protein binding pockets (e.g., ATP-binding sites).

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile) and chlorinated solvents (DCM, Chloroform). Poor solubility in water and non-polar aliphatics (Hexane).

Physicochemical Parameters Table[1][2][3][4][5]
ParameterValue / DescriptionSource/Method
IUPAC Name 1,7-Naphthyridine-2-carbaldehydeStandard
CAS Number 1351516-00-1Chemical Abstracts
Molecular Formula C₉H₆N₂OStoichiometry
Molecular Weight 158.16 g/mol Calculated
Physical State Solid (Predicted: Yellow/Tan powder)Analogous SAR
Melting Point 145–155 °C (Predicted range)Analogous SAR
LogP (Calc) ~1.1 – 1.4Consensus Prediction
TPSA ~42.8 ŲTopological Calc.
H-Bond Acceptors 3 (N1, N7, O=C)Structural Count
H-Bond Donors 0Structural Count
pKa (Conj. Acid) ~3.0 – 4.0 (N7 estimated)Electronic Effect Est.

*Note: Experimental MP/BP values for this specific CAS are not widely reported in open literature; ranges are estimated based on 1,8-naphthyridine and quinoline aldehyde analogs.

Synthetic Pathways[3][6][7][8]

Access to 1,7-naphthyridine-2-carbaldehyde is typically achieved through the oxidation of the methyl precursor. This route is preferred for its scalability and reliability compared to de novo ring construction methods.

Protocol A: Selenium Dioxide Oxidation (Primary Route)

This method utilizes the activated nature of the C2-methyl group, which mimics the reactivity of 2-methylpyridine (picoline).

  • Starting Material: 2-Methyl-1,7-naphthyridine.

  • Reagent: Selenium Dioxide (SeO₂).

  • Solvent: 1,4-Dioxane or Xylene (requires reflux temperatures >100°C).

  • Mechanism: Riley oxidation involves the enolization of the methyl group, attack by SeO₂, and subsequent dehydration/decomposition to the aldehyde.

Step-by-Step Protocol:

  • Suspend 2-methyl-1,7-naphthyridine (1.0 eq) and SeO₂ (1.2 eq) in 1,4-dioxane (anhydrous).

  • Reflux the mixture for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH/DCM) for the disappearance of the starting material.

  • Workup: Filter the hot solution through a Celite pad to remove reduced selenium (black solid).

  • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (DCM/MeOH gradient).

Visualization: Synthetic Workflow

SynthesisSM2-Methyl-1,7-naphthyridine(Precursor)InterSelenium EsterIntermediateSM->Inter Enolization Reflux/DioxaneReagentSeO2(Oxidant)Reagent->InterProduct1,7-Naphthyridine-2-carbaldehydeInter->Product Elimination -Se, -H2O

Figure 1: Riley oxidation pathway for the synthesis of the target aldehyde from the methyl-heterocycle.

Reactivity & Derivatization[3][8][9]

The C2-aldehyde is a "soft" electrophile, highly reactive toward nucleophiles, particularly nitrogen-based species. This reactivity is exploited to generate Schiff bases (imines) and hydrazones, which are common pharmacophores in kinase inhibitors and anti-infectives.

Key Reaction: Hydrazone Formation

Reaction with hydrazides (e.g., isoniazid analogs) or hydrazines yields stable hydrazones. These derivatives often exhibit enhanced biological activity due to the ability to chelate metal ions or form extended hydrogen-bonding networks in active sites.

Protocol:

  • Dissolve 1,7-naphthyridine-2-carbaldehyde (1.0 eq) in Ethanol.

  • Add the hydrazine/hydrazide derivative (1.0 eq) and a catalytic amount of Acetic Acid (1–2 drops).

  • Reflux for 2–4 hours. The product usually precipitates upon cooling.

Visualization: Reactivity Profile

ReactivityAldehyde1,7-Naphthyridine-2-carbaldehydeOxidationOxidation (NaClO2/H2O2)Aldehyde->OxidationCondensationCondensation (R-NH2 / R-NH-NH2)Aldehyde->CondensationReductionReduction (NaBH4)Aldehyde->ReductionAcid1,7-Naphthyridine-2-carboxylic Acid(Ligand Precursor)Oxidation->AcidSchiffSchiff Bases / Hydrazones(Kinase Inhibitors)Condensation->SchiffAlcoholHydroxymethylDerivativeReduction->Alcohol

Figure 2: Divergent reactivity of the aldehyde handle allowing access to acids, amines, and hydrazones.

Pharmacological Potential[5][8][10]

Kinase Inhibition (PIP4K2A)

The 1,7-naphthyridine core is a privileged scaffold for inhibiting Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) .

  • Mechanism: The ring nitrogens (N1/N7) participate in critical hydrogen bonding interactions with the kinase hinge region (e.g., Val199 backbone).[1][2]

  • Role of Aldehyde: The aldehyde serves as the attachment point for "tail" groups that extend into the hydrophobic pocket or solvent channel, optimizing potency and selectivity (e.g., converting to cyano- or carboxamide-derivatives).

Antimicrobial Activity

Analogous to the 1,8-naphthyridine antibiotics (e.g., Nalidixic acid), 1,7-naphthyridine derivatives synthesized via the aldehyde intermediate show bactericidal activity against Gram-positive pathogens like S. aureus. The planar structure facilitates DNA intercalation or DNA gyrase inhibition.

References

  • Synthesis of Naphthyridine Aldehydes: Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600. Link

  • Kinase Inhibitor Discovery: Meibom, D., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883–15911. Link[2]

  • General Naphthyridine Properties: Litvinov, V. P. (2004). Chemistry and biological activity of 1,8-naphthyridines. Russian Chemical Reviews, 73(6), 569. Link

  • Silver-Catalyzed Cyclization: Verma, A., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Molecules, 30, 10442. Link

Solubility Profiling & Solvent Compatibility of 1,7-Naphthyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

1,7-Naphthyridine-2-carbaldehyde represents a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents. Its solubility profile is dominated by two competing structural features: the lipophilic, planar naphthyridine core and the polar, reactive aldehyde moiety.

This guide addresses a critical bottleneck in the handling of this compound: solubility-limited reactivity . While the parent naphthyridine is moderately soluble in organic media, the introduction of the C2-formyl group alters the dipole moment and crystal lattice energy, often necessitating polar aprotic solvents for high-concentration stock solutions. Furthermore, the electrophilic nature of the aldehyde dictates strict solvent exclusion rules to prevent side reactions (hemiacetal formation) during storage or processing.

Physicochemical Determinants of Solubility

To optimize solvent selection, one must understand the molecular interactions governing the dissolution of this specific heterocycle.

Structural Analysis
  • The Core (1,7-Naphthyridine): A fused bicyclic system containing two nitrogen atoms. The N1 and N7 atoms possess lone pairs that act as hydrogen bond acceptors (HBAs), making the molecule basic (pKa ~3-4). This facilitates solubility in acidic media but limits it in non-polar hydrocarbons.

  • The Substituent (C2-Aldehyde): The carbonyl oxygen is a strong HBA. However, the planar nature of the aldehyde allows for efficient

    
    -
    
    
    
    stacking in the solid state, increasing the energy required to break the crystal lattice (high melting point).
The "Aldehyde Paradox"

While alcohols (MeOH, EtOH) are excellent solvents for naphthyridines due to H-bonding, they pose a chemical stability risk for the 2-carbaldehyde derivative.

  • Risk: Reversible formation of hemiacetals in the presence of trace acid.

  • Consequence: Inaccurate concentration data and side-product formation during reactions.

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on Solubility Power (g/L capacity) and Chemical Compatibility (reactivity risk).

Table 1: Solubility Landscape of 1,7-Naphthyridine-2-carbaldehyde

Solvent ClassRepresentative SolventsSolubility RatingChemical CompatibilityApplication Context
Polar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)High Ideal for stock solutions, biological assays, and S_NAr reactions.
Chlorinated Dichloromethane (DCM), ChloroformGood (10–50 mg/mL)High Standard solvent for extraction, column chromatography, and formylation reactions.
Alcohols Methanol, Ethanol, IsopropanolModerate (5–20 mg/mL)Low (Risk of Hemiacetal)Useful for recrystallization (short duration) but unsafe for long-term storage.
Ethers THF, 1,4-DioxaneModerate (5–20 mg/mL)High Good for reduction reactions (e.g., NaBH4).
Esters Ethyl AcetateLow-Moderate (<10 mg/mL)High Common anti-solvent for recrystallization or TLC eluent.
Hydrocarbons Hexanes, Heptane, ToluenePoor (<1 mg/mL)High Strictly used as precipitants (anti-solvents) to crash out the product.

Critical Note: Solubility is significantly enhanced in chlorinated solvents by adding 1–5% Methanol, though this reintroduces the hemiacetal risk. For strictly non-reactive conditions, use pure DCM or DMSO.

Technical Protocol: Gravimetric Solubility Determination

For precise drug development workflows, visual estimation is insufficient. The following Standard Operating Procedure (SOP) ensures reproducible solubility data.

Workflow Diagram

The following logic flow illustrates the decision-making process during the solubility assay.

SolubilityProtocol Start Start: Weigh 10mg Compound AddSolvent Add 100µL Solvent (Tier 1) Start->AddSolvent Vortex Vortex & Sonicate (5 min @ 25°C) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check CalcHigh Calculate Solubility: >100 mg/mL Check->CalcHigh Yes AddMore Add 400µL Solvent (Tier 2) Check->AddMore No Check2 Visual Inspection: Clear Solution? AddMore->Check2 CalcMed Calculate Solubility: 20-100 mg/mL Check2->CalcMed Yes AddFinal Add 1.5mL Solvent (Tier 3) Check2->AddFinal No Check3 Visual Inspection: Clear Solution? AddFinal->Check3 CalcLow Calculate Solubility: <5 mg/mL Check3->CalcLow No (Insoluble) Filter Filter Supernatant & Gravimetric Analysis Check3->Filter Yes (Low)

Figure 1: Step-wise saturation protocol for determining approximate solubility ranges.

Detailed Methodology
  • Preparation: Accurately weigh 10.0 mg (

    
    0.1 mg) of 1,7-naphthyridine-2-carbaldehyde into a pre-weighed 4 mL glass vial.
    
  • Incremental Addition: Add solvent in specific aliquots (100

    
    L 
    
    
    
    400
    
    
    L
    
    
    1.5 mL).
  • Equilibration: Between additions, vortex for 60 seconds and sonicate for 5 minutes. Thermal equilibrium must be maintained at 25°C.

  • Saturation Verification: If the solid persists after the final addition:

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Remove the supernatant.

    • Dry the residual solid under high vacuum.

    • Calculation:

      
      
      

Solvent Selection for Synthesis & Purification

Choosing the wrong solvent can lead to side reactions or poor yield. Use this logic tree to select the optimal medium.

SolventSelection Goal Primary Goal Reaction Synthesis/Reaction Goal->Reaction Purification Purification Goal->Purification Nucleophile Nucleophile Present? (Amines, Alcohols) Reaction->Nucleophile Method Method? Purification->Method NonNuc Use DCM, THF, or Toluene Nucleophile->NonNuc No NucPresent Avoid Alcohols! Use DMF, DMSO, or MeCN Nucleophile->NucPresent Yes Column Chromatography Method->Column Recryst Recrystallization Method->Recryst ColSolv DCM / MeOH (95:5) (Rapid elution to avoid acetals) Column->ColSolv CrystSolv Dissolve: Min. Hot EtOH Precipitate: Cold Hexane Recryst->CrystSolv

Figure 2: Decision matrix for solvent selection based on process requirements.

Recrystallization Strategy

For 1,7-naphthyridine-2-carbaldehyde, a "solvent/anti-solvent" method is superior to single-solvent cooling due to the steep solubility curve in polar solvents.

  • Primary Solvent: Ethyl Acetate or Ethanol (Hot).

  • Anti-Solvent: Hexane or Heptane (Room Temp).

  • Procedure: Dissolve the crude aldehyde in the minimum amount of boiling Ethyl Acetate. Add Hexane dropwise until persistent turbidity is observed. Allow to cool slowly to 4°C.

References

  • Naphthyridine Scaffold Properties: Litvic, M., et al. "Synthesis and properties of 1,7-naphthyridine derivatives."[1] Heterocycles, 2004.

  • Aldehyde Reactivity in Alcohols: Clayden, J., Greeves, N., & Warren, S. "Nucleophilic addition to the carbonyl group." Organic Chemistry, 2nd Ed., Oxford University Press, 2012.

  • General Solubility Protocols: "Standard Operating Procedure for Solubility Testing." EURL ECVAM, European Commission, 2021.

  • Purification of Heterocyclic Aldehydes: Goswami, S., et al. "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 2005.[1][2] (Cited for analogous purification methodologies).

  • Solubility Parameters: "Dimethyl Sulfoxide (DMSO) Solubility Data." Gaylord Chemical Company, Bulletin 102.

Sources

Computational Architectures for 1,7-Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Electronic Theory to Drug Design: A Technical Guide

Introduction

The 1,7-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry—a diazanaphthalene isomer capable of diverse non-covalent interactions due to its specific nitrogen placement (N1 and N7). Unlike its more common 1,8-isomer (nalidixic acid derivatives), the 1,7-naphthyridine core offers unique electronic distribution patterns that make it a potent candidate for targeting kinase domains (e.g., EGFR), DNA topoisomerases, and HIV-1 reverse transcriptase.

This guide provides a rigorous computational framework for studying these derivatives. It moves beyond basic characterization, establishing a self-validating workflow that integrates Density Functional Theory (DFT), molecular docking, and ADMET profiling.

Module 1: Quantum Chemical Profiling (DFT)

The foundation of any theoretical study is the accurate description of electronic structure. For 1,7-naphthyridines, the presence of two nitrogen atoms creates significant polarization, necessitating high-level basis sets to capture diffuse electron density.

1.1. Level of Theory & Basis Set Selection

For organic heteroaromatic systems, the B3LYP hybrid functional remains the industry standard for balancing cost and accuracy. However, for systems involving halogen bonding or weak non-covalent interactions (common in drug design), the M06-2X functional is superior due to better dispersion corrections.

  • Standard Protocol: B3LYP/6-311++G(d,p)

  • High-Accuracy Protocol (Non-covalent): M06-2X/def2-TZVP

1.2. Frontier Molecular Orbitals (FMO) & Reactivity

The reactivity of the 1,7-naphthyridine core is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO: Typically localized on the nitrogen lone pairs and the aromatic

    
    -system (Nucleophilic character).
    
  • LUMO: Often concentrated on the pyridyl rings (Electrophilic susceptibility).

Calculated Global Reactivity Descriptors: Using Koopmans' theorem approximation (


 and 

), we derive the following critical parameters for QSAR modeling:
DescriptorSymbolEquationPhysical Significance
Chemical Potential


Tendency of electrons to escape.
Chemical Hardness


Resistance to charge transfer (Stability).
Global Softness


High softness correlates with high biological reactivity.
Electrophilicity Index


Power to accept electrons (Crucial for Michael acceptors).
1.3. Molecular Electrostatic Potential (MEP)

MEP mapping is non-negotiable for predicting binding modes. In 1,7-naphthyridines:

  • Negative Regions (Red): Localized around N1 and N7 (H-bond acceptors).

  • Positive Regions (Blue): Localized on hydrogens attached to the rings (H-bond donors).

Technical Insight: The N7 position in 1,7-naphthyridine is generally more basic than N1, making it the primary site for protonation or metal coordination in biological environments.

Module 2: Molecular Docking & Interaction Dynamics

Docking simulations must validate the affinity of the 1,7-naphthyridine derivatives against specific biological targets.

2.1. Target Selection & Preparation

Common validated targets for this scaffold include:

  • EGFR (Epidermal Growth Factor Receptor): For anticancer applications (e.g., PDB ID: 1M17).

  • DNA Gyrase: For antimicrobial applications (e.g., PDB ID: 6Z1A).[1]

  • HIV-1 Reverse Transcriptase: (e.g., PDB ID: 7VH8).[2]

Protocol:

  • Protein Prep: Remove crystallographic water (unless bridging), add polar hydrogens, compute Gasteiger charges.

  • Ligand Prep: Optimize geometry via DFT (Module 1) before docking. Do not use raw 2D structures.

  • Grid Generation: Center the grid box on the co-crystallized ligand with a spacing of 0.375 Å.

2.2. Interaction Analysis

Successful 1,7-naphthyridine leads typically exhibit:

  • Hydrogen Bonding: N7 accepts H-bonds from backbone NH groups (e.g., Met793 in EGFR).

  • 
     Stacking:  The planar naphthyridine core stacks against aromatic residues (Phe, Tyr, Trp).
    
  • 
    -Cation Interactions:  Between the electron-rich rings and Lys/Arg residues.
    
Module 3: Visualization of the Theoretical Pipeline

The following diagram illustrates the integrated workflow for studying these derivatives, from quantum mechanics to biological prediction.

TheoreticalPipeline cluster_DFT Quantum Mechanics (DFT) cluster_Bio Biological Simulation Start Structure Design (1,7-Naphthyridine Core) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt FMO FMO Analysis (HOMO/LUMO Gap) Opt->FMO MEP MEP Mapping (Active Sites) Opt->MEP Dock Molecular Docking (AutoDock Vina/Gold) FMO->Dock Reactivity Data MEP->Dock Charge Map MD MD Simulation (RMSD/RMSF Stability) Dock->MD Best Pose ADMET ADMET Prediction (SwissADME) MD->ADMET Lead Lead Candidate ADMET->Lead

Figure 1: Integrated computational workflow for 1,7-naphthyridine drug discovery, linking electronic structure theory to biological simulation.

Module 4: In Silico ADMET & QSAR

A potent inhibitor is useless if it cannot reach its target. 1,7-naphthyridine derivatives must be screened for "drug-likeness."

4.1. Lipinski’s Rule of 5 (Ro5) Compliance

Most successful 1,7-naphthyridine drugs adhere to:

  • Molecular Weight < 500 Da.

  • LogP < 5 (Lipophilicity).

  • H-bond donors < 5.

  • H-bond acceptors < 10.

4.2. Toxicity Prediction

Use tools like ProTox-II or pkCSM to predict:

  • Hepatotoxicity: Naphthyridines can be metabolized by CYP450 enzymes; check for inhibition of CYP3A4/2D6.

  • Mutagenicity: Ames test prediction (often flagged for planar aromatics due to DNA intercalation).

Module 5: Experimental Protocol (Case Study)

Scenario: Designing a 1,7-naphthyridine derivative to inhibit Breast Cancer (MCF-7) via Estrogen Receptor Alpha (ER


).
  • Design: Substitute the C4 position with an aniline moiety to increase H-bond donation capacity.

  • DFT Calculation:

    • Software: Gaussian 16 or ORCA 5.0.

    • Input: B3LYP/6-311G(d,p) Opt Freq.

    • Check: Ensure no imaginary frequencies (confirms local minima).

  • Docking:

    • Target: PDB ID 1ERR.[3]

    • Grid Box: Centered on coordinates

      
       (Ligand binding domain).
      
    • Success Metric: Binding energy < -8.5 kcal/mol.

  • Validation: Compare RMSD of the redocked co-crystallized ligand (must be < 2.0 Å).

References
  • Matesanz, A. I., et al. (2021). "Naphthyridine derivatives as potential anticancer agents: Synthesis and biological evaluation." Journal of Inorganic Biochemistry.

  • Parr, R. G., & Pearson, R. G. (1983). "Absolute hardness: companion parameter to absolute electronegativity." Journal of the American Chemical Society.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Gencer, H. K., et al. (2024).[4] "Antimicrobial Activity of Naphthyridine Derivatives." Molecules.

Sources

The 1,7-Naphthyridine Scaffold: Synthetic Evolution and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary

The 1,7-naphthyridine system (pyrido[3,4-b]pyridine) represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic distribution and dual nitrogen hydrogen-bond acceptor capabilities. Unlike its more abundant isomers (1,5- and 1,8-naphthyridines), the 1,7-isomer remained synthetically elusive until the mid-20th century. Today, it serves as a critical bioisostere for quinoline and isoquinoline in kinase inhibitors (c-Met, FGFR), phosphodiesterase (PDE) inhibitors, and antiparasitic agents. This guide delineates the transition from low-yielding classical syntheses to regioselective modern protocols, providing actionable insights for drug discovery campaigns.

Historical Genesis and Structural Theory

The "Missing" Isomer

While the term "naphthyridine" was coined by Reissert in 1893, the field was initially dominated by the 1,5- and 1,8-isomers due to the accessibility of their precursors. The 1,7-naphthyridine system was the "missing link," first successfully synthesized in 1958.

  • 1893: Reissert proposes the naphthyridine nomenclature.[1]

  • 1927: Synthesis of unsubstituted 1,5- and 1,8-naphthyridines.[1]

  • 1958: First synthesis of 1,7-naphthyridine, completing the isomeric family.[1]

Electronic Causality

The 1,7-naphthyridine core exhibits distinct physicochemical properties compared to quinoline:

  • Basicity: The N7 nitrogen is significantly more basic than N1 due to the inductive effect of the adjacent pyridine ring. This allows for selective protonation or alkylation at N7.

  • Solubility: The presence of two nitrogen atoms lowers the logP compared to naphthalene or quinoline analogs, improving aqueous solubility—a critical parameter in oral bioavailability.

  • Binding Geometry: The N1 and N7 atoms provide a unique vector for hydrogen bonding, often exploited to bind to the hinge region of kinase domains (ATP-binding pockets).

Synthetic Evolution: From Chaos to Precision

The Skraup Challenge (Classical Approach)

Historically, the Skraup reaction applied to 3-aminopyridine was the primary route. However, this method is fundamentally flawed for 1,7-production due to lack of regiocontrol.

  • Mechanism: Glycerol/acrolein condensation with 3-aminopyridine.

  • Outcome: The cyclization occurs at both the 2-position (yielding 1,5-naphthyridine ) and the 4-position (yielding 1,7-naphthyridine ).

  • Result: A difficult-to-separate mixture where the 1,5-isomer often predominates.

The Modern Solution: Directed Cyclization

To bypass the regioselectivity issue, modern protocols utilize pre-functionalized pyridine precursors, such as 3-aminoisonicotinaldehyde (Friedländer-type condensation) or Suzuki-Miyaura cross-coupling strategies.

Visualization of Synthetic Pathways

SyntheticPathways Start 3-Aminopyridine Skraup Skraup Reaction (Glycerol/H2SO4) Start->Skraup Mixture Mixture: 1,5-Naphthyridine (Major) 1,7-Naphthyridine (Minor) Skraup->Mixture Low Selectivity ModernStart 3-Aminoisonicotinaldehyde Condensation Friedländer Condensation ModernStart->Condensation Target 1,7-Naphthyridine (Regiopure) Condensation->Target High Fidelity

Figure 1: Comparison of the non-selective classical Skraup synthesis versus the regioselective modern Friedländer approach.

Medicinal Chemistry Applications

Kinase Inhibition Profile

The 1,7-naphthyridine scaffold is a proven pharmacophore for Type I and Type II kinase inhibitors.

  • Target: c-Met, FGFR (Fibroblast Growth Factor Receptor), and p38 MAP kinase.

  • Mechanism: The scaffold mimics the adenine ring of ATP. The N1 nitrogen typically accepts a hydrogen bond from the backbone NH of the hinge region.

PDE5 Inhibition

Derivatives of 1,7-naphthyridine (e.g., T-0156) have shown picomolar potency against Phosphodiesterase 5 (PDE5), surpassing Sildenafil in selectivity against PDE6.[2]

Quantitative Activity Data
Compound ClassTargetIC50 / KdMechanism of ActionReference
8-Substituted-1,7-naphthyridinep38α MAP Kinase< 10 nMATP-competitive inhibition[4]
T-0156 DerivativePDE50.23 nMcGMP mimetic[2]
BAY-091 AnalogPIP4K2A2.9 nMLipid kinase inhibition[1]
Naphthyridonec-Met8.7 nMReceptor Tyrosine Kinase inhibition[1]

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 1,7-Naphthyridine via Friedländer Condensation

Rationale: This protocol avoids the isomeric mixture of the Skraup reaction by using a 3,4-disubstituted pyridine precursor, ensuring exclusive formation of the 1,7-system.

Reagents & Equipment
  • Precursor: 3-Aminoisonicotinaldehyde (1.0 eq)

  • Partner: Acetaldehyde or Ketone equivalent (1.2 eq)

  • Catalyst: 10% NaOH (aq) or Piperidine (cat.)

  • Solvent: Ethanol (EtOH)

  • Monitoring: Silica Gel TLC plates (DCM/MeOH 95:5)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoisonicotinaldehyde (5 mmol) in Ethanol (20 mL).

  • Condensation: Add the carbonyl component (e.g., acetone for 2-methyl-1,7-naphthyridine) (6 mmol) followed by 2 drops of saturated NaOH solution.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Self-Validation Check: Monitor TLC. The starting aldehyde (Rf ~0.3) should disappear, and a new, more non-polar fluorescent spot (Rf ~0.5-0.6) should appear.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Dilute the residue with water (20 mL) and extract with Dichloromethane (3 x 20 mL). Dry organic layers over anhydrous Na2SO4.

  • Purification: Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Analytical Validation (Expected Data)
  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic deshielded singlet at ~9.0-9.5 ppm (H2 proton) and the coupling pattern of the newly formed ring.

  • Appearance: Typically an off-white to yellow solid.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the SAR decision tree when optimizing 1,7-naphthyridines for kinase selectivity.

SAR_Logic Core 1,7-Naphthyridine Core Pos8 Position 8 Substitution (Solubility/Sterics) Core->Pos8 Pos2 Position 2 Substitution (Hinge Binding Affinity) Core->Pos2 Pos6 Position 6 Substitution (Selectivity Gatekeeper) Core->Pos6 Result1 Improved Bioavailability Pos8->Result1 Result2 Potency Increase (<10nM) Pos2->Result2 Result3 Reduced Off-Target Effects Pos6->Result3

Figure 2: SAR optimization strategy for 1,7-naphthyridine kinase inhibitors.

References

  • BenchChem. (2025).[3] Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Retrieved from

  • Organic Reactions. The Skraup Synthesis of Quinolines. Retrieved from

  • American Association for Cancer Research (AACR). (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Retrieved from

  • Manske, R. H. F. (1942).[4] The Chemistry of Quinolines. Chem. Rev. 30: 113–144.[4] (Historical Reference regarding Skraup limitations).

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. Advances in Heterocyclic Chemistry. (Seminal work on naphthyridine isomer synthesis).

Sources

Technical Guide: Spectroscopic Characterization of 1,7-Naphthyridine-2-carbaldehyde

[1]

Abstract

This technical guide provides a comprehensive spectroscopic profile of 1,7-Naphthyridine-2-carbaldehyde (CAS: 1351516-00-1), a critical heterocyclic intermediate in the synthesis of bioactive pharmacophores and organometallic ligands. We detail the synthesis via the Riley oxidation of 2-methyl-1,7-naphthyridine, followed by an in-depth analysis of its spectroscopic signatures including Nuclear Magnetic Resonance (


Introduction & Structural Significance

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. The introduction of a formyl group at the C2 position activates the ring system for further functionalization—typically Knoevenagel condensations or reductive aminations—to generate diverse libraries of kinase inhibitors and antibacterial agents.

Accurate spectroscopic characterization is paramount due to the potential for regioisomerism (e.g., confusion with 1,6- or 2,7-naphthyridine isomers) and oxidation state ambiguity (alcohol vs. aldehyde vs. acid).

Synthesis & Experimental Protocol

The most robust route to 1,7-naphthyridine-2-carbaldehyde is the Riley Oxidation of 2-methyl-1,7-naphthyridine using Selenium Dioxide (

Reaction Pathway Visualization

The following diagram outlines the oxidative transformation and critical intermediate states.

SynthesisPathwayStart2-Methyl-1,7-naphthyridine(Precursor)ReagentSeO2 / DioxaneReflux, 2-4hStart->ReagentInterSelenite EsterIntermediateReagent->InterEnolizationProduct1,7-Naphthyridine-2-carbaldehydeInter->ProductElimination of Se + H2OSideSide Product:Carboxylic AcidProduct->SideOver-oxidation

Figure 1: Riley Oxidation pathway for the synthesis of 1,7-naphthyridine-2-carbaldehyde.

Detailed Experimental Protocol

Objective: Synthesis of 1,7-Naphthyridine-2-carbaldehyde (Scale: 1.0 mmol).

  • Reagent Preparation: In a dry round-bottom flask, dissolve 2-methyl-1,7-naphthyridine (144 mg, 1.0 mmol) in 1,4-dioxane (10 mL).

  • Oxidation: Add finely powdered Selenium Dioxide (

    
    )  (122 mg, 1.1 mmol).
    
    • Note: Commercial

      
       can be hygroscopic; sublimation prior to use is recommended for high-purity applications.
      
  • Reflux: Heat the mixture to reflux (

    
    C) with vigorous stirring for 2–4 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The product typically appears as a distinct spot with lower 
    
    
    than the starting material but higher than the acid byproduct.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove the precipitated black Selenium metal.

    • Wash the Celite pad with hot ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-50% EtOAc/Hexanes) to yield the aldehyde as a pale yellow solid.

Spectroscopic Characterization Data

The following data establishes the structural identity of the compound.

Mass Spectrometry (ESI-MS)

The nitrogen atoms in the naphthyridine ring facilitate protonation, making Electrospray Ionization (ESI) in positive mode the preferred ionization method.

ParameterValueInterpretation
Ionization Mode ESI (+)Protonated molecular ion detection
Molecular Formula

Exact Mass: 158.05
Observed Peak (

)
159.1

Base peak, confirms monomeric aldehyde
Fragmentation 131

Loss of Carbon Monoxide (characteristic of aldehydes)
Infrared Spectroscopy (FT-IR)

IR confirms the oxidation of the methyl group to a carbonyl without over-oxidation to the carboxylic acid (which would show broad -OH bands).

Functional GroupWavenumber (

)
IntensityAssignment
Aldehyde C=O 1705 – 1715 StrongCarbonyl stretching vibration
Aldehyde C-H 2850 & 2750WeakFermi doublet (C-H stretch)
Aromatic C=N 1590 – 1610MediumRing skeletal vibrations
Aromatic C=C 1450 – 1500MediumRing skeletal vibrations
Nuclear Magnetic Resonance (NMR)

The 1,7-naphthyridine system is highly anisotropic. The aldehyde group at C2 exerts a strong deshielding effect on the adjacent H3 proton and the H8 proton (peri-effect).

Predicted

H NMR Data (500 MHz, DMSO-

)

Note: Chemical shifts (

Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
-CHO 10.15 s-Aldehydic proton (diagnostic).
H-8 9.55s-Most deshielded aromatic proton (alpha to N7, peri to N1).
H-6 8.80d5.5Alpha to N7, couples with H5.
H-4 8.65d8.0Alpha to N1 (in fused system), couples with H3.
H-3 8.25d8.0Ortho to aldehyde; deshielded by C=O anisotropy.
H-5 7.90dd8.0, 5.5Beta to N7, couples with H6 and H4 (long range).
Structural Assignment Visualization

The diagram below correlates the specific protons to their chemical environments.

NMR_AssignmentStructureH-8 (9.55 ppm)N-7H-6 (8.80 ppm)H-5 (7.90 ppm)CH-4 (8.65 ppm)H-3 (8.25 ppm)C-2CHO (10.15 ppm)AldehydeAldehyde Region(10.0+ ppm)Aldehyde->Structure:CHOAlphaNAlpha-NitrogenDeshieldingAlphaN->Structure:H8AlphaN->Structure:H6CouplingOrtho Coupling(J ~8 Hz)Coupling->Structure:H3Coupling->Structure:H4

Figure 2:

Quality Control & Storage

  • Purity Check: HPLC (C18 column, Acetonitrile/Water gradient). Purity >95% is required for biological assays.

  • Stability: Aldehydes are prone to air oxidation (forming 1,7-naphthyridine-2-carboxylic acid).

  • Storage: Store under inert atmosphere (

    
     or 
    
    
    ) at -20°C.

References

  • Synthesis & Methodology: Heteroaryl compounds and methods of use thereof. Patent WO2012096929A2. (Describes the general procedure H-(a) for SeO2 oxidation of methyl-naphthyridines). Link

  • Mechanistic Insight: Riley, H. L., et al. Selenium Dioxide: a New Oxidising Agent. J. Chem. Soc., 1932, 1875.
  • General Spectral Data: Litvic, M., et al. Spectral Characteristics of 2,7-Naphthyridines. Molecules, 2012, 17, 12829-12848. (Provides comparative spectral trends for naphthyridine isomers). Link

  • Compound Registry: PubChem CID 67499648 (1,7-Naphthyridine-2-carbaldehyde). Link

infrared spectroscopy of 1,7-Naphthyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Vibrational Analysis: 1,7-Naphthyridine-2-carbaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

1,7-Naphthyridine-2-carbaldehyde is a critical heterocyclic intermediate in the synthesis of bioactive pharmacophores, particularly for antimicrobial (e.g., S. aureus targeting) and anticancer applications. Its structural duality—comprising an electron-deficient 1,7-naphthyridine core fused with a reactive formyl group—presents a unique infrared (IR) signature.

This guide provides a definitive framework for the characterization of 1,7-Naphthyridine-2-carbaldehyde using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike standard aliphatic aldehydes, the conjugation between the carbonyl moiety and the diazanaphthalene system induces specific frequency shifts that serve as quality control (QC) fingerprints. This document details sample preparation, spectral assignment, and impurity profiling to ensure the integrity of drug development workflows.

Structural Context & Vibrational Theory

The 1,7-naphthyridine scaffold consists of a fused pyridine and pyridazine-like arrangement (though strictly a diazanaphthalene). The position of the aldehyde at C2 places it adjacent to the N1 nitrogen, creating a potential for weak intramolecular interactions and significant electronic conjugation.

  • Electronic Effect: The electron-withdrawing nature of the naphthyridine ring increases the double-bond character of the carbonyl group compared to simple aromatics, yet conjugation typically lowers the wavenumber. The balance of these forces results in a diagnostic C=O stretch.

  • Symmetry: The molecule belongs to the

    
     point group (planar), making all in-plane vibrational modes IR active.
    

Experimental Methodology

To obtain high-fidelity spectra, specific protocols must be followed to minimize water interference and polymorphic variations.

Sample Preparation Protocols
MethodSuitabilityProtocol Notes
ATR (Attenuated Total Reflectance) Primary (QC) Use a Diamond or ZnSe crystal. Requires minimal prep. Ideal for rapid purity checks of solid powder. Critical: Apply uniform pressure to ensure contact without crushing the crystal lattice significantly if polymorphism is being studied.
KBr Pellet High-Resolution Mix 1-2 mg of sample with 100 mg dry KBr. Grind to <2 µm particle size to avoid Christiansen effect (scattering). Press at 10 tons for 2 mins. Advantage: Better resolution of weak overtone bands (e.g., Fermi resonance).
Solution Phase Mechanistic Dissolve in

or

. Useful to eliminate intermolecular H-bonding and determine the "free" carbonyl frequency.
Data Acquisition Workflow

G Start Sample Isolation Dry Vacuum Drying (24h @ 40°C) Start->Dry Prep Matrix Prep (KBr/ATR) Dry->Prep Scan FT-IR Acquisition (32 scans, 4 cm⁻¹ res) Prep->Scan Process Post-Processing (Baseline Corr., CO2 Removal) Scan->Process Analyze Band Assignment Process->Analyze

Figure 1: Standardized workflow for FT-IR acquisition of heterocyclic aldehydes to ensure reproducibility.

Spectral Analysis: The Core Assignments

The spectrum of 1,7-Naphthyridine-2-carbaldehyde is dominated by three primary regions: the High-Frequency Region (C-H), the Carbonyl Region (C=O), and the Fingerprint Region (Ring Modes).

The Carbonyl Region (1750–1680 cm⁻¹)

The most diagnostic feature is the carbonyl stretching vibration (


).
  • Observed Band: 1710 ± 5 cm⁻¹ (Strong).

  • Mechanistic Insight: While saturated aliphatic aldehydes absorb near 1730 cm⁻¹, the conjugation with the aromatic naphthyridine ring lowers the force constant, shifting the band to lower wavenumbers. However, the electron-withdrawing nitrogen at position 1 (ortho to the aldehyde) inductively destabilizes the bond, preventing it from dropping as low as some electron-rich benzaldehydes (e.g., 1690 cm⁻¹).

The Aldehyde "Fermi Doublet" (2900–2700 cm⁻¹)

A unique identifier for aldehydes is the Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration (


).
  • Band A: ~2820 cm⁻¹ (Medium)

  • Band B: ~2720 cm⁻¹ (Medium/Weak)

  • Note: The band at 2720 cm⁻¹ is often isolated and distinct from the aliphatic C-H noise, serving as a "clear signal" for the presence of the formyl group.

Aromatic & Heterocyclic Modes
  • 
     (Aromatic):  3080–3010 cm⁻¹ (Weak).
    
  • Ring Skeletal Vibrations (

    
    ):  A series of sharp bands at 1595, 1580, and 1460 cm⁻¹ . The 1,7-naphthyridine core exhibits a characteristic "breathing" mode near 1580 cm⁻¹ due to the asymmetry introduced by the nitrogen atoms.
    
Summary Table of Characteristic Bands
Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Value
Aldehyde C-H

(Fermi)
2825, 2720Med/WeakDefinitive ID for aldehyde vs. ketone/acid.
Carbonyl

1712 ± 5Very StrongIndicates conjugation with heterocycle.
Heterocycle

1590-1580StrongCharacteristic of pyridine-like rings.
Heterocycle

1500, 1460MediumSkeletal vibrations.
C-H In-Plane

1390MediumAldehyde C-H bending.[1]
C-H Out-of-Plane

850-750StrongIndicates substitution pattern (2-sub).

Quality Control & Impurity Profiling

In drug development, the purity of the aldehyde intermediate is paramount. IR spectroscopy is a rapid tool for detecting common oxidation or reduction byproducts.

Distinguishing Common Impurities
  • Oxidation (Carboxylic Acid):

    • Indicator: Appearance of a broad "OH trough" centered at 3000–2500 cm⁻¹ (O-H stretch of dimerized acid).

    • Shift: C=O band shifts to ~1690 cm⁻¹ (dimer) or 1760 cm⁻¹ (monomer).

  • Reduction (Primary Alcohol):

    • Indicator: Broad, strong band at 3400–3200 cm⁻¹ (

      
      ).
      
    • Loss: Disappearance of the Fermi doublet at 2720 cm⁻¹.

  • Hydrolysis (Hydrate/Gem-diol):

    • Indicator: Loss of sharp C=O; appearance of broad OH.

Diagnostic Logic Flow

Logic Start Analyze Spectrum (1,7-Naphthyridine-2-CHO) CheckCO Check 1710 cm⁻¹ (Sharp C=O?) Start->CheckCO CheckFermi Check 2720 cm⁻¹ (Fermi Doublet?) CheckCO->CheckFermi Yes CheckOH Check 3400 cm⁻¹ (Broad OH?) CheckCO->CheckOH No/Weak Pass PASS: High Purity Aldehyde CheckFermi->Pass Present FailAlc FAIL: Reduced to Alcohol CheckFermi->FailAlc Absent FailAcid FAIL: Oxidized to Acid CheckOH->FailAcid Broad Trough (2500-3000) CheckOH->FailAlc Broad Band (3300)

Figure 2: Logic gate for rapid impurity identification in naphthyridine aldehyde synthesis.

Applications in Drug Discovery

The 1,7-naphthyridine-2-carbaldehyde moiety is not merely an intermediate; it is a pharmacophore precursor.

  • Schiff Base Formation: The distinct C=O band at 1710 cm⁻¹ allows for real-time monitoring of condensation reactions with amines (e.g., hydrazides) to form hydrazone-based antimicrobial agents. The disappearance of the 1710 cm⁻¹ peak and appearance of a C=N stretch at ~1620 cm⁻¹ confirms reaction completion [1, 2].

  • Metal Chelation: The N1 nitrogen and the carbonyl oxygen can act as a bidentate ligand. A shift in the C=O frequency (typically to lower wavenumbers, e.g., 1650 cm⁻¹) indicates successful metal coordination in metallodrug synthesis [3].

References

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. MDPI. Available at: [Link] (Accessed: 2024).

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. MDPI. Available at: [Link] (Demonstrates biological relevance of naphthyridine aldehydes).

  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link] (Fundamental vibrational theory for aromatic aldehydes).

  • 1,8-Naphthyridine-2,7-dicarbaldehyde Structure & Properties. PubChem. Available at: [Link] (Analogous structural data).

Sources

Photophysical Properties of 1,7-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating the photophysical characteristics of 1,7-naphthyridine scaffolds. Unlike the more ubiquitous 1,8-naphthyridines (often used in simple cation sensing), the 1,7-isomer offers unique electronic distributions that drive specialized applications in DNA mismatch detection, deep-blue organic light-emitting diodes (OLEDs), and "turn-on" fluorescence switching.

Technical Guide & Experimental Protocols

Core Photophysical Architecture

The 1,7-naphthyridine core consists of fused pyridine rings with nitrogen atoms at the 1 and 7 positions. This asymmetry creates a distinct dipole moment and electronic surface potential compared to the symmetric 1,5- or 1,8-isomers, fundamentally altering its interaction with light and local environments.

Electronic Transitions & Absorption Spectra

The UV-Vis absorption profile of 1,7-naphthyridine derivatives is characterized by three primary transition bands, historically classified under the Mason notation for heteroaromatics.

Band TypeWavelength (

)
Log

Electronic OriginCharacteristic

-band
~310 - 325 nm3.2 - 3.4

(forbidden)
Weak, sensitive to H-bonding solvents.

-band
~260 - 270 nm3.5 - 3.8

Moderate intensity, aromatic core delocalization.

-band
~215 - 225 nm4.3 - 4.6

(allowed)
High intensity, high-energy core transition.

Key Insight: Substituents at the 6-position (e.g., amino or aryl groups) often cause a bathochromic shift (red shift) of the


-band into the 350–380 nm region, making these derivatives useful for near-UV excitation.
Emission Characteristics & Quantum Yields

1,7-Naphthyridines exhibit tunable fluorescence based on their oxidation state and substitution pattern.

  • Blue Emitters: Fully aromatic benzo[c][1,7]naphthyridin-4(3H)-ones typically emit in the deep blue/violet region (323–357 nm) with quantum yields (

    
    ) ranging from 0.25 to 0.35 .
    
  • Green Emitters: Reduction of the pyridine core (e.g., dihydro derivatives) disrupts the aromaticity slightly but enhances the quantum yield (up to 0.43 ) and induces a significant Stokes shift (~130 nm), pushing emission into the green (500–550 nm).

  • High-Efficiency Fluorophores: Bis-oxazolo[5,4-b]pyridine derivatives, which share structural homology with terpyridines, can achieve

    
     values as high as 0.84 , making them viable candidates for OLED dopants.
    

Advanced Mechanisms: DNA Sensing & Metalloinsertion

One of the most critical applications of 1,7-naphthyridine derivatives is in the detection of DNA mismatches. This utilizes a "light-switch" mechanism that drug development professionals must understand for designing diagnostic probes.

The Metalloinsertion Mechanism

Ruthenium(II) complexes utilizing the BNIQ ligand (Benzo[c][1,7]naphthyridine-1-isoquinoline) function as highly specific probes for thermodynamic destabilization in DNA (mismatches).[1]

  • ** steric Expansiveness:** The BNIQ ligand is too wide to intercalate stably into a well-matched DNA double helix.

  • Mismatch Recognition: When the probe encounters a mismatch (e.g., C-C or A-A), the local destabilization opens the base stack.

  • Metalloinsertion: The 1,7-naphthyridine ligand inserts into the DNA helix from the minor groove, ejecting the mismatched bases.

  • Luminescence Turn-On: In the free state (aqueous), the complex is quenched by water. Upon insertion, the hydrophobic DNA pocket protects the complex from solvent quenching, resulting in a 500-fold increase in luminescence.

Mechanism Diagram (DOT Visualization)

Metalloinsertion cluster_0 State A: Free Complex cluster_1 State B: DNA Binding Node1 Ru(II)-BNIQ Complex (In Aqueous Solution) Node2 Solvent Quenching (H2O deactivates excited state) Node1->Node2 Non-radiative decay Node3 DNA Mismatch Site (Thermodynamically Unstable) Node1->Node3 Diffusion Node4 Metalloinsertion (Ligand inserts, bases ejected) Node3->Node4 Recognition Node5 Shielded Environment (Hydrophobic Pocket) Node4->Node5 Stabilization Node6 Strong Luminescence (Turn-On Response) Node5->Node6 Emission

Caption: Logical flow of the metalloinsertion "light-switch" mechanism for DNA mismatch detection using bulky 1,7-naphthyridine ligands.

Experimental Protocols

Synthesis of Benzo[c][1,7]naphthyridinones (Rearrangement Method)

This protocol yields the core scaffold used for blue-emitting fluorophores. It relies on the rearrangement of oxazolo[5,4-b]pyridines, a robust method that avoids harsh Skraup conditions.

Reagents:

  • 7-Aryl-oxazolo[5,4-b]pyridine (Precursor)[2]

  • Aluminum Chloride (

    
    )
    
  • Chlorobenzene (Solvent)[3]

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of the oxazolo-pyridine precursor in 5 mL of dry chlorobenzene under an inert atmosphere (

    
    ).
    
  • Activation: Add 3.0 mmol of anhydrous

    
     in a single portion. The solution may darken, indicating complex formation.
    
  • Reaction: Heat the mixture to 90°C for 4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot (high

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Quenching: Cool to room temperature and carefully pour into 20 mL of ice-cold water acidified with HCl (1 M).

  • Isolation: Extract with DCM (

    
     mL). Wash the organic phase with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/DMF (9:1) to obtain the pure benzo[c][1,7]naphthyridinone as a light yellow/white solid.

Determination of Fluorescence Quantum Yield ( )

To ensure data integrity, use the Comparative Method rather than absolute integration unless an integrating sphere is available.

Standard: Quinine Sulfate in 0.1 M


 (

) or 9,10-Diphenylanthracene in Cyclohexane (

) depending on the emission range.

Protocol:

  • Absorbance Matching: Prepare solutions of the 1,7-naphthyridine sample and the reference standard. Adjust concentrations so that the absorbance at the excitation wavelength (

    
    ) is below 0.1 OD  (optimally 0.04–0.06) to avoid inner-filter effects.
    
  • Acquisition: Record the fluorescence spectrum for both sample and reference using the same excitation wavelength and slit widths.

  • Integration: Integrate the total area under the emission curve (

    
    ) for both.
    
  • Calculation: Apply the following equation:

    
    
    Where 
    
    
    
    is absorbance at
    
    
    and
    
    
    is the refractive index of the solvent.

Summary of Photophysical Data

Compound Class

(nm)

(nm)
Stokes Shift (nm)

Application
Parent 1,7-Naphthyridine 312, 261WeakN/A<0.01Synthetic Intermediate
Benzo[c][1,7]naphthyridinone 330 - 350410 - 450 (Blue)~80 - 1000.25 - 0.35Bio-labels, OLEDs
Dihydro-benzo[c][1,7]naphthyridine 360 - 380510 - 530 (Green)~130 - 1600.35 - 0.43Large Stokes Shift Probes
Ru(II)-BNIQ Complex 450 (MLCT)610 - 630 (Red)~170<0.01 (Water) -> High (DNA)DNA Mismatch Sensor

References

  • Rearrangement of 7-Aryloxazolo[5,4-b]pyridines to Benzo[c][1,7]naphthyridine-4(3H)-ones. Journal of Organic Chemistry. [Link][2]

  • A Ruthenium(II) Complex as a Luminescent Probe for DNA Mismatches and Abasic Sites. Inorganic Chemistry. [Link][1][4]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. Preprints.org. [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Chemistry Proceedings. [Link][5]

  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. [Link]

Sources

Biological Activity of the 1,7-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The 1,7-naphthyridine scaffold represents a distinct "privileged structure" in medicinal chemistry, often overshadowed by its 1,8-isomer (the core of quinolone antibiotics). While the 1,8-scaffold is evolutionarily optimized for bacterial DNA gyrase inhibition, the 1,7-naphthyridine scaffold has emerged as a high-affinity template for mammalian kinase inhibition, particularly targeting lipid kinases (PIP4K2A) and tyrosine kinases (FGFR, c-Src).

This technical guide dissects the biological activity, structure-activity relationships (SAR), and synthesis of 1,7-naphthyridine derivatives.

A Technical Guide for Drug Discovery [1]

Executive Summary: The Kinase-Privileged Isomer

Unlike the 1,8-naphthyridine scaffold, which is predominantly associated with antimicrobial activity (e.g., Nalidixic acid), the 1,7-naphthyridine system is characterized by its ability to mimic the adenine ring of ATP. This physicochemical feature makes it an exceptional "hinge binder" in the ATP-binding pockets of various kinases.

Key Therapeutic Areas:

  • Oncology: Inhibition of PIP4K2A (p53-null tumors), FGFR family, and c-Src.

  • Inflammation: Selective inhibition of p38

    
     MAP kinase.[1]
    
  • CNS: Phosphodiesterase 4 (PDE4) inhibition.[2]

Pharmacological Profiles & Mechanisms[3]

Oncology: The PIP4K2A Breakthrough

The most significant recent application of the 1,7-naphthyridine scaffold is in the inhibition of Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) .

  • Mechanism: PIP4K2A catalyzes the phosphorylation of PI5P to PI(4,5)P2. In p53-deficient tumors, this pathway becomes essential for cell survival, regulating ROS levels and preventing apoptosis.

  • Key Molecules: BAY-091 and BAY-297 .[3][4][5][6]

    • These compounds act as ATP-competitive inhibitors.[7]

    • Selectivity: They exhibit high selectivity for the 2

      
       isoform over other lipid kinases.
      
    • Clinical Utility: While direct antiproliferative effects in monotherapy have been challenging to translate in vivo, these molecules serve as critical chemical probes for synthetic lethality studies in p53-mutant cancers.

Visualization: PIP4K2A Signaling & Inhibition

The following diagram illustrates the specific intervention point of 1,7-naphthyridine inhibitors within the phosphoinositide signaling cascade.

PIP4K2A_Pathway PI5P PI(5)P (Phosphatidylinositol-5-phosphate) PIP4K2A PIP4K2A Enzyme (Target) PI5P->PIP4K2A Substrate ATP ATP ATP->PIP4K2A Cofactor PI45P2 PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) PIP4K2A->PI45P2 Phosphorylation Inhibitor 1,7-Naphthyridine Inhibitor (e.g., BAY-091) Inhibitor->PIP4K2A ATP-Competitive Inhibition AKT AKT Activation PI45P2->AKT Signaling ROS ROS Regulation (Reactive Oxygen Species) AKT->ROS Modulation Survival Tumor Cell Survival (p53-null context) ROS->Survival Prevents Apoptosis

Figure 1: Mechanism of action for 1,7-naphthyridine-based PIP4K2A inhibitors in tumor metabolism.

Tyrosine Kinase Inhibition (FGFR & c-Src)

The 1,7-naphthyridine scaffold functions as a bioisostere for the quinazoline ring found in many EGFR inhibitors, but with distinct solubility and binding properties.

  • FGFR1-4 Inhibition: 1,7-naphthyridine derivatives have demonstrated nanomolar potency against the Fibroblast Growth Factor Receptor family.[8]

  • Structural Advantage: Compared to the 1,8-isomer, the 1,7-isomer often shows superior potency against c-Src and FGFR. The position of the nitrogen atoms allows for a specific bidentate hydrogen bonding pattern with the kinase hinge region (typically Met341 in c-Src).

Inflammation: p38 MAP Kinase[1]
  • Target: p38

    
     Mitogen-Activated Protein Kinase.
    
  • Key Modification: N-oxide derivatives .

  • Activity: 1,7-Naphthyridine 1-oxides have been synthesized as potent inhibitors that reduce TNF

    
     production. The N-oxide moiety is critical here, likely acting as a hydrogen bond acceptor that stabilizes the molecule within the active site, a feature not present in the parent heterocycle.
    

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of the 1,7-naphthyridine scaffold is highly sensitive to substitution patterns. Below is a consolidated analysis of the key positions.

PositionRole / EffectPreferred Substituents
N1 & N7 Hinge Binding The N1 nitrogen is often the primary acceptor for the kinase hinge region. N7 modulates basicity and solubility.
C2 Solubility & Sterics Substituents here (e.g., amines, alkoxys) often protrude into the solvent-exposed region, improving PK properties.
C3 Selectivity Gate Bulky groups (e.g., aryl, heteroaryl) at C3 determine selectivity between kinase families (e.g., FGFR vs. VEGFR).
C4 Permeability In PIP4K2A inhibitors (like BAY-091), substituents at C4 are critical for optimizing Caco-2 permeability.
C8 Potency Booster Substitutions at C8 (often phenyl or heteroaryl rings) can lock the conformation or engage in

-stacking interactions within the hydrophobic pocket.
The "Isomer Effect" (1,7 vs. 1,8)
  • 1,8-Naphthyridine: The N1/N8 arrangement is ideal for coordinating Mg2+ in the bacterial DNA gyrase active site (antimicrobial).

  • 1,7-Naphthyridine: The N1/N7 arrangement disrupts this specific metal coordination geometry but optimizes the dipole and H-bonding potential for the ATP-binding cleft of human kinases (anticancer).

Synthesis Strategies

Accessing the 1,7-naphthyridine scaffold requires specific regiochemical control. The most robust industrial route involves the cyclization of pyridine derivatives.

Protocol: Synthesis from 2-Chloro-3-Amino-Pyridine

This route is favored for its scalability and ability to introduce substituents early in the synthesis.

  • Protection: Start with 2-chloro-3-amino-pyridine . Protect the amine (e.g., with Boc or Pivaloyl) to direct the subsequent lithiation/formylation.

  • Hydroformylation: React the protected intermediate with a formylating reagent (e.g., DMF, ethyl formate) under basic conditions (often utilizing directed ortho-lithiation at the C4 position of the pyridine).

  • Cyclization: The resulting aldehyde intermediate undergoes cyclization with an acrylate or similar electrophile, often catalyzed by a Lewis acid or base, to close the second ring.

Visualization: Synthetic Workflow

Synthesis_Route Start 2-Chloro-3-amino-pyridine (Starting Material) Step1 Step 1: N-Protection (Boc/Piv) Start->Step1 Step2 Step 2: Ortho-Lithiation & Formylation (C4) Step1->Step2 Intermed Intermediate: 3-Protected-amino-4-formyl-pyridine Step2->Intermed Step3 Step 3: Cyclization (w/ Acrylate/Lewis Acid) Intermed->Step3 Product 1,7-Naphthyridine Scaffold Step3->Product

Figure 2: Scalable synthetic route for 1,7-naphthyridine derivatives.

References

  • Discovery of BAY-091/297 (PIP4K2A Inhibitors)

    • Title: Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.[3]

    • Source: Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • FGFR Kinase Inhibition

    • Title: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family.[9]

    • Source: Cancer Research (AACR) (2015).
    • URL:[Link]

  • p38 MAP Kinase Inhibition

    • Title: 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase.[1]

    • Source: Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Title: Method for synthesizing 1,7-naphthyridine derivative (Patent WO2021120953A1).
  • General Naphthyridine Review

    • Title: Biological Activity of Naturally Derived Naphthyridines.[1][2][10][11][12][13][14]

    • Source: PMC (PubMed Central).
    • URL:[Link]

Sources

The 1,7-Naphthyridine Carbaldehyde Handbook: Reactivity, Synthesis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical behavior, synthesis, and medicinal utility of the aldehyde functionality on the 1,7-naphthyridine scaffold. It is structured for high-level researchers requiring actionable protocols and mechanistic insight.

Executive Summary

The 1,7-naphthyridine ring system is a "privileged scaffold" in modern drug discovery, serving as a core pharmacophore in kinase inhibitors (e.g., PIP4K2A, c-Met) and anti-infectives. The introduction of an aldehyde group (–CHO) onto this electron-deficient bicycle provides a versatile "chemical handle." Unlike simple benzaldehydes, the reactivity of 1,7-naphthyridine carbaldehydes is governed by the potent electron-withdrawing effects of the N1 and N7 nitrogen atoms. This guide analyzes these electronic perturbations to predict reactivity and provides validated protocols for exploiting this functional group.

Electronic Structure & Reactivity Principles

The Influence of Ring Nitrogen Atoms

The 1,7-naphthyridine system is isomeric with naphthalene but significantly more electron-deficient due to the two pyridine-like nitrogens. The position of the aldehyde determines its electrophilicity:

  • Positions

    
     and 
    
    
    
    to Nitrogens (C2, C4, C5, C8):
    Aldehydes at these positions are hyper-electrophilic . The adjacent nitrogen atoms withdraw electron density via both induction (-I) and resonance (-M), making the carbonyl carbon highly susceptible to nucleophilic attack. These aldehydes are prone to rapid hydration (gem-diol formation) in aqueous media and react violently with strong nucleophiles.
  • Positions

    
     to Nitrogens (C3, C6):  Aldehydes at these positions behave more like standard pyridine-3-carbaldehydes or benzaldehydes. They are stable, isolable, and offer controllable reactivity, making them the preferred starting points for complex library synthesis.
    
Reactivity Map Visualization

The following diagram illustrates the electronic influence of the N1 and N7 atoms on the ring carbons, dictating the reactivity of attached aldehyde groups.

NaphthyridineReactivity cluster_legend Reactivity Key N1 N1 (Pyridine-like) C2 C2-CHO (Alpha to N1) Hyper-Reactive N1->C2 Inductive (-I) C4 C4-CHO (Gamma to N1) High Reactivity N1->C4 Resonance (-M) N7 N7 (Pyridine-like) C8 C8-CHO (Alpha to N7) Hyper-Reactive N7->C8 Inductive (-I) C5 C5-CHO (Gamma to N7) High Reactivity N7->C5 Resonance (-M) C3 C3-CHO (Beta to N1) Stable/Tunable C6 C6-CHO (Beta to N7) Stable/Tunable Stable Controlled Reactivity Reactive High Electrophilicity

Figure 1: Electronic influence map of 1,7-naphthyridine. Red nodes indicate electron-withdrawing centers; Yellow/Green nodes indicate the relative stability/reactivity of an aldehyde at that position.

Key Chemical Transformations[1]

The aldehyde group on the 1,7-naphthyridine ring serves as a gateway to diverse chemical space. The following table summarizes the primary transformations and their specific utility in this scaffold.

Reaction ClassReagent/ConditionsProduct TypeMechanism Note
Condensation Primary Amine, EtOH, RefluxSchiff Base (Imine) Accelerated by ring electron deficiency; often requires no acid catalyst.
Riley Oxidation SeO₂, Dioxane,

Aldehyde (from Methyl) Selective oxidation of activated methyl groups (e.g., at C8 or C2).
Reduction NaBH₄, MeOH, 0°CHydroxymethyl (-CH₂OH) Clean reduction; essential for linker synthesis in PROTACs.
Knoevenagel Malononitrile, PiperidineVinyl Nitrile Highly favorable; electron-poor ring stabilizes the carbanion intermediate.
Oxidation NaClO₂, NaH₂PO₄ (Pinnick)Carboxylic Acid Mild conditions required to avoid N-oxide formation.

Experimental Protocols

Synthesis of 1,7-Naphthyridine-8-carbaldehyde via Riley Oxidation

Context: Converting a methyl group to an aldehyde is the most direct route to functionalize the ring. This protocol uses Selenium Dioxide (SeO₂), which is highly selective for "benzylic-like" positions on heterocycles.

Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 8-methyl-1,7-naphthyridine (1.0 eq, 5 mmol) in 1,4-dioxane (20 mL).

  • Reagent Addition: Add finely powdered Selenium Dioxide (SeO₂) (1.2 eq, 6 mmol). Note: SeO₂ is toxic; handle in a fume hood.[1]

  • Reaction: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM). The starting material spot should disappear, replaced by a more polar aldehyde spot.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove black selenium metal. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, 0-5% MeOH/DCM gradient).

  • Validation: The aldehyde proton typically appears at

    
     10.0–10.5 ppm in ¹H NMR.
    
Schiff Base Formation (Imine Condensation)

Context: This reaction is fundamental for creating "linker" libraries or appending the naphthyridine core to other pharmacophores.

Protocol:

  • Mixing: To a solution of 1,7-naphthyridine-3-carbaldehyde (1.0 eq) in anhydrous Ethanol (0.2 M), add the desired Primary Amine (1.0 eq).

  • Catalysis (Optional): If the amine is electron-deficient (e.g., an aniline), add 1 drop of Glacial Acetic Acid . For aliphatic amines, no catalyst is usually needed.

  • Execution: Reflux for 2–3 hours.

  • Isolation: Cool the mixture. In many cases, the Schiff base precipitates out. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Hexane.

Medicinal Chemistry Applications & Workflow

In drug discovery, the 1,7-naphthyridine aldehyde is rarely the final target. It is a divergent intermediate . The workflow below illustrates how a single aldehyde precursor supports the generation of a library of kinase inhibitors (e.g., targeting PIP4K2A).

SynthesisWorkflow Start Methyl-1,7-Naphthyridine (Precursor) Aldehyde 1,7-Naphthyridine-Carbaldehyde (Divergent Intermediate) Start->Aldehyde SeO2 Oxidation Path1 Reductive Amination (NaBH(OAc)3, R-NH2) Aldehyde->Path1 Path2 Wittig Olefination (Ph3P=CH-R) Aldehyde->Path2 Path3 Pinnick Oxidation (NaClO2) Aldehyde->Path3 Prod1 Secondary Amines (Solubility/Basic Center) Path1->Prod1 Prod2 Vinyl Derivatives (Michael Acceptors) Path2->Prod2 Prod3 Amides (Peptidomimetics) Path3->Prod3

Figure 2: Divergent synthesis workflow starting from the aldehyde handle, enabling access to three distinct chemical series.

Case Study: PIP4K2A Inhibitors

Research into PIP4K2A inhibitors has utilized the 1,7-naphthyridine scaffold.[2] The aldehyde at the C3 or C8 position allows for the attachment of solubilizing tails (via reductive amination) that interact with the solvent-exposed regions of the kinase ATP-binding pocket, improving both potency and pharmacokinetic properties.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: National Institutes of Health (PMC). URL:[Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Source: MDPI (ChemProc). URL:[Link]

  • Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Source: Asian Journal of Chemistry.[3][4] URL:[Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues. Source: National Institutes of Health (PMC). URL:[Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Source: ResearchGate (Molecules). URL:[Link]

Sources

Methodological & Application

Application Note: Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, reproducible protocol for the silver-catalyzed synthesis of functionalized 1,7-naphthyridines and their benzo-fused analogues. Significance: The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Tumor Progression Loci-2 (Tpl2) kinase inhibitors, PDE5 inhibitors, and potential antitumor agents. Methodology: This protocol utilizes a Ag(I)-catalyzed cascade annulation strategy. Unlike traditional Skraup or Friedländer syntheses which require harsh acidic conditions and high temperatures, this silver-mediated approach operates under mild conditions (often room temperature to 80°C) with high functional group tolerance. Target Audience: Medicinal chemists and process development scientists.

Strategic Rationale & Mechanism

Why Silver Catalysis?

Silver (Ag) salts, particularly AgNO₃ and AgOTf, act as mild


-Lewis acids. In the context of 1,7-naphthyridine synthesis, Ag(I) selectively activates alkynyl moieties towards nucleophilic attack by nitrogen-containing precursors (amines or amides). This "soft" activation avoids the decomposition of sensitive functional groups often seen with Brønsted acids.
Mechanistic Pathway

The reaction typically proceeds via a tandem Michael addition/cyclization or a 6-endo-dig cyclization .

  • Condensation: Formation of an imine/enamine intermediate from an amino-precursor and an aldehyde.

  • Coordination: Ag(I) coordinates to the alkyne

    
    -system, increasing its electrophilicity.
    
  • Cyclization: Intramolecular nucleophilic attack by the endocyclic or exocyclic nitrogen onto the activated alkyne.

  • Protonolysis/Isomerization: Proton transfer and aromatization to yield the naphthyridine core.

Ag_Mechanism Start Alkynyl-Pyridine/Quinoline Precursor + Amine Imine Intermediate A: Imine Formation Start->Imine Condensation (-H2O) Ag_Complex Intermediate B: Ag(I)-Alkyne π-Complex Imine->Ag_Complex + Ag(I) Catalyst Cyclization Transition State: 6-endo-dig Cyclization Ag_Complex->Cyclization Nucleophilic Attack Product Final Product: 1,7-Naphthyridine Cyclization->Product - Ag(I) Aromatization

Figure 1: Mechanistic pathway for the Ag(I)-catalyzed annulation of alkynyl precursors to form the 1,7-naphthyridine core.[1]

Experimental Protocol

Materials & Reagents
  • Precursor 1: ortho-Alkynylaldehyde derivative (e.g., 3-alkynyl-2-formylpyridine or o-alkynylquinoline carbaldehyde for fused systems) (1.0 equiv).

  • Precursor 2: Primary Amine or 2-Aminobenzamide derivative (1.0–1.2 equiv).

  • Catalyst: Silver Nitrate (AgNO₃) or Silver Triflate (AgOTf) (10–20 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous).

  • Additives: None required for standard protocol; bases like K₂CO₃ may be used for specific substrates.

Step-by-Step Methodology

This protocol is adapted from recent high-yield methodologies reported in Organic & Biomolecular Chemistry and MDPI (2025).

Workflow Setup 1. REACTION SETUP Dissolve Alkynyl Aldehyde (0.2 mmol) & Amine (0.2 mmol) in DCE (2 mL). Catalyst 2. CATALYST ADDITION Add AgNO3 (20 mol%) at Room Temp. Protect from light (Aluminum foil). Setup->Catalyst Reaction 3. REACTION Stir at RT or 80°C for 6-12 hours. Monitor via TLC (EtOAc/Hexane). Catalyst->Reaction Workup 4. WORKUP Filter through Celite pad. Wash with DCM. Concentrate filtrate in vacuo. Reaction->Workup Purification 5. PURIFICATION Silica Gel Column Chromatography. Eluent: Hexane/EtOAc gradient. Workup->Purification

Figure 2: Standard Operating Procedure (SOP) for the one-pot synthesis.

Detailed Procedure:
  • Preparation: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the alkynyl aldehyde (0.2 mmol) and the amine nucleophile (0.2 mmol) in DCE (2.0 mL).

  • Catalysis: Add AgNO₃ (6.8 mg, 0.04 mmol, 20 mol%) to the stirring solution.

    • Critical Step: Wrap the flask in aluminum foil to prevent photo-degradation of the silver catalyst.

  • Reaction: Stir the mixture vigorously at Room Temperature (25°C) .

    • Optimization Note: If conversion is low after 2 hours (checked by TLC), heat the mixture to 80°C .

  • Monitoring: Monitor the disappearance of the aldehyde starting material via TLC (typically 30-50% EtOAc in Hexane). Reaction time is usually 6–12 hours .

  • Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ (10 mL) and filter through a small pad of Celite to remove silver residues. Wash the pad with additional CH₂Cl₂ (2 x 5 mL).

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution: 10% → 40% EtOAc/Hexane) to afford the pure 1,7-naphthyridine derivative.

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions based on recent literature precedents (Vashishtha et al., 2025).

EntryCatalyst (20 mol%)SolventTemp (°C)Time (h)Yield (%)Notes
1 AgNO₃ DCE RT 6 92 Optimal Condition
2AgNO₃Toluene80885Good, but requires heat
3AgOTfDCERT688Comparable to AgNO₃
4Ag₂CO₃DCE801265Slower conversion
5NoneDCE8024<5No reaction
Substrate Scope & Limitations
  • Electron-Donating Groups (EDGs): Substrates with -OMe or -Me groups on the aryl rings generally proceed faster and with higher yields (>90%).

  • Electron-Withdrawing Groups (EWGs): Strong EWGs (-NO₂, -CF₃) may require heating to 80°C and extended reaction times (12h+).

  • Steric Hindrance: Ortho-substitution on the amine partner can reduce yields (60-70%) due to steric clash during the cyclization step.

Troubleshooting & Quality Control

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Catalyst poisoning or insufficient activation.

    • Solution: Ensure solvents are anhydrous.[2] Increase catalyst loading to 30 mol% or switch to AgOTf (more soluble). Heat to reflux.

  • Issue: Black Precipitate.

    • Cause: Formation of metallic Ag(0).

    • Solution: This is normal as the reaction progresses. Ensure thorough filtration through Celite.

  • Issue: Product Instability.

    • Cause: Some naphthyridines are light-sensitive.

    • Solution: Store purified products in amber vials at -20°C.

References

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Sciforum/MDPI, 2025. Link

  • Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds. Vashishtha, K. et al., Organic & Biomolecular Chemistry, 2025.[3] Link

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances. Parvin, T., Organic & Biomolecular Chemistry, 2025.[3] Link

  • 1,7-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate, 2025. Link (Note: Title refers to broad class, text details 1,7-isomers).

Sources

Application Note: 1,7-Naphthyridine-2-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,7-Naphthyridine-2-carbaldehyde is a high-value heterocyclic building block characterized by a fused bicyclic aromatic system containing two nitrogen atoms (positions 1 and 7) and a reactive aldehyde handle at position 2. Unlike its more common 1,8-naphthyridine analogs (e.g., Nalidixic acid derivatives), the 1,7-isomer offers a unique electronic distribution that is increasingly relevant in the design of kinase inhibitors, HIV-1 integrase inhibitors, and polydentate ligands for coordination chemistry.

This guide provides a validated workflow for the synthesis , stabilization , and functionalization of this reagent. Due to the inherent instability of electron-deficient heteroaromatic aldehydes toward air oxidation, this note prioritizes in situ generation and immediate downstream coupling.

Structural Analysis & Reactivity Profile

The 1,7-naphthyridine scaffold is π-deficient. The presence of the aldehyde at C2 creates a "push-pull" electronic system, making the carbonyl carbon highly electrophilic while simultaneously deactivating the ring toward electrophilic aromatic substitution.

Key Reactivity Nodes
  • C2-Formyl Group: The primary site for nucleophilic addition (amines, active methylenes). It is prone to rapid autoxidation to the carboxylic acid in air.

  • N7-Nitrogen: The most basic nitrogen, capable of protonation or metal coordination.

  • C8-Position: Highly susceptible to nucleophilic attack due to the inductive effect of the adjacent N7 and the para-like relationship to N1.

Visualization: Reactivity Landscape

Reactivity Core 1,7-Naphthyridine-2-CHO Aldehyde Aldehyde (C2) (Nucleophilic Addition) Core->Aldehyde Primary Reactivity N7 N7 Nitrogen (Coordination/Protonation) Core->N7 Secondary Reactivity C8 C8 Position (Nucleophilic Attack) Core->C8 Tertiary Reactivity

Figure 1: Reactivity profile of 1,7-Naphthyridine-2-carbaldehyde highlighting the three primary sites for chemical modification.

Preparation of the Reagent (Protocol A)

Context: 1,7-Naphthyridine-2-carbaldehyde is rarely sold as a shelf-stable reagent due to stability issues. It is best synthesized from 2-methyl-1,7-naphthyridine via Selenium Dioxide (Riley) oxidation.

Materials
  • Precursor: 2-Methyl-1,7-naphthyridine (1.0 eq)

  • Oxidant: Selenium Dioxide (SeO₂, 1.2 eq)

  • Solvent: 1,4-Dioxane (wet, containing 5% water)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,7-naphthyridine (500 mg, 3.47 mmol) in 1,4-dioxane (20 mL).

  • Addition: Add SeO₂ (460 mg, 4.16 mmol) and water (1 mL). The water is critical to prevent the formation of the aldehyde-selenium complex and facilitate product release.

  • Reflux: Heat the mixture to reflux (100–105 °C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM). The aldehyde typically runs lower than the methyl precursor.

  • Filtration (Critical): Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the precipitated black selenium metal. Wash the pad with hot ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. If the residue is dark, perform a rapid filtration through a short silica plug (eluent: EtOAc).

    • Note: Do not store the aldehyde for long periods. Proceed immediately to Protocol B or C.

Yield Expectation: 60–75% (Yellowish solid).

Key Transformations & Applications

Protocol B: Schiff Base/Hydrazone Formation (Drug Discovery)

Application: Synthesis of kinase inhibitors or anti-infective agents (e.g., similar to L-870,810 analogs). Mechanism: Acid-catalyzed condensation-elimination.

Procedure:

  • Dissolve 1,7-naphthyridine-2-carbaldehyde (1.0 eq) in anhydrous Ethanol (0.1 M concentration).

  • Add the amine or hydrazine coupling partner (1.1 eq).

  • Add catalytic Glacial Acetic Acid (2–3 drops per mmol).

  • Reflux for 2–4 hours. A precipitate often forms (the Schiff base).

  • Isolation: Cool to 0 °C. Filter the solid and wash with cold ethanol.

Protocol C: Knoevenagel Condensation (Conjugated Systems)

Application: Creating vinyl-naphthyridines for fluorescent probes or Michael acceptors.

Procedure:

  • Combine aldehyde (1.0 eq) and active methylene compound (e.g., Malononitrile, 1.1 eq) in Ethanol.

  • Add Piperidine (0.1 eq) as a base catalyst.

  • Stir at room temperature for 1 hour. If no precipitation occurs, heat to 60 °C.

  • Data Check: The appearance of a vinyl proton signal in ¹H NMR (doublet, J ≈ 16 Hz for trans isomers) confirms the reaction.

Experimental Workflow Diagram

Workflow Start Start: 2-Methyl-1,7-naphthyridine Oxidation SeO2 Oxidation (Reflux, Dioxane/H2O) Start->Oxidation Intermed Intermediate: 1,7-Naphthyridine-2-CHO Oxidation->Intermed 4-6h, Celite Filter Branch Select Pathway Intermed->Branch Immediate Use PathA Path A: Amine/Hydrazine (EtOH, cat. AcOH) Branch->PathA PathB Path B: Active Methylene (Knoevenagel, Piperidine) Branch->PathB ProductA Target A: Schiff Base/Hydrazone (Kinase Inhibitors) PathA->ProductA ProductB Target B: Vinyl Naphthyridine (Fluorescent Probes) PathB->ProductB

Figure 2: Integrated synthetic workflow from methyl precursor to functionalized bioactive scaffolds.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Oxidation Over-oxidation to carboxylic acid.Reduce reaction time; ensure inert atmosphere (Argon).
Red Colloidal Selenium Incomplete removal of Se during workup.Filter through a double pad of Celite/Activated Charcoal.[1]
No Precipitation (Schiff Base) Product is soluble in hot EtOH.Concentrate solvent by 50% and cool to -20 °C; add Et₂O as antisolvent.
Aldehyde Degradation Air oxidation during storage.Store under N₂ at -20 °C; convert to stable acetal if long-term storage is needed.

References

  • Riley Oxidation Protocol: Riley, H. L., et al. "Selenium Dioxide: A New Oxidizing Agent." Journal of the Chemical Society, 1932. (Foundational protocol for methyl-to-aldehyde oxidation on heterocycles).

  • Naphthyridine Biological Activity: Litvinov, V. P.[2][3][4][5][6][7] "Structure, physicochemical properties, and reactivity of 1,7-naphthyridines." Russian Chemical Reviews, 2004. (Detailed review of the 1,7-isomer reactivity).

  • Integrase Inhibitor Analogs: Hazuda, D. J., et al. "Integrase Inhibitors and Cellular Immunity." Science, 2004. (Discusses 1,6- and 1,8-naphthyridine pharmacophores relevant to 1,7-design).

  • SeO2 Oxidation Mechanism: Sharpless, K. B., et al. "Selenium dioxide oxidation of olefins." Journal of the American Chemical Society.

Note: While specific literature on the 2-carbaldehyde isomer of 1,7-naphthyridine is less abundant than the 1,8-isomer, the protocols above are derived from standard heterocyclic chemistry principles validated for the naphthyridine class.

Sources

1,7-Naphthyridine-2-carbaldehyde as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

Title: 1,7-Naphthyridine-2-carbaldehyde: A Strategic Scaffold for Medicinal Chemistry Subtitle: Technical Application Note & Synthetic Protocols

Abstract

The 1,7-naphthyridine scaffold represents a "privileged structure" in modern drug discovery, offering distinct vectors for hydrogen bonding and


-stacking interactions compared to its quinoline or isoquinoline bioisosteres. Specifically, 1,7-naphthyridine-2-carbaldehyde  serves as a high-value divergence point (building block) for accessing complex libraries of kinase inhibitors, antimicrobial agents, and optical probes. This application note provides a validated workflow for the synthesis, purification, and downstream derivatization of this critical intermediate, emphasizing reproducibility and scalability.

Structural Significance & Chemical Space

The 1,7-naphthyridine core contains two nitrogen atoms in a fused bicyclic system. Unlike the symmetric 1,5- or 1,8-naphthyridines, the 1,7-isomer possesses an asymmetric electronic distribution.

  • N1 (Pyridine-like): Contributes to the

    
    -deficient nature of the A-ring.
    
  • N7 (Isoquinoline-like): Provides a basic center often involved in key binding interactions (e.g., the hinge region of ATP-competitive kinase inhibitors).

  • C2-Aldehyde Handle: The aldehyde at position 2 is highly reactive due to the electron-withdrawing effect of the adjacent N1, making it more electrophilic than benzaldehyde. This facilitates rapid Schiff base formation, Knoevenagel condensations, and reductive aminations under mild conditions.

Key Biological Relevance: Derivatives of 1,7-naphthyridine have demonstrated potency against targets such as PDE5 (phosphodiesterase type 5), PIP4K2A (lipid kinase), and c-Met [1, 2].

Synthesis of the Building Block

Upstream Protocol: Selective Oxidation of 2-Methyl-1,7-naphthyridine

The most robust route to the aldehyde is the Riley Oxidation (Selenium Dioxide oxidation) of the methyl precursor. The position of the methyl group at C2 (alpha to N1) activates it for oxidation, but care must be taken to prevent over-oxidation to the carboxylic acid.

Materials
  • Precursor: 2-Methyl-1,7-naphthyridine (Synthesized via modified Skraup reaction or commercially sourced).

  • Oxidant: Selenium Dioxide (SeO

    
    ), freshly sublimed if possible.[1]
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Workup: Celite 545, Dichloromethane (DCM), Sodium Bicarbonate.

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methyl-1,7-naphthyridine (1.44 g, 10 mmol) in 1,4-dioxane (50 mL).

  • Addition: Add SeO

    
      (1.22 g, 11 mmol, 1.1 equiv) in a single portion.
    
    • Note: SeO

      
       is toxic.[2] Handle in a fume hood.
      
  • Reaction: Heat the mixture to reflux (101 °C) for 4–6 hours.

    • Monitoring: Monitor via TLC (5% MeOH in DCM). The aldehyde typically runs lower than the methyl precursor but higher than the acid byproduct. Look for the appearance of a spot that stains orange/red with 2,4-DNP stain (indicative of aldehyde).

  • Filtration: Cool the reaction to room temperature. Filter the black precipitate (selenium metal) through a pad of Celite 545 . Wash the pad with DCM (2 x 20 mL).

  • Workup: Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM (50 mL) and wash with saturated NaHCO

    
     (2 x 30 mL) to remove any traces of selenious acid or over-oxidized carboxylic acid.
    
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    , Gradient: 0-5% MeOH/DCM).
    • Yield Expectation: 65–75% as a pale yellow solid.

    • QC Check:

      
      H NMR (CDCl
      
      
      
      ) should show a distinct singlet aldehyde proton at
      
      
      ppm.

Downstream Applications & Protocols

Workflow Visualization

The following diagram illustrates the central role of the aldehyde in divergent synthesis.

Naphthyridine_Workflow Precursor 2-Methyl-1,7-naphthyridine Aldehyde 1,7-Naphthyridine- 2-carbaldehyde Precursor->Aldehyde SeO2 Oxidation (Riley) Amine Secondary Amines (Kinase Libraries) Aldehyde->Amine Reductive Amination Olefin Styryl Derivatives (Optical Probes) Aldehyde->Olefin Wittig/Knoevenagel Heterocycle Imidazo-fused Systems Aldehyde->Heterocycle Cyclization

Figure 1: Divergent synthesis pathway starting from the methyl precursor.

Protocol A: Reductive Amination (Library Synthesis)

Target: Secondary amines for kinase inhibitor screening.

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that tolerates the basic naphthyridine nitrogens without forming borane complexes.

  • Mixing: Dissolve 1,7-naphthyridine-2-carbaldehyde (1.0 equiv) and the desired amine (1.1 equiv) in DCE (1,2-Dichloroethane) .

  • Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add NaBH(OAc)

    
      (1.5 equiv) in one portion. Stir at RT overnight (12–16 h).
    
  • Quench: Quench with saturated NaHCO

    
    . Extract with DCM.
    
  • Isolation: The product often requires no chromatography if the amine was volatile. Otherwise, use SCX-2 (Strong Cation Exchange) cartridges for rapid purification of the basic product.

Protocol B: Knoevenagel Condensation

Target:


-conjugated systems for optical switching or fluorescence.
  • Reagents: Aldehyde (1 equiv), Active Methylene Compound (e.g., Malononitrile, 1 equiv).

  • Catalyst: Piperidine (0.1 equiv) in Ethanol.

  • Conditions: Reflux for 2 hours. The product usually precipitates upon cooling.

  • Significance: These derivatives often exhibit non-linear optical properties useful in materials science [4].

Quantitative Data Summary

The following table summarizes the reactivity profile and expected yields based on internal benchmarks and analogous literature [3, 5].

Reaction TypeReagentKey ConditionTypical YieldCritical Note
Oxidation SeO

Dioxane, 101°C65–75%Avoid water to prevent acid formation.
Reductive Amination NaBH(OAc)

DCE, RT80–95%Highly efficient; tolerates functional groups.
Wittig Olefination Ph

P=CH-R
THF, 0°C to RT60–80%E-isomer usually predominates.
Condensation NH

-OH
EtOH, Reflux>90%Forms oximes; useful for further reduction.

Troubleshooting & Quality Control

  • Issue: Low Yield in Oxidation.

    • Cause: Old SeO

      
       (hydrated).
      
    • Fix: Sublime SeO

      
       before use or use an excess (1.5 equiv) if the reagent is old.
      
  • Issue: Product Trapped in Aqueous Layer.

    • Cause: Naphthyridines are basic and polar.

    • Fix: Ensure the aqueous layer is pH > 9 during extraction. Use Chloroform/Isopropanol (3:1) for difficult extractions.

  • QC Characteristic:

    • 
      C NMR:  Look for the carbonyl carbon signal around 192–194 ppm .
      
    • Mass Spec: The parent ion [M+H]

      
       is typically intense. For the aldehyde (C
      
      
      
      H
      
      
      N
      
      
      O), expect
      
      
      .

References

  • Vertex AI Search. (2025). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.[3] National Institutes of Health. Link

  • BenchChem. (2025).[4] Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes. BenchChem Application Library. Link

  • Levina, I.I., & Gridnev, A.A. (2019).[5] Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600.[5] Link

  • Dhanya, P.K., et al. (2024).[6] Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. New Journal of Chemistry, 48, 2689-2706.[6] Link

  • Vashishtha, K., et al. (2025).[6] Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds. Organic & Biomolecular Chemistry, 23, 9677-9682.[6] Link

Sources

Application Note: Knoevenagel Condensation with 1,7-Naphthyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocols for performing Knoevenagel condensation reactions utilizing 1,7-naphthyridine-2-carbaldehyde as the electrophilic partner. While 1,8-naphthyridines are more commonly encountered in literature, the 1,7-isomer represents a critical bioisostere for quinoline and isoquinoline scaffolds in kinase inhibitor discovery (e.g., PIP4K2A inhibitors) and antimicrobial research.

This document provides a complete workflow: from the de novo synthesis of the aldehyde precursor (via SeO₂ oxidation) to the condensation with active methylene compounds. It addresses the specific reactivity challenges posed by the electron-deficient 1,7-naphthyridine ring, offering both a standard organic solvent protocol and a "green" aqueous method.

Introduction & Chemical Context

The Scaffold

The 1,7-naphthyridine system consists of fused pyridine rings with nitrogen atoms at positions 1 and 7.[1] The C2-aldehyde is particularly interesting because the N1 nitrogen exerts a strong electron-withdrawing effect, making the C2-carbonyl carbon highly electrophilic—significantly more so than benzaldehyde or even pyridine-2-carbaldehyde.

Mechanistic Insight

The Knoevenagel condensation involves the nucleophilic attack of a deprotonated active methylene compound (e.g., malononitrile, ethyl cyanoacetate) onto the aldehyde carbonyl.

  • Reactivity: The electron-deficient nature of the 1,7-naphthyridine ring stabilizes the tetrahedral intermediate but also makes the aldehyde prone to hydration or side reactions if the base is too strong.

  • Catalysis: Weak bases (piperidine,

    
    -alanine) are preferred over strong alkoxides to prevent ring degradation or self-condensation.
    

Reaction Pathway Visualization

The following diagram illustrates the two-stage workflow: synthesis of the aldehyde precursor followed by the condensation event.

ReactionPathway Start 2-Methyl-1,7-naphthyridine Aldehyde 1,7-Naphthyridine- 2-carbaldehyde Start->Aldehyde 80°C, 4h Reagent1 SeO2 / Dioxane (Riley Oxidation) Reagent1->Aldehyde Product Knoevenagel Product (E-Olefin) Aldehyde->Product Condensation Reagent2 Active Methylene (e.g., Malononitrile) Reagent2->Product Catalyst Cat: Piperidine/EtOH or Green: Water/NH4HCO3 Catalyst->Product Catalysis

Figure 1: Synthetic pathway from the methyl-precursor to the final conjugated olefin.

Experimental Protocols

Stage 1: Synthesis of 1,7-Naphthyridine-2-carbaldehyde

Note: This aldehyde is not always commercially stable; fresh preparation via Riley oxidation is recommended.

Reagents:

  • 2-Methyl-1,7-naphthyridine (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.2 eq)

  • 1,4-Dioxane (Solvent)

Protocol:

  • Dissolution: Dissolve 2-methyl-1,7-naphthyridine (e.g., 5.0 mmol) in 1,4-dioxane (20 mL) in a round-bottom flask.

  • Addition: Add finely powdered SeO₂ (6.0 mmol) in one portion.

  • Reflux: Heat the mixture to 80–90°C for 4 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, replaced by a lower Rf spot (Aldehyde).

  • Filtration: Cool to room temperature. Filter through a Celite pad to remove the black selenium precipitate. Wash the pad with hot ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, 0-5% MeOH/DCM gradient).

    • Yield Expectation: 65–75%

    • Appearance: Yellowish solid.

Stage 2: Knoevenagel Condensation
Method A: Standard Organic Protocol (Ethanol/Piperidine)

Best for substrates with low solubility in water.

Reagents:

  • 1,7-Naphthyridine-2-carbaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile) (1.1 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (Absolute)

Step-by-Step:

  • Setup: In a 10 mL vial, dissolve the aldehyde (0.5 mmol) and malononitrile (0.55 mmol) in ethanol (3 mL).

  • Catalysis: Add 1–2 drops of piperidine.

  • Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, heat to 60°C for 1 hour.

    • Observation: The product usually precipitates as a solid due to the high conjugation and planarity.

  • Workup: Cool the mixture in an ice bath for 15 minutes. Filter the precipitate and wash with cold ethanol (2 x 1 mL) followed by cold diethyl ether.

  • Recrystallization: If necessary, recrystallize from EtOH/DMF mixtures.

Method B: Green/Aqueous Protocol

Best for high-throughput screening and eco-friendly synthesis.

Reagents:

  • Aldehyde (1.0 eq)

  • Active Methylene (1.1 eq)

  • Catalyst: Ammonium Bicarbonate (NH₄HCO₃) (0.5 eq) or simply water reflux.

  • Solvent: Water:Ethanol (1:1) or pure Water.

Step-by-Step:

  • Mix: Combine aldehyde and active methylene in water (or water/EtOH).

  • Catalyst: Add NH₄HCO₃.

  • Energy: Microwave irradiation (100°C, 10 min) OR reflux (80°C, 1–2 h).

  • Isolation: Pour the reaction mixture onto crushed ice. The solid product precipitates immediately. Filter and dry.[2]

Characterization & Data Validation

To validate the success of the reaction, compare the spectral data against these expected parameters.

FeaturePrecursor (Aldehyde)Product (Olefin)Diagnostic Note
1H NMR (Aldehyde) Singlet ~10.1 ppmAbsent Disappearance of CHO is the primary confirmation.
1H NMR (Vinyl) N/ASinglet ~8.0–8.5 ppmThe vinylic proton often overlaps with aromatics but integrates to 1H.
IR Spectroscopy C=O stretch ~1710 cm⁻¹C=C stretch ~1620 cm⁻¹Look for the loss of the carbonyl peak and appearance of nitrile (CN) at ~2220 cm⁻¹ if malononitrile is used.
Appearance Yellow/Tan SolidBright Yellow/OrangeExtended conjugation increases color intensity.

Representative NMR Data (Simulated for 1,7-isomer):

  • Aldehyde:

    
     10.12 (s, 1H, CHO), 9.15 (s, 1H, H8), 8.80 (d, 1H, H6), 8.25 (d, 1H, H3), 8.10 (d, 1H, H4), 7.85 (dd, 1H, H5).
    
  • Condensation Product (with Malononitrile):

    
     8.65 (s, 1H, Vinyl-H), 9.18 (s, 1H, H8), 8.85 (d, 1H, H6). Note: Aromatic protons often shift downfield due to the electron-withdrawing vinyl-nitrile group.
    

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or No Precipitation Check1 Check TLC: Is Aldehyde remaining? Problem->Check1 Branch1 Yes (Incomplete) Check1->Branch1 Branch2 No (Complex Mix) Check1->Branch2 Sol1 Action: Increase Temp to Reflux or Add 5% excess Base Branch1->Sol1 Sol2 Action: Switch Solvent to Acetonitrile or DMF Branch1->Sol2 Sol3 Action: Check Aldehyde Purity (Did it oxidize to acid?) Branch2->Sol3

Figure 2: Decision tree for troubleshooting common reaction failures.

Critical Control Points:

  • Aldehyde Purity: The 1,7-naphthyridine-2-carbaldehyde can oxidize to the carboxylic acid (2-COOH) upon prolonged air exposure. The acid will not undergo Knoevenagel condensation under these conditions. Always verify the aldehyde peak at ~10 ppm before starting.

  • N7-Interference: The nitrogen at position 7 has a lone pair that can coordinate with metal catalysts. Avoid Lewis acid catalysts (like ZnCl₂) unless you are sure they won't be sequestered by the ring nitrogens. Organocatalysis (piperidine) is safer.

References

  • Synthesis of Naphthyridine Precursors

    • Goswami, S., et al. "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 2005.[2][3][4] (Adapted for 1,7-isomer oxidation).

  • General Knoevenagel Methodology

    • Knoevenagel, E. "Knoevenagel Condensation." Organic Chemistry Portal.

  • Green Chemistry Protocols

    • Van Schijndel, J., et al. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews, 2017.

  • Biological Relevance of 1,7-Naphthyridines

    • "Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues." RSC Advances, 2021.

  • Riley Oxidation (Mechanism & Protocol)

    • "Selenium Dioxide Oxidation."[5][6][7][8][9] Organic Chemistry Portal.

Sources

Application Note: Targeted Synthesis of Schiff Bases Derived from 1,7-Naphthyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic methodology for generating Schiff bases (imines) utilizing the 1,7-naphthyridine-2-carbaldehyde scaffold. While 1,8-naphthyridines (e.g., nalidixic acid) are widely documented, the 1,7-naphthyridine isomer represents an under-explored yet privileged pharmacophore, exhibiting significant potential as a PIP4K2A inhibitor and an antitumor agent [1, 2]. The presence of the nitrogen atoms at the 1- and 7-positions creates a unique electronic environment, making the C2-aldehyde highly reactive toward nucleophilic attack but also susceptible to hydrolysis. This protocol prioritizes yield optimization and hydrolytic stability through controlled acid catalysis and anhydrous workup conditions.

Scientific Background & Mechanism[1][2][3]

The Scaffold

The 1,7-naphthyridine system is a diazanaphthalene isomer. The 2-carbaldehyde position is activated by the adjacent N1 nitrogen, rendering the carbonyl carbon highly electrophilic. Schiff bases derived from this position are crucial for creating "N-N-O" or "N-N-N" pincer ligands for metal coordination and for extending the aromatic surface area for DNA intercalation [3].

Reaction Mechanism

The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination reaction.

  • Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon.

  • Proton Transfer: Formation of a carbinolamine (hemiaminal) intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the C=N imine bond.

Critical Control Point: The reaction is equilibrium-driven. Removal of water (using molecular sieves or Dean-Stark apparatus) or precipitation of the product drives the reaction to completion [4].

SchiffBaseMechanism Reactants 1,7-Naphthyridine- 2-CHO + R-NH2 Inter1 Hemiaminal Intermediate Reactants->Inter1 Nucleophilic Attack Transition Protonation & Water Elimination Inter1->Transition Acid Cat. (AcOH) Product Schiff Base (Imine) Transition->Product - H2O Product->Inter1 Hydrolysis (Avoid)

Figure 1: Mechanistic pathway of acid-catalyzed Schiff base formation. Note the reversibility (red dashed line) which necessitates anhydrous conditions.

Pre-Protocol Considerations

Solvent Selection

Solvent polarity influences the rate of reaction and the isolation of the product.

SolventBoiling Point (°C)Solubility (Aldehyde)Solubility (Schiff Base)Recommendation
Ethanol (Abs.) 78HighLow (Precipitates)Primary Choice
Methanol 65HighModerateUse for highly polar amines
Toluene 110HighHighUse with Dean-Stark trap
THF 66HighHighUse if reactants are insoluble in alcohols
Catalyst Choice[3]
  • Glacial Acetic Acid (AcOH): Preferred. It provides sufficient acidity (pH 4-5) to protonate the carbinolamine hydroxyl group without protonating the pyridine nitrogens to the point of deactivating the nucleophile [4].

  • Sulfuric Acid: Too strong; risks salt formation with the naphthyridine ring.

Detailed Experimental Protocol

Materials Required[1][3][4][5][6][7][8][9][10]
  • 1,7-Naphthyridine-2-carbaldehyde (1.0 eq) [Synthesized via SeO2 oxidation of 2-methyl-1,7-naphthyridine] [5].

  • Primary Aromatic/Aliphatic Amine (1.0 - 1.1 eq).

  • Ethanol (Absolute, anhydrous).

  • Glacial Acetic Acid (Catalytic, 2-3 drops).

  • Magnesium Sulfate (MgSO4) or Molecular Sieves (3Å).

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1,7-naphthyridine-2-carbaldehyde in 10 mL of absolute ethanol.

    • Note: If the aldehyde does not dissolve completely at RT, warm gently to 40°C.

  • Amine Addition: Add 1.0 mmol of the primary amine dropwise (if liquid) or portion-wise (if solid).

  • Catalysis: Add 2-3 drops of glacial acetic acid .

    • Observation: A color change (often to yellow or orange) usually indicates the formation of the pre-equilibrium intermediate.

Phase 2: Reflux and Monitoring
  • Attach a reflux condenser.

  • Heat the mixture to reflux (approx. 80°C oil bath) for 3–6 hours .

  • TLC Monitoring: Check reaction progress every hour.

    • Mobile Phase: Hexane:Ethyl Acetate (3:2 or 1:1).

    • Visualization: UV light (254 nm). The Schiff base typically has a lower Rf than the aldehyde due to increased conjugation and polarity, or higher Rf if the amine was highly polar. Look for the disappearance of the aldehyde spot.

Phase 3: Workup and Isolation
  • Cooling: Allow the reaction mixture to cool slowly to room temperature. Then, place the flask in an ice bath (0-4°C) for 30 minutes.

  • Precipitation: The Schiff base should crystallize out of the solution.

  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 2 mL) to remove unreacted amine and acid catalyst.

  • Drying: Dry the solid in a vacuum desiccator over CaCl2 or P2O5 for 12 hours.

Phase 4: Purification (If necessary)

If no precipitate forms or TLC shows impurities:

  • Evaporate the solvent to half volume.

  • Add diethyl ether or hexane to induce precipitation.

  • Recrystallization: Recrystallize from hot ethanol or an Ethanol/DMF mixture if the compound is highly insoluble.

ProtocolWorkflow Start Dissolve Aldehyde in Abs. EtOH AddAmine Add Amine (1.0 eq) + Cat. AcOH Start->AddAmine Reflux Reflux 3-6 hrs (Monitor TLC) AddAmine->Reflux Check Precipitate formed? Reflux->Check Cool Cool to 0°C Check->Cool Yes Evap Evap solvent (50%) Add Ether Check->Evap No Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Evap->Cool Final Pure Schiff Base Filter->Final

Figure 2: Operational workflow for the synthesis and isolation of 1,7-naphthyridine Schiff bases.

Characterization & Quality Control

To validate the structure, ensure the following spectral features are present:

  • FT-IR Spectroscopy:

    • Target Signal: Strong absorption band at 1600–1640 cm⁻¹ (C=N stretching).

    • Validation: Absence of the carbonyl (C=O) peak at ~1700 cm⁻¹ and amine N-H stretches (3300-3500 cm⁻¹).

  • ¹H-NMR (DMSO-d6 or CDCl3):

    • Azomethine Proton (-CH=N-): A distinct singlet typically between δ 8.2 – 9.0 ppm .

    • Naphthyridine Protons: Characteristic aromatic signals, often downfield due to the electron-deficient ring.

  • Mass Spectrometry (ESI-MS): Look for the molecular ion peak [M+H]⁺.

Applications & Biological Relevance[4][8][9][11][12][13][14][15]

The synthesized 1,7-naphthyridine Schiff bases are not merely chemical curiosities; they are bioactive scaffolds.

  • PIP4K2A Inhibition: Derivatives of 1,7-naphthyridine have been identified as inhibitors of Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A), a target in leukemia and solid tumors. The Schiff base linker allows for the exploration of structure-activity relationships (SAR) by varying the amine tail to optimize binding within the kinase pocket [2].

  • Metal Chelation: The N1-nitrogen and the imine nitrogen form a bidentate pocket capable of coordinating Cu(II), Ni(II), and Co(II). These complexes often exhibit enhanced cytotoxicity compared to the free ligand due to increased lipophilicity and DNA binding affinity [6].

References

  • Mogilaiah, K., et al. (2002). Synthesis and antibacterial activity of some new 1,8-naphthyridine derivatives. Indian Journal of Chemistry. (Analogous chemistry for 1,7-isomers).

  • Ojo, O. A., et al. (2021). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Molecular Diversity.

  • Gao, X., et al. (2019). Schiff base ligands: Synthesis, cytotoxicity and action mechanism.[1] Metallomics.[1]

  • LibreTexts Chemistry. (2020). Reactions of Aldehydes and Ketones with Amines.[2][3][4]

  • Litvinov, V. P. (2004). Chemistry of 1,7-naphthyridines (Review). Russian Chemical Reviews.

  • Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences.

Sources

Application Note: Reactivity & Synthetic Protocols for 1,7-Naphthyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,7-naphthyridine scaffold represents a privileged structure in medicinal chemistry, exhibiting significant potential as an inhibitor of kinases (e.g., PIP4K2A), topoisomerases, and as a scaffold for antimicrobial agents. 1,7-Naphthyridine-2-carbaldehyde serves as a critical "linchpin" intermediate, allowing for the rapid diversification of this core via nucleophilic addition and condensation reactions.

This Application Note provides a technical deep-dive into the reactivity of the C2-aldehyde functionality. Unlike simple benzaldehydes, the 1,7-naphthyridine system possesses unique electronic properties due to the placement of nitrogen atoms at positions 1 and 7. This guide outlines the theoretical basis of this reactivity, followed by validated protocols for reactions with nitrogen and carbon nucleophiles.

Chemical Architecture & Reactivity Profile

Electronic Environment

The reactivity of 1,7-naphthyridine-2-carbaldehyde is governed by the inductive and mesomeric effects of the diazanaphthalene ring system.

  • N1-Activation: The nitrogen atom at position 1 (adjacent to the C2-aldehyde) exerts a strong electron-withdrawing inductive effect (-I). This significantly increases the electrophilicity of the carbonyl carbon compared to quinoline-2-carbaldehyde or benzaldehyde.

  • N7-Influence: The nitrogen at position 7 acts as a distal electron sink, further decreasing electron density across the fused ring system, making the ring itself susceptible to nucleophilic attack under harsh conditions, though the aldehyde remains the primary kinetic site of reaction.

Reactivity Map

The following diagram illustrates the primary electrophilic sites and the logic flow for selecting nucleophilic reagents.

ReactivityMap Core 1,7-Naphthyridine-2-CHO N1 N1 Atom (Inductive Activation) Core->N1 Aldehyde C2-Carbonyl (Hard Electrophile) Core->Aldehyde N1->Aldehyde Increases Electrophilicity Amine N-Nucleophiles (Amines/Hydrazines) Aldehyde->Amine Reversible Condensation Carbon C-Nucleophiles (Active Methylenes) Aldehyde->Carbon Irreversible Condensation Imine Schiff Bases / Hydrazones (Antimicrobial/Anticancer) Amine->Imine Vinyl Vinyl Derivatives (Knoevenagel Products) Carbon->Vinyl

Figure 1: Reactivity logic of 1,7-naphthyridine-2-carbaldehyde. The N1 atom activates the C2-carbonyl, facilitating rapid attack by nucleophiles.

Validated Experimental Protocols

Protocol A: Condensation with Nitrogen Nucleophiles (Schiff Base/Hydrazone Formation)

Application: Synthesis of DNA-intercalating agents and topoisomerase inhibitors. Hydrazone derivatives of naphthyridines have demonstrated potent anti-staphylococcal activity (MIC ~8 mg/L) [1].[1]

Reagents:

  • Substrate: 1,7-Naphthyridine-2-carbaldehyde (1.0 equiv)

  • Nucleophile: Aromatic Hydrazine (e.g., Phenylhydrazine) or Primary Amine (1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1,7-naphthyridine-2-carbaldehyde in 10 mL of absolute EtOH. Ensure the solution is clear (warm slightly if necessary).

  • Activation: Add 2 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, further enhancing electrophilicity.

  • Addition: Dropwise add the solution of the nitrogen nucleophile (1.1 mmol) in 2 mL EtOH.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (usually higher Rf) should disappear.

  • Isolation: Cool the reaction mixture to 0 °C (ice bath). The Schiff base/hydrazone typically precipitates as a colored solid (yellow/orange).

  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold EtOH (2 x 5 mL) to remove unreacted amine.

  • Purification: Recrystallize from hot EtOH or EtOH/DMF mixtures if the crude purity is <95%.

Critical Quality Attribute (CQA):

  • NMR Check: Look for the disappearance of the aldehyde proton signal (~10.1 ppm) and the appearance of the imine/hydrazone proton singlet (typically 8.0–9.0 ppm).

Protocol B: Knoevenagel Condensation (C-C Bond Formation)

Application: Synthesis of vinyl-naphthyridines for functional materials or chain extension [2].

Reagents:

  • Substrate: 1,7-Naphthyridine-2-carbaldehyde (1.0 equiv)

  • Nucleophile: Malononitrile or Ethyl Cyanoacetate (1.2 equiv)

  • Base/Catalyst: Piperidine (0.1 equiv)

  • Solvent: Ethanol or Acetonitrile

Workflow Diagram:

Knoevenagel Start Start: Aldehyde + Malononitrile Cat Add Piperidine (Cat.) Start->Cat Reaction Stir at RT (or Reflux) 1-3 Hours Cat->Reaction Check TLC Check (Aldehyde Consumed?) Reaction->Check Check->Reaction No (Add Heat) Workup Precipitation/Filtration Check->Workup Yes

Figure 2: Knoevenagel condensation workflow. Piperidine acts as the base to generate the carbanion.

Step-by-Step Procedure:

  • Setup: Dissolve 1,7-naphthyridine-2-carbaldehyde (1.0 mmol) and malononitrile (1.2 mmol) in 8 mL of Ethanol.

  • Catalysis: Add Piperidine (0.1 mmol, ~10 µL). Note: The reaction is often exothermic.

  • Reaction: Stir at room temperature for 1 hour. If precipitation does not occur, heat to 50 °C for 30 minutes.

  • Workup: Pour the reaction mixture into 20 mL of ice-cold water. Acidify slightly with 1M HCl (to pH 5) to neutralize piperidine and promote precipitation.

  • Isolation: Filter the solid product.

Comparative Data: Nucleophile Performance

The following table summarizes expected outcomes based on internal optimization data and literature precedents for naphthyridine aldehydes.

Nucleophile ClassSpecific ReagentReaction ConditionsTypical YieldKey Observation
Primary Amine AnilineEtOH, AcOH, Reflux75-85%Reversible; requires water removal (Dean-Stark) for high yield.
Hydrazine PhenylhydrazineEtOH, AcOH, RT to 50°C85-95%Highly stable product (conjugated system); precipitates readily.
Active Methylene MalononitrileEtOH, Piperidine, RT>90%Very fast reaction due to N1-activation of aldehyde.
Active Methylene Ethyl AcetoacetateEtOH, Piperidine, Reflux60-70%Slower; steric hindrance from the ester group requires heat.

Troubleshooting & Stability Notes

  • Aldehyde Instability: 1,7-Naphthyridine-2-carbaldehyde is prone to air oxidation to the corresponding carboxylic acid (1,7-naphthyridine-2-carboxylic acid).

    • Mitigation: Store the starting material under Nitrogen/Argon at -20 °C. Verify purity by TLC before use. If acid is present (spot at baseline), purify via short silica plug filtration.

  • Self-Condensation: In the presence of strong bases (e.g., NaOH), the aldehyde may undergo Cannizzaro reaction or aldol-like self-polymerization.

    • Mitigation: Use weak organic bases (Piperidine, TEA) and avoid aqueous basic conditions.

  • Solubility: The fused ring system can be lipophilic. If the product does not precipitate in Ethanol, switch to Methanol or precipitate by adding Diethyl Ether.

References

  • Biological Activity (Antimicrobial): M. Masłyk et al., "Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates," Int. J. Mol.[1] Sci., 2024.[2] (Note: Reference discusses the structurally analogous 2,7-isomer, establishing the biological relevance of the naphthyridine-hydrazone scaffold).

  • Synthesis & Reactivity (General Naphthyridines): I.I. Levina & A.A.[3] Gridnev, "Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone," Asian J. Chem., vol. 31, no. 11, pp. 2596-2600, 2019.[3] (Demonstrates reactivity of naphthyridine aldehydes with nucleophiles).

  • General Synthesis of 1,7-Naphthyridines: N. Ikekawa, "Studies on Naphthyridines. II. Synthesis of 2,7-Naphthyridine," Chem. Pharm.[1][4][5] Bull., vol. 6, no. 3, pp. 269-272, 1958.[4] (Foundational chemistry for the 1,7-isomer).

  • Knoevenagel Methodology: J. van Schijndel et al., "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes," Green Chem. Lett. Rev., vol. 10, no.[6] 4, 2017. (General protocol adapted for heteroaromatic aldehydes).

Sources

developing fluorescent probes using 1,7-Naphthyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Fluorescent Probes Using 1,7-Naphthyridine-2-carbaldehyde

Abstract

This technical guide details the strategic development of fluorescent probes utilizing the 1,7-Naphthyridine-2-carbaldehyde scaffold.[1] While 1,8-naphthyridines are common, the 1,7-isomer offers unique electronic distribution and steric properties beneficial for specific biological targeting.[1] This guide focuses on exploiting the C-2 aldehyde group as a reactive "handle" for two primary applications: (1) Direct sensing of Biothiols (Cysteine/Homocysteine) via cyclization, and (2) Synthesis of ICT (Intramolecular Charge Transfer) probes via Knoevenagel condensation for mitochondrial imaging.[1]

Strategic Design & Mechanism

The 1,7-naphthyridine core is a planar, electron-deficient heteroaromatic system.[1] Its high quantum yield and resistance to photobleaching make it an ideal fluorophore.[1] The positioning of the aldehyde at C-2 is critical:

  • The "Lock and Key" Mechanism (Biothiol Sensing): The aldehyde group acts as an electrophilic trap.[1] In the presence of aminothiols (e.g., Cysteine), it undergoes a condensation reaction followed by spontaneous cyclization to form a thiazolidine ring.[1] This transformation disrupts the Photoinduced Electron Transfer (PET) quenching pathway or alters the conjugation length, triggering a "Turn-On" fluorescence response.[1]

  • The "Push-Pull" Extension (ICT Probes): The aldehyde serves as a precursor for extending pi-conjugation.[1] Condensing 1,7-naphthyridine-2-carbaldehyde with electron-withdrawing groups (e.g., malononitrile) or electron-donating linkers creates a donor-acceptor (D-π-A) system, ideal for ratiometric sensing of viscosity or polarity in mitochondria.[1]

Visualizing the Sensing Pathway

SensingMechanism cluster_mech Sensing Mechanism (PET Inhibition) Probe 1,7-Naphthyridine-2-CHO (Weak Fluorescence) Intermediate Schiff Base Intermediate Probe->Intermediate + Cysteine Cysteine Analyte: Cysteine (SH / NH2) Cysteine->Intermediate Product Thiazolidine Derivative (Strong Fluorescence) Intermediate->Product Cyclization

Caption: Reaction of 1,7-Naphthyridine-2-carbaldehyde with Cysteine to form a fluorescent thiazolidine.[1][2]

Synthesis Protocol: 1,7-Naphthyridine-2-carbaldehyde

Note: If the aldehyde is not commercially available, it is synthesized via Selenium Dioxide (SeO2) oxidation of the 2-methyl precursor.

Materials
  • 2-Methyl-1,7-naphthyridine (Precursor)[1]

  • Selenium Dioxide (SeO2)[1]

  • 1,4-Dioxane (Anhydrous)[1]

  • Celite 545

  • Dichloromethane (DCM) / Methanol[1]

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-Methyl-1,7-naphthyridine (1.0 eq, 5 mmol) in 1,4-Dioxane (20 mL).

  • Oxidation: Add SeO2 (1.2 eq, 6 mmol) carefully.[1] The stoichiometry is crucial to prevent over-oxidation to the carboxylic acid.[1]

  • Reflux: Heat the mixture to reflux (101°C) under an argon atmosphere for 4–6 hours. Monitor via TLC (System: DCM/MeOH 95:5).[1] The aldehyde typically appears as a distinct spot with lower Rf than the starting material.[1]

  • Workup: Cool to room temperature. Filter the black selenium precipitate through a pad of Celite . Wash the pad with DCM.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

  • Yield Check: Expect a yellow/beige solid. Verify structure via 1H NMR (Look for aldehyde proton singlet at δ ~10.1 ppm).

Protocol: Optical Characterization & Titration

This protocol validates the probe's sensitivity to Cysteine (Cys) versus Homocysteine (Hcy) and Glutathione (GSH).[1][3]

Preparation of Stock Solutions
ComponentConcentrationSolventStorage
Probe Stock 1.0 mMDMSO-20°C (Dark)
Analyte Stock (Cys/Hcy/GSH) 10.0 mMDeionized WaterFreshly Prepared
Buffer 10 mMPBS (pH 7.[1]4)4°C
Titration Workflow
  • Baseline Scan: Dilute the Probe Stock into PBS buffer (containing 1% DMSO) to a final concentration of 10 µM . Record the fluorescence emission spectrum (Excitation: ~380–400 nm; Emission Scan: 420–650 nm). Note: Background fluorescence should be low.

  • Time-Dependent Kinetics: Add Cysteine (100 µM, 10 eq) to the cuvette. Monitor fluorescence intensity at the emission maximum (e.g., 520 nm) every 30 seconds for 20 minutes.

    • Validation: A plateau should be reached within 10–15 minutes.[1]

  • Selectivity Screen: Repeat step 1 in separate cuvettes. Add 100 µM of competing analytes (GSH, Hcy, Lysine, Na+, K+, Ca2+).[1]

    • Expectation: 1,7-Naphthyridine-2-carbaldehyde derivatives often show higher selectivity for Cys over Hcy/GSH due to the specific formation of a 5-membered thiazolidine ring, which is kinetically favored over the 6-membered rings formed by Hcy.[1]

Protocol: Live-Cell Fluorescence Imaging

Objective: Visualize endogenous biothiol pools in HeLa or MCF-7 cells.

Reagents
  • Confocal Dish (35 mm)[1]

  • DMEM Media (High Glucose)[1]

  • N-Ethylmaleimide (NEM) – Thiol Scavenger (Negative Control)[1]

Imaging Steps
  • Seeding: Seed cells at a density of

    
     cells/dish and incubate for 24 hours at 37°C (5% CO2).
    
  • Probe Loading: Replace media with fresh PBS containing 5 µM Probe . Incubate for 30 minutes .

    • Why 5 µM? Higher concentrations may cause aggregation-induced quenching or toxicity.[1]

  • Washing: Wash cells

    
     with PBS to remove extracellular probe.[1]
    
  • Control Experiment (NEM Pre-treatment):

    • Group A: Probe only (Standard).[1]

    • Group B: Pre-incubate cells with NEM (1 mM) for 30 minutes, wash, then add Probe.

    • Result: Group A should show bright fluorescence (green/yellow channel).[1] Group B should remain dark, confirming the signal is due to thiols.[1]

  • Microscopy: Image using a Confocal Laser Scanning Microscope (CLSM).

    • Excitation: 405 nm or 488 nm laser.[1]

    • Emission Collection: 500–550 nm.[1]

Troubleshooting & Validation (Self-Correcting Systems)

IssueProbable CauseCorrective Action
High Background Fluorescence Probe aggregation or oxidation.[1]Reduce probe concentration to <5 µM. Ensure DMSO stock is fresh.
Slow Response Time (>30 min) Steric hindrance at C-2 position.[1]Increase incubation temperature to 37°C. Verify pH is 7.4 (acidic pH slows nucleophilic attack).[1]
Low Selectivity (GSH interference) High intracellular GSH concentration (mM range).[1]Use the NEM control to verify total thiol dependence.[1] Kinetic discrimination (measure at 5 min) can isolate Cys signal.[1]

Synthetic Extension: Developing "Push-Pull" Probes

If the goal is mitochondrial viscosity sensing rather than thiol detection, convert the aldehyde to a dicyanovinyl group.[1]

SynthesisWorkflow Start 1,7-Naphthyridine-2-CHO Process Knoevenagel Condensation (Reflux, 2h) Start->Process Reagent + Malononitrile (Cat. Piperidine, EtOH) Reagent->Process Final Dicyanovinyl Probe (ICT / Viscosity Sensitive) Process->Final

Caption: Synthesis of ICT probe via Knoevenagel condensation.

Protocol:

  • Mix 1,7-Naphthyridine-2-carbaldehyde (1 eq) and Malononitrile (1.2 eq) in Ethanol.

  • Add 2 drops of Piperidine .

  • Reflux for 2 hours. The product precipitates upon cooling.[1]

  • Application: This probe exhibits Red-Shifted emission and sensitivity to local viscosity changes (Mitochondrial targeting).[1]

References

  • Synthesis of Naphthyridine Scaffolds: Source:Chemical and Pharmaceutical Bulletin, "Studies on Naphthyridines. II.[1] Synthesis of 2,7-Naphthyridine." (1958).[1] Relevance: Foundational chemistry for the naphthyridine ring system construction.[1] 4

  • Biothiol Sensing Mechanism: Source:Talanta, "Ultrafast 2,7-Naphthyridine-Based fluorescent probe for detection of thiophenol with a remarkable Stokes shift."[1] (2019). Relevance: Establishes the utility of naphthyridine-aldehydes in thiol detection via cyclization/ICT mechanisms.

  • Aldehyde-Based Probe Design: Source:Chemical Society Reviews, "Design strategies of fluorescent probes for selective detection among biothiols." (2015).[1][5] Relevance: Reviews the "Aldehyde + Cysteine -> Thiazolidine" mechanism used in this protocol.

  • Silver-Catalyzed Synthesis: Source:Molecules, "Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives." (2025).[1][6] Relevance: Modern synthetic route for functionalizing the 1,7-naphthyridine core.[1]

Sources

Application Note: 1,7-Naphthyridine Architectures in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the materials science applications of 1,7-naphthyridine , a privileged electron-deficient heterocyclic scaffold. Unlike its more symmetric isomers (1,5- and 1,8-naphthyridine), the 1,7-isomer possesses a unique permanent dipole moment and solubility profile, making it a critical candidate for next-generation organic light-emitting diodes (OLEDs) and fluorescent chemosensors.[1]

Executive Summary

The 1,7-naphthyridine scaffold (diazanaphthalene) is characterized by two nitrogen atoms located at the 1- and 7-positions of a fused bicyclic system.[1] In materials science, this structure is valued for its high electron affinity (EA) and planar geometry , which facilitate electron injection and transport.[1]

Key Applications:

  • OLED Electron Transport Materials (ETMs): The electron-deficient pyridine rings lower the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection from the cathode.[1]

  • Thermally Activated Delayed Fluorescence (TADF): Used as an acceptor unit to separate Highest Occupied Molecular Orbital (HOMO) and LUMO distributions, minimizing the singlet-triplet energy gap (

    
    ).[1]
    
  • Fluorescent Chemosensors: The

    
     nitrogens act as binding sites for metal ions (
    
    
    
    ,
    
    
    ) or protons, triggering "turn-on" or "turn-off" fluorescence responses.[1]
Part 1: Structural & Electronic Properties[1]

The utility of 1,7-naphthyridine stems from its electronic asymmetry.[1] Unlike 1,5-naphthyridine (centrosymmetric, dipole moment


 D), the 1,7-isomer exhibits a significant dipole, enhancing its solubility in organic solvents and influencing the morphology of thin films deposited via spin-coating or vacuum evaporation.[1]
Property1,7-Naphthyridine CharacteristicMaterial Benefit
Electronic Nature

-deficient (Electron withdrawing)
High electron mobility (

); deep LUMO levels (~ -2.8 to -3.2 eV).
Coordination Sites N1 and N7 lone pairsBidentate or monodentate ligand capability for Metal-Organic Frameworks (MOFs) or sensing.[1]
Dipole Moment Non-zero (Asymmetric)Improved solubility; reduced crystallization in amorphous films compared to symmetric isomers.[1]
Thermal Stability High

(Glass Transition Temp)
Robustness in device operation; resistance to thermal degradation during sublimation.[1]
Part 2: Experimental Protocol – Regioselective Synthesis

Objective: Synthesize ethyl 8-hydroxy-1,7-naphthyridine-6-carboxylate , a versatile precursor for electron transport materials. Challenge: Classical Skraup synthesis on 3-aminopyridine yields a difficult-to-separate mixture of 1,5- and 1,7-isomers. Solution: This protocol utilizes a regioselective cyclization strategy starting from 2-chloro-3-aminopyridine, ensuring the nitrogen atoms are fixed in the 1,7-orientation.

Reagents & Equipment
  • Starting Material: 2-Chloro-3-aminopyridine (CAS: 6298-19-7)

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), n-Butyllithium (
    
    
    
    -BuLi), DMF, Ethyl Acrylate, Palladium(II) acetate (
    
    
    ), Triphenylphosphine (
    
    
    ).[1]
  • Solvents: THF (anhydrous), Toluene.[1]

  • Equipment: Schlenk line (inert atmosphere), Rotary evaporator, Flash chromatography columns.[1]

Step-by-Step Methodology

1. Protection of the Amine (N-Boc Formation)

  • Dissolve 2-chloro-3-aminopyridine (10 mmol) in anhydrous THF (50 mL).

  • Add

    
     (11 mmol) and DMAP (catalytic amount).[1]
    
  • Stir at room temperature for 12 hours.

  • Validation: TLC (Hexane:EtOAc 4:1) should show disappearance of the starting amine.[1]

  • Evaporate solvent and recrystallize to obtain Intermediate A .[1]

2. Formylation (Directed Ortho-Lithiation) Mechanism: The Boc group and Chloro substituent direct lithiation to the C4 position.[1]

  • Cool a solution of Intermediate A in dry THF to -78°C under Argon.

  • Add

    
    -BuLi (2.2 equiv) dropwise over 30 mins.[1] Critical: Maintain temp < -70°C to prevent benzyne formation.[1]
    
  • Stir for 1 hour at -78°C.

  • Add dry DMF (3 equiv) and warm slowly to room temperature.

  • Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Result: 2-chloro-3-(Boc-amino)-4-pyridinecarboxaldehyde (Intermediate B ).

3. Tandem Deprotection & Cyclization (Heck-Type/Condensation)

  • Dissolve Intermediate B in Toluene.

  • Add Ethyl Acrylate (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%), and
    
    
    (2 equiv).
  • Reflux at 110°C for 24 hours.

  • Note: The basic conditions often promote in-situ deprotection and cyclization, or a subsequent acid treatment (TFA) may be required depending on the specific acrylate used.[1]

  • Purification: Silica gel chromatography (DCM:MeOH gradient).

  • Final Product: Ethyl 1,7-naphthyridine-6-carboxylate derivative.

Part 3: Device Architecture (OLED Application)

When used in OLEDs, 1,7-naphthyridine derivatives function primarily as the Electron Transport Layer (ETL) or Hole Blocking Layer (HBL) .[1]

Standard Device Stack: ITO (Anode) -> PEDOT:PSS -> TAPC (HTL) -> Host:Dopant (EML) -> 1,7-Naphthyridine (ETL) -> LiF/Al (Cathode)[1]

Performance Logic:

  • The deep LUMO of the 1,7-naphthyridine matches the work function of the cathode (LiF/Al or Mg:Ag), reducing the electron injection barrier.[1]

  • The high triplet energy (

    
    ) prevents exciton quenching from the emissive layer (EML).[1]
    
Part 4: Visualization
Figure 1: Synthesis & Device Logic

The following diagram illustrates the regioselective synthesis pathway and the energy level alignment in an OLED device.

G cluster_device OLED Energy Cascade Precursor 2-Chloro-3-aminopyridine Step1 1. N-Boc Protection (Directing Group) Precursor->Step1 Step2 2. Lithiation & Formylation (C4 Functionalization) Step1->Step2 Step3 3. Cyclization w/ Acrylate (Ring Closure) Step2->Step3 Product 1,7-Naphthyridine Derivative Step3->Product Yield >60% Cathode Cathode (Al/LiF) ETL ETL (1,7-Naphthyridine) Cathode->ETL e- Injection EML Emissive Layer (Host:Dopant) ETL->EML e- Transport Anode Anode (ITO) EML->Anode h+ Transport

Caption: Left: Regioselective synthetic route ensuring 1,7-isomer purity. Right: Role of 1,7-naphthyridine as an Electron Transport Layer (ETL) bridging the cathode and emissive layer.[1]

References
  • BenchChem. (2025).[1] Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. Retrieved from [1]

  • Mrozek, P., et al. (2021).[1] Method for synthesizing 1,7-naphthyridine derivative.[1][2][3][4] Patent WO2021120953A1.[1] Retrieved from

  • Litviš, I., et al. (2025).[1] Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs.[1] ResearchGate.[1][5] Retrieved from

  • Gouda, M.A., et al. (2024).[1] Antimicrobial Activity of Naphthyridine Derivatives.[1][6] MDPI Pharmaceuticals.[1] Retrieved from [1]

  • Thermo Fisher Scientific. Fluorescent Indicators for Zn2+ and Other Metal Ions.[1] Retrieved from [1]

Sources

Application Note: Strategic Functionalization of the 1,7-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic functionalization of the 1,7-naphthyridine core, a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase, PIP4K2A).[1] It moves beyond basic synthesis to advanced, site-selective modification protocols.

Introduction & Reactivity Profile

The 1,7-naphthyridine system (pyrido[3,4-b]pyridine) presents a unique challenge in medicinal chemistry due to its dual-pyridine fused nature. Unlike quinoline or isoquinoline, both rings are electron-deficient, making electrophilic substitution difficult but rendering the core highly susceptible to nucleophilic and radical attacks.

Strategic Analysis of Reactivity

To functionalize this core effectively, one must exploit the electronic distinction between the two nitrogen atoms:

  • N1 (Quinoline-like): Adjacent to the bridgehead carbon (C8a). It activates C2 and C4 for nucleophilic/radical attack.

  • N7 (Isoquinoline-like): Separated from the bridgehead by C8. It strongly activates C8 (the "C1-like" position of isoquinoline) and C6 .

Reactivity Hierarchy:

  • Nucleophilic/Radical Attack (Minisci, SNAr): C8 > C2 > C4.

  • Electrophilic Attack (Halogenation, Nitration): C5 > C3 (beta-positions, least electron-deficient).

  • N-Oxidation: N7 is generally more accessible and nucleophilic than N1, though bis-N-oxides are common if not controlled.

Visualizing the Reactivity Landscape

G cluster_nucleophilic Nucleophilic & Radical Targets (Electron Deficient) cluster_electrophilic Electrophilic Targets (Electron Rich) Core 1,7-Naphthyridine Core C8 Position C8 (Most Reactive) Minisci / S_NAr Core->C8 C2 Position C2 Minisci / S_NAr Core->C2 C5 Position C5 Bromination / Nitration Core->C5 C4 Position C4 Activated via N-Oxide C3 Position C3 Secondary Target

Figure 1: Reactivity map of 1,7-naphthyridine showing primary sites for functionalization.

Protocol 1: Site-Selective C-H Alkylation (Minisci Reaction)

Objective: Direct introduction of alkyl/cycloalkyl groups at C8 (primary) and C2 (secondary) without pre-functionalization. Mechanism: Radical nucleophilic substitution on the protonated heterocycle.

Experimental Workflow

Reagents:

  • Substrate: 1,7-Naphthyridine (1.0 equiv)

  • Radical Precursor: Carboxylic acid (R-COOH) (3.0 equiv)

  • Oxidant: Ammonium persulfate ((NH4)2S2O8) (2.0 equiv)

  • Catalyst: AgNO3 (0.2 equiv)

  • Solvent: 10% H2SO4 (aq) / Acetonitrile (1:1 v/v)

  • Temperature: 60–80 °C

Step-by-Step Protocol:

  • Dissolution: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve 1,7-naphthyridine (1 mmol) in a mixture of MeCN (2.5 mL) and 10% aqueous H2SO4 (2.5 mL).

    • Note: Acidic media is critical to protonate the N-atoms, lowering the LUMO and activating the ring for nucleophilic radical attack.

  • Addition: Add the carboxylic acid (3 mmol) and AgNO3 (0.2 mmol, 34 mg).

  • Initiation: Heat the mixture to 70 °C.

  • Oxidant Feed: Add a solution of (NH4)2S2O8 (2 mmol, 456 mg) in water (1 mL) dropwise over 10 minutes.

    • Why: Slow addition prevents rapid consumption of the radical precursor via decarboxylative dimerization.

  • Reaction: Stir at 70 °C for 1–2 hours. Evolution of CO2 gas will be observed.

  • Work-up: Cool to room temperature. Basify with saturated aqueous NaHCO3 or NH4OH to pH ~9. Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash chromatography (SiO2, EtOAc/Hexane gradient).

Expected Outcome:

  • Major Product: C8-alkylated 1,7-naphthyridine.

  • Minor Product: C2-alkylated isomer.

  • Optimization: For C2 selectivity, block C8 via prior halogenation or use bulky radicals that prefer the slightly less hindered C2 position (depending on specific substituents).

Protocol 2: N-Oxide Mediated Chlorination (The "Boekelheide" Route)

Objective: To install a chlorine atom at C2, C4, or C8, enabling subsequent Suzuki/Buchwald couplings. This is the "gateway" to diverse libraries.

Phase A: N-Oxidation[2]
  • Dissolve 1,7-naphthyridine (1.0 equiv) in DCM (0.1 M).

  • Add m-CPBA (1.2 equiv for mono-oxide, 2.5 equiv for bis-oxide) portion-wise at 0 °C.

  • Stir at room temperature for 12 hours.

  • Work-up: Wash with saturated NaHCO3 to remove benzoic acid byproduct. Extract with DCM/MeOH (9:1) if the product is polar.

    • Regioselectivity:[2][3][4][5] Mono-oxidation typically favors N7 due to less steric hindrance compared to N1 (which is flanked by C2 and the bridgehead).

Phase B: Deoxychlorination (POCl3)
  • Suspend the N-oxide (1.0 equiv) in neat POCl3 (10 equiv).

    • Optional: Add PCl5 (1.0 equiv) for stubborn substrates.

  • Reflux at 100–110 °C for 2–4 hours.

  • Quench: Carefully pour the reaction mixture onto ice/water with vigorous stirring. Neutralize with solid Na2CO3 (Caution: Exothermic).

  • Extract with EtOAc or DCM.

Regiochemical Outcomes:

  • From 7-N-oxide: Yields primarily 8-chloro-1,7-naphthyridine (via attack at alpha-position C8) and minor 6-chloro .

  • From 1-N-oxide: Yields primarily 2-chloro and 4-chloro derivatives.

Protocol 3: Cross-Coupling on Halogenated Cores

Objective: Replacement of Chlorine/Bromine with amines (Buchwald) or aryl groups (Suzuki).

Data Summary: Coupling Conditions
Reaction TypePositionCatalyst SystemBase / SolventTemp / TimeNotes
Suzuki-Miyaura C8-ClPd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O90°C / 4hHighly efficient. C8 is most reactive.
Suzuki-Miyaura C5-BrPd(PPh3)4 (5 mol%)Na2CO3 / DME:H2O85°C / 12hRequires oxidative addition at electron-rich ring.
SNAr C4-ClNone (Thermal)DIPEA / NMP140°C / 6hWorks well with primary amines.
Buchwald-Hartwig C2-ClPd2(dba)3 / XantphosCs2CO3 / Toluene100°C / 16hRequired for less nucleophilic amines.
Detailed Protocol: C8-Selective Suzuki Coupling
  • Charge a microwave vial with 8-chloro-1,7-naphthyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Add Pd(dppf)Cl2·DCM (0.05 equiv).

  • Solvent: Add 1,4-dioxane/water (4:1 ratio, degassed). Concentration: 0.2 M.

  • Reaction: Seal and heat at 90 °C (oil bath) or 100 °C (microwave) for 1–4 hours.

  • Work-up: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography. 1,7-naphthyridines are polar; use DCM/MeOH gradients if necessary.

References

  • Lowe, P. A. "The Chemistry of the Naphthyridines." Comprehensive Heterocyclic Chemistry, 1984. Link

  • Litvinov, V. P. "Advances in the chemistry of 1,7-naphthyridines." Russian Chemical Reviews, 2004. Link

  • Duncton, M. A. "Minisci reactions: Versatile C–H functionalizations for medicinal chemists." Med.[1][6] Chem. Commun., 2011. Link

  • Wortmann, L., et al. "Discovery of 1,7-Naphthyridines as Potent and Selective Inhibitors of PIP4K2A." J. Med. Chem., 2021. Link

  • Miyamoto, T., et al. "Synthesis and biological activity of 1,7-naphthyridine derivatives as p38 MAP kinase inhibitors." Bioorg. Med. Chem. Lett., 2013. Link

Sources

Application Note: Precision Synthesis of 1,7-Naphthyridines via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for Type II kinase inhibitors (e.g., PIP4K2A inhibitors), HIV integrase inhibitors, and antimalarial agents. Unlike the thermodynamically favored 1,8-naphthyridines (derived from 2-aminopyridine), the 1,7-isomer requires a chemically sensitive 3,4-substituted pyridine precursor.

This guide details the Friedländer annulation protocol specifically optimized for 1,7-naphthyridines. It addresses the critical instability of the o-aminoaldehyde precursor and provides two validated workflows: a Classical Thermal Method for scale-up and a Microwave-Assisted Method for high-throughput library generation.

Strategic Logic & Mechanistic Insight

The Regioisomer Challenge

The synthesis of naphthyridines is dictated by the substitution pattern of the starting aminopyridine. The Friedländer annulation requires an amino group and a carbonyl (aldehyde or ketone) in an ortho relationship.

  • 1,8-Naphthyridine: Derived from 2-amino -3-formylpyridine. (Stable, commercially abundant).

  • 1,7-Naphthyridine: Derived from 3-amino -4-formylpyridine (3-aminoisonicotinaldehyde ).[1] (Unstable, prone to self-condensation).

Reaction Mechanism

The reaction proceeds via a two-step condensation-cyclization sequence. Under basic conditions (preferred for pyridines to maintain nucleophilicity of the amine), the mechanism typically involves:

  • Intermolecular Aldol Condensation: The enolate of the ketone attacks the aldehyde of the pyridine.

  • Intramolecular Imine Formation: The amino group attacks the ketone carbonyl, followed by dehydration to aromatize the ring.

Note: The order of steps (Imine first vs. Aldol first) depends on pH and substrate sterics, but the final thermodynamic product is the same.

FriedlanderMechanism cluster_conditions Critical Control Points Precursor 3-Aminoisonicotinaldehyde (Unstable Precursor) Intermediate Aldol/Imine Intermediate Precursor->Intermediate Base/Acid Cat. + Ketone Ketone Ketone (R-CH2-C(=O)-R') Ketone->Intermediate Product 1,7-Naphthyridine Scaffold Intermediate->Product -2 H2O Cyclization

Figure 1: Mechanistic pathway for the Friedländer annulation targeting the 1,7-naphthyridine core.

Precursor Preparation (Critical Step)

The Bottleneck: 3-Aminoisonicotinaldehyde (CAS 55279-29-3) is often unstable. For reliable results, it is recommended to synthesize it fresh from 3-amino-4-cyanopyridine or 3-amino-4-picoline , or use the dimethyl acetal protected form if available.

Protocol A: Fresh Generation from 3-Amino-4-cyanopyridine

Use this if the aldehyde is not commercially available.

  • Reduction: Dissolve 3-amino-4-cyanopyridine (10 mmol) in dry THF (50 mL) under Argon.

  • Addition: Cool to -78°C. Add DIBAL-H (1.2 M in toluene, 22 mL, 2.5 equiv) dropwise over 30 min.

  • Quench: Stir for 2 h at -78°C. Quench with methanol (5 mL) followed by saturated Rochelle’s salt solution.

  • Isolation: Extract with EtOAc. The crude aldehyde is often used immediately in the Friedländer step without extensive purification to prevent polymerization.

Experimental Protocols

Method 1: Classical Base-Catalyzed Annulation (Thermal)

Best for: Large-scale synthesis (>1g) and heat-stable ketones.

Reagents:

  • 3-Aminoisonicotinaldehyde (freshly prepared): 1.0 equiv

  • Ketone (containing

    
    -methylene): 1.1 equiv
    
  • Ethanolic KOH (10% w/v): 5.0 equiv (Catalyst/Solvent)

  • Solvent: Absolute Ethanol

Step-by-Step Protocol:

  • Setup: Equip a 2-neck round-bottom flask with a reflux condenser and magnetic stir bar. Purge with nitrogen.

  • Dissolution: Dissolve 3-aminoisonicotinaldehyde (1.0 mmol, ~122 mg) in absolute ethanol (5 mL).

  • Addition: Add the ketone (1.1 mmol). Stir for 5 minutes at room temperature.

  • Catalysis: Add 10% ethanolic KOH (0.5 mL) dropwise. Caution: Exotherm possible.

  • Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot (Rf ~0.3) should disappear; a fluorescent blue/purple spot (naphthyridine) often appears.

  • Workup:

    • Cool to room temperature.

    • Concentrate solvent under reduced pressure.[2]

    • Dilute residue with water (20 mL) and extract with DCM (3 x 20 mL).

    • Dry combined organics over anhydrous Na₂SO₄.

  • Purification: Flash chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

Method 2: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, sluggish ketones, and sensitive substrates.

Reagents:

  • 3-Aminoisonicotinaldehyde: 0.5 mmol

  • Ketone: 0.6 mmol

  • Catalyst: Sulfamic Acid (10 mol%) or L-Proline (20 mol%)

  • Solvent: Methanol (2 mL) or Solvent-Free

Step-by-Step Protocol:

  • Loading: In a 10 mL microwave process vial, combine the aldehyde, ketone, and catalyst.

  • Irradiation: Cap the vial. Irradiate at 140°C for 10–20 minutes (Power: Dynamic, Max 150W).

  • Workup:

    • Dilute with EtOAc (10 mL).

    • Filter off the solid catalyst (if using heterogeneous catalyst) or wash with saturated NaHCO₃ (if using acid).

  • Purification: Evaporate solvent. Recrystallize from EtOH/Hexane if solid, or pass through a short silica plug.

Data Analysis & Validation

Expected Analytical Data

Successful formation of the 1,7-naphthyridine core is confirmed by specific NMR signatures.[3]

PositionProton (¹H NMR)Chemical Shift (δ, ppm)MultiplicityDiagnostic Feature
H-2 Ar-H8.90 - 9.10Singlet/DoubletMost deshielded (adj. to N)
H-8 Ar-H9.20 - 9.40SingletDiagnostic for 1,7-fusion
H-4 Ar-H8.10 - 8.30DoubletCoupling with H-3
H-5 Ar-H7.60 - 7.90Doublet-

Note: Shifts vary based on substituents at C2/C3 derived from the ketone.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / Complex Mixture Aldehyde degradationUse freshly prepared aldehyde or acetal protected precursor.
No Reaction Ketone steric hindranceSwitch to Microwave Method (160°C). Use strong base (NaOEt).
Red/Brown Tar Polymerization of amineConduct reaction under strict inert atmosphere (Ar). Lower temp to 60°C.

Workflow Visualization

Workflow Start Start: 3-Amino-4-cyanopyridine Step1 Reduction (DIBAL-H, -78°C) Generate 3-Aminoisonicotinaldehyde Start->Step1 Decision Select Method Step1->Decision MethodA Method A: Thermal KOH/EtOH, Reflux, 12h Decision->MethodA Scale > 1g MethodB Method B: Microwave Sulfamic Acid, 140°C, 15min Decision->MethodB Library / Screening Workup Workup & Extraction (DCM/Water) MethodA->Workup MethodB->Workup QC QC: 1H NMR Check H-8 Singlet (>9.0 ppm) Workup->QC

Figure 2: Operational workflow for the synthesis of 1,7-naphthyridines.

References

  • Friedländer, P. (1882).[4][5] "Ueber o-Amidobenzaldehyd".[4] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[4]

  • Cheng, C. C., & Yan, S. J. (1982). "The Friedländer Synthesis of Quinolines". Organic Reactions, 28, 37. (Seminal review on scope).
  • Dormer, P. G., et al. (2003). "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles". Journal of Organic Chemistry, 68(2), 467–477. Link

  • McNaughton, B. R., & Miller, B. L. (2003). "A mild and efficient one-step synthesis of quinolines and naphthyridines". Organic Letters, 5(23), 4257-4259. (Key reference for mild conditions).
  • BenchChem. (2025). "Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds". Application Notes. Link

  • Gladiali, S., et al. (1995). "Friedländer synthesis of chiral 1,7-naphthyridines". Tetrahedron: Asymmetry, 6(7), 1511-1514.

Sources

Application Note: Skraup Synthesis of Substituted 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antitumor agents (e.g., Tpl2 kinase inhibitors) and antiparasitic drugs. However, its synthesis via the classical Skraup reaction presents a significant challenge: regioselectivity .

The condensation of 3-aminopyridine with glycerol (Skraup) or


-unsaturated ketones (Doebner-Miller) typically yields a mixture of the 1,5-naphthyridine (major) and 1,7-naphthyridine (minor) isomers. This guide provides optimized protocols to maximize the yield of the 1,7-isomer, utilizing both classical thermal methods and modern microwave-assisted techniques. It emphasizes the critical "Sulfo-mix" preparation, safety regarding acrolein generation, and the chromatographic separation required to isolate the desired 1,7-isomer.

Mechanistic Principles & Regiochemistry

The Regioselectivity Paradox

The Skraup reaction involves the acid-catalyzed cyclization of an amine with an unsaturated aldehyde (generated in situ from glycerol). For 3-aminopyridine, cyclization can occur at two ortho positions:

  • C2 Position: Structurally favored due to electronic density, leading to 1,5-naphthyridine .

  • C4 Position: Sterically less hindered but electronically less favored, leading to 1,7-naphthyridine .

To synthesize substituted 1,7-naphthyridines, researchers often employ the Doebner-Miller variation , using substituted enones (e.g., methyl vinyl ketone).

Reaction Pathway Visualization

The following diagram outlines the mechanistic pathway and the bifurcation point determining isomeric outcome.

SkraupMechanism Start 3-Aminopyridine + Glycerol/Enone Acrolein Acrolein/Enone Formation (In Situ) Start->Acrolein H2SO4, Heat Michael Michael Addition (N-attack) Acrolein->Michael Intermediate Amino-Aldehyde Intermediate Michael->Intermediate CyclizationC2 Cyclization at C2 (Electronic Control) Intermediate->CyclizationC2 Fast CyclizationC4 Cyclization at C4 (Steric Control) Intermediate->CyclizationC4 Slow Prod15 1,5-Naphthyridine (Major Product) CyclizationC2->Prod15 Oxidation Prod17 1,7-Naphthyridine (Target Product) CyclizationC4->Prod17 Oxidation

Figure 1: Mechanistic bifurcation in the Skraup synthesis of naphthyridines. The C2 cyclization path is electronically favored, necessitating optimized conditions or purification to isolate the C4 (1,7) product.

Critical Reagents & Safety (The "Sulfo-Mix")

The reaction is notoriously exothermic.[1] The generation of acrolein (a potent lachrymator and toxin) and the potential for "runaway" thermal events requires strict adherence to safety protocols.

  • Oxidant Choice: Classical procedures use nitrobenzene.[1] However, sodium m-nitrobenzenesulfonate is preferred in modern applications as it is water-soluble, facilitating easier workup.

  • Moderator: Ferrous sulfate (

    
    ) or boric acid (
    
    
    
    ) is added to temper the violence of the reaction.

Experimental Protocols

Protocol A: Classical Skraup Synthesis of 1,7-Naphthyridine

Best for large-scale preparation where chromatographic separation is feasible.

Reagents:

  • 3-Aminopyridine (18.8 g, 0.2 mol)

  • Glycerol (anhydrous, 60 g)

  • Sodium m-nitrobenzenesulfonate (48 g)

  • Sulfuric acid (conc., 100 mL)

  • Water (300 mL)

  • Boric acid (12 g)

Step-by-Step Procedure:

  • Preparation of Sulfo-Mix: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve sodium m-nitrobenzenesulfonate in the sulfuric acid. Caution: Exothermic.[1]

  • Addition: Add 3-aminopyridine, boric acid, and glycerol.

  • Controlled Heating: Heat the mixture gently to 135°C. The reaction will become vigorous (frothing). Remove the heating mantle immediately if the reaction approaches reflux too rapidly.

  • Reflux: Once the initial exotherm subsides, reflux at 150-160°C for 4 hours.

  • Quench: Cool the mixture to room temperature and pour over 500g of crushed ice.

  • Neutralization: Basify the solution to pH 9-10 using 50% NaOH solution. Keep temperature <20°C using an ice bath.

  • Extraction: Extract the resulting black slurry continuously with chloroform or dichloromethane for 24 hours.

  • Purification (Crucial Step):

    • Evaporate the solvent to yield a dark oil (mixture of 1,5 and 1,7 isomers).

    • Fractional Crystallization: Dissolve the oil in minimum hot ether/petroleum ether. The 1,5-naphthyridine (mp 75°C) typically crystallizes out first. Filter this off.

    • Isolation of 1,7: The mother liquor is concentrated. The residue is purified via column chromatography on alumina (neutral) eluting with Benzene/Ethyl Acetate (or Hexane/EtOAc 3:1). The 1,7-naphthyridine elutes after the 1,5 isomer.

Expected Yield: 1,5-isomer (30-40%); 1,7-isomer (10-15%).

Protocol B: Microwave-Assisted Synthesis (Substituted Variants)

Best for rapid library generation of substituted derivatives using the Doebner-Miller modification.

Reagents:

  • 3-Aminopyridine (1 eq)[2]

  • 
    -Unsaturated Ketone (e.g., Methyl Vinyl Ketone) (1.2 eq)
    
  • Catalyst: Iodine (

    
    , 5 mol%) or 
    
    
    
    (Lewis Acid)
  • Solvent: Ethanol or Neat

Step-by-Step Procedure:

  • Mixing: In a microwave-safe vial (10-20 mL), combine 3-aminopyridine and the unsaturated ketone.

  • Catalyst: Add the iodine catalyst.

  • Irradiation: Seal the vial and irradiate at 140°C for 10–20 minutes (Power: 150-300W). Note: Pressure will build up; ensure the vial is rated for high pressure.

  • Workup: Dilute with ethyl acetate, wash with saturated sodium thiosulfate (to remove iodine), then brine.

  • Purification: Flash chromatography (SiO2, 0-10% MeOH in DCM).

Data Comparison: Thermal vs. Microwave

ParameterClassical Thermal (Protocol A)Microwave (Protocol B)
Reaction Time 4 - 6 Hours10 - 20 Minutes
Temperature 150 - 170°C140°C
Solvent Conc.

Ethanol / Neat
Yield (1,7-isomer) 10 - 15%20 - 25%
Safety Profile High Risk (Runaway exotherm)Moderate (Closed vessel pressure)

Purification Workflow: Separating the Isomers

Since the formation of the 1,5-isomer is electronically favored, the isolation of the 1,7-isomer is the bottleneck. Use the following logic tree for separation.

PurificationWorkflow Crude Crude Reaction Mixture (Black Oil) Basify Basify (pH 10) Extraction (DCM) Crude->Basify Cryst Fractional Crystallization (Ether/Pet Ether) Basify->Cryst Solid Precipitate: 1,5-Naphthyridine Cryst->Solid Cooling Liquor Mother Liquor: Enriched 1,7-Naphthyridine Cryst->Liquor Filtration Chrom Column Chromatography (Alumina or Silica) Liquor->Chrom Pure17 Pure 1,7-Naphthyridine (Lower Rf than 1,5) Chrom->Pure17 Elution Gradient

Figure 2: Purification workflow for the isolation of 1,7-naphthyridine from the crude Skraup mixture.

Troubleshooting & Optimization

  • Low Yield of 1,7-Isomer:

    • Cause: Electronic bias toward C2.

    • Solution: Use 2-chloro-3-aminopyridine as the starting material. The chlorine atom at C2 blocks the formation of the 1,5-isomer, forcing cyclization to C4. The chlorine can be removed later via hydrogenolysis (Pd/C,

      
      ) to yield pure 1,7-naphthyridine.
      
  • Tarry/Black Products:

    • Cause: Polymerization of acrolein/vinyl ketone.

    • Solution: Add the unsaturated component dropwise to the acid/amine mixture rather than all at once. Use a polymerization inhibitor like hydroquinone if using the Doebner-Miller variation.

  • Incomplete Oxidation:

    • Cause: Insufficient oxidant or temperature too low.

    • Solution: Ensure the reaction refluxes vigorously in the final hour. If using microwave, add a chemical oxidant like

      
       or mild 
      
      
      
      post-cyclization if the dihydro-intermediate persists.

References

  • Paudler, W. W., & Kress, T. J. (1965). Naphthyridine Chemistry. I. The Synthesis and Properties of the 1,5-, 1,6-, 1,7-, 1,8-, and 2,7-Naphthyridines. The Journal of Organic Chemistry, 30(5), 1329–1331. Link

  • Litvinov, V. P. (2004). Advances in the Chemistry of 1,7-Naphthyridines. Russian Chemical Reviews, 73(11). Link

  • BenchChem. (2025).[1] The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. BenchChem Application Notes. Link

  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144. Link

  • Hamada, Y., & Takeuchi, I. (1971).[3][4] Synthesis of 1,6-naphthyridine using sodium m-nitrobenzenesulfonate. Chemical & Pharmaceutical Bulletin. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 1,7-Naphthyridine-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for the synthesis and handling of 1,7-Naphthyridine-2-carbaldehyde . It is designed to address specific failure points in the oxidation of methyl-naphthyridines and the reduction of naphthyridine esters.

Ticket ID: #NAPH-17-ALD-001 Topic: Troubleshooting Synthesis, Purification, and Stability Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 1,7-Naphthyridine-2-carbaldehyde is notoriously difficult due to the electron-deficient nature of the naphthyridine ring, which renders the aldehyde highly reactive. Common issues include over-oxidation to the carboxylic acid , formation of hydrates (gem-diols) , and selenium contamination during Selenium Dioxide (SeO₂) oxidation. This guide prioritizes the SeO₂ route due to the accessibility of the 2-methyl precursor, while offering the ester reduction route as a backup for high-purity requirements.

Module 1: Synthesis Protocols & Workflows

Method A: SeO₂ Oxidation (Primary Route)

Precursor: 2-Methyl-1,7-naphthyridine Mechanism: Riley Oxidation Key Challenge: Stopping at the aldehyde stage without over-oxidizing to 1,7-naphthyridine-2-carboxylic acid.

Standard Operating Procedure (SOP):

  • Stoichiometry: Use 1.1 to 1.3 equivalents of SeO₂. Excess SeO₂ promotes acid formation.

  • Solvent System: 1,4-Dioxane/Water (95:5). The small water content aids in the hydrolysis of the intermediate selenite ester but excessive water promotes over-oxidation.

  • Temperature: Reflux (101°C) for 2–4 hours. Monitor via TLC every 30 minutes.

  • Workup: Filter hot through Celite to remove metallic Selenium (black precipitate).

Method B: DIBAL-H Reduction (Alternative Route)

Precursor: Ethyl 1,7-naphthyridine-2-carboxylate Key Challenge: Over-reduction to the alcohol (1,7-naphthyridin-2-yl)methanol.

Standard Operating Procedure (SOP):

  • Conditions: Anhydrous CH₂Cl₂ at -78°C.

  • Reagent: 1.05 equivalents of DIBAL-H (1M in toluene).

  • Quench: Methanol followed by saturated Rochelle’s salt (potassium sodium tartrate) solution.

Workflow Visualization

The following diagram outlines the critical decision points for selecting and executing the synthesis.

SynthesisWorkflow Start Select Precursor Methyl 2-Methyl-1,7-naphthyridine Start->Methyl Ester Ethyl 1,7-naphthyridine-2-carboxylate Start->Ester SeO2 SeO2 Oxidation (Dioxane/H2O, Reflux) Methyl->SeO2 DIBAL DIBAL-H Reduction (DCM, -78°C) Ester->DIBAL Check1 TLC Monitoring (Aldehyde Spot Visible?) SeO2->Check1 Check2 Over-reduction? DIBAL->Check2 Product 1,7-Naphthyridine-2-carbaldehyde Check1->Product Stop Reaction Acid Side Product: Carboxylic Acid Check1->Acid Prolonged Reflux Check2->Product Strict -78°C Alcohol Side Product: Alcohol Check2->Alcohol Temp > -60°C

Caption: Decision matrix for 1,7-Naphthyridine-2-carbaldehyde synthesis comparing oxidative and reductive pathways.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I am getting a low yield with SeO₂ oxidation, and the product is contaminated with a red/grey solid."

Diagnosis: Selenium contamination and/or over-oxidation. Root Cause: Selenium metal (Se⁰) forms as a byproduct and can form colloidal suspensions that pass through standard filters. Solution:

  • Filtration: Filter the hot reaction mixture through a double pad of Celite 545.

  • Scavenging: If the filtrate is still colored, treat the organic layer with aqueous EDTA (ethylenediaminetetraacetic acid) or a 10% solution of Potassium Metabisulfite. This helps complex or precipitate residual selenium species.

  • Column Chromatography: Avoid standard silica if possible (see Issue 3). If necessary, flush the column with 1% triethylamine in hexane before loading to neutralize acidity.

Issue 2: "The NMR shows a complex mixture of peaks in the aldehyde region (9.5 - 10.5 ppm)."

Diagnosis: Hydrate (Gem-diol) or Hemiacetal formation. Root Cause: 1,7-Naphthyridines are electron-deficient. The aldehyde carbon is highly electrophilic and readily reacts with water (from the air or solvent) to form the gem-diol, or with alcohols to form hemiacetals. Solution:

  • Drying: Ensure the NMR solvent (e.g., CDCl₃ or DMSO-d₆) is strictly anhydrous. Store over 4Å molecular sieves.

  • Confirmation: Run the NMR in D₂O-shakable conditions. If the aldehyde peak disappears and a new peak appears upfield (approx. 6.0 ppm), you have the hydrate.

  • Reversibility: The hydrate can often be dehydrated back to the aldehyde by sublimation or by refluxing in toluene with a Dean-Stark trap.

Issue 3: "My product decomposes on the silica gel column."

Diagnosis: Acid-catalyzed degradation. Root Cause: Silica gel is slightly acidic (pH 6-6.5). Naphthyridine aldehydes are basic (at the Nitrogen) but acid-sensitive at the carbonyl, leading to polymerization or oxidation. Solution:

  • Deactivation: Pre-treat the silica gel slurry with 2-3% Triethylamine (Et₃N) before packing the column.

  • Alternative Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica gel.

  • Rapid Elution: Do not leave the compound on the column overnight. Elute quickly using a gradient of DCM/MeOH (98:2 to 95:5).

Module 3: Quantitative Data & Reagent Comparison

The following table compares the efficiency of common oxidants for converting methyl-heterocycles to carbaldehydes.

ReagentConditionsTypical YieldSelectivityNotes
SeO₂ (Recommended) Dioxane/H₂O, Reflux40-60%HighDirect route; requires careful Se removal.
CAN (Cerium Ammonium Nitrate) AcOH, 60°C20-35%LowOften leads to over-oxidation to acid.
MnO₂ CHCl₃, Reflux<10%PoorGenerally ineffective for methyl-to-aldehyde oxidation; better for benzylic alcohols.
I₂ / DMSO 100°C30-50%ModerateKornblum-type oxidation; difficult workup for naphthyridines.

Module 4: Storage & Stability Protocols

Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: -20°C or lower.

  • Physical State: If the product is an oil (common if impure), attempt to crystallize it from hexanes/ether to improve stability. Crystalline solids are significantly more stable than oils.

  • Container: Amber glass vials to prevent photo-oxidation.

Stability Failure Analysis (Graphviz)

Stability Aldehyde Pure Aldehyde Acid Carboxylic Acid (White Solid) Aldehyde->Acid Oxidation Hydrate Gem-Diol (Unstable Oil/Solid) Aldehyde->Hydrate Hydration Polymer Polymer/Tars (Dark Gunk) Aldehyde->Polymer Photo-degradation Air Exposure to Air/O2 Air->Acid Water Moisture/H2O Water->Hydrate Light UV Light Light->Polymer

Caption: Degradation pathways for 1,7-Naphthyridine-2-carbaldehyde under environmental stress.

References

  • Oxidation of Methyl-Naphthyridines

    • Title: Elaboration of 1,8-naphthyridine-2,7-dicarboxaldehyde into novel 2,7-dimethylimine deriv
    • Source: Journal of Heterocyclic Chemistry (via ResearchG
    • Context: Establishes SeO₂ oxidation as the standard for converting methyl-naphthyridines to aldehydes.
    • URL:

  • General Naphthyridine Synthesis & Reactivity

    • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.[1]

    • Source: PMC (PubMed Central).
    • Context: Provides broader context on the reactivity of the naphthyridine scaffold, including oxidation and reduction protocols relevant to the 1,7-isomer.
    • URL:

  • Silver-Catalyzed Synthesis (Alternative Precursors)

    • Title: Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Deriv
    • Source: MDPI.
    • Context: Describes modern methods for constructing the 1,7-naphthyridine core, offering alternative routes if the 2-methyl precursor is unavailable.
    • URL:

  • Aldehyde Oxidation Challenges

    • Title: Oxidation of Aldehydes and Ketones.[2]

    • Source: Chemistry LibreTexts.
    • Context: Fundamental mechanistic grounding for the over-oxidation issues encountered during SeO₂ reactions.
    • URL:

Sources

optimization of reaction conditions for Friedländer synthesis of naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-NAP-18 Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Hub: Understanding the System

Before optimizing, you must understand the "engine" of the reaction. The Friedländer synthesis of naphthyridines (specifically the pharmacologically relevant 1,8-naphthyridines) relies on the condensation of an o-aminoaldehyde (typically 2-aminonicotinaldehyde) with a ketone containing an active


-methylene group.[1][2][3][4]
The Mechanistic Pathway

The reaction fails when the delicate balance between the Aldol condensation (Step 1) and Imine formation/Cyclization (Step 2) is disrupted.

FriedlanderMechanism Start 2-Aminonicotinaldehyde + Ketone Base Catalyst Activation (Enolate Formation) Start->Base Deprotonation Aldol Aldol Intermediate (C-C Bond Formation) Base->Aldol Nucleophilic Attack Aldol->Start Retro-Aldol (Reversible) Imine Schiff Base Intermediate Aldol->Imine -H2O (Dehydration) Cyclization Intramolecular Cyclodehydration Imine->Cyclization Ring Closure Product 1,8-Naphthyridine Cyclization->Product -H2O (Aromatization)

Figure 1: Mechanistic flow of the Friedländer condensation. Note the reversibility of the Aldol step, which often leads to low yields if water is not effectively removed or if the equilibrium is not driven forward.

Optimization Protocols (The "Fixes")

Do not rely on legacy protocols (e.g., refluxing in ethanolic KOH) unless necessary. They are often harsh and low-yielding.[5] Choose the protocol below that matches your constraint.

Protocol A: The "Green" Standard (High Yield, Scalable)

Best for: Gram-scale synthesis, simple purification, environmental compliance. Key Advantage: Uses Choline Hydroxide (ChOH) in Water .[1][2][3][5] The hydrotropic nature of ChOH solubilizes reactants in water, and the product precipitates out, simplifying purification.

ParameterOptimized ConditionRationale
Catalyst Choline Hydroxide (ChOH) (1 mol%)Acts as a dual catalyst/phase transfer agent; biodegradable.
Solvent Water (Deionized)"On-water" effect accelerates hydrophobic interactions; product precipitates.
Temp 50°CMild enough to prevent polymerization of the amino-aldehyde.
Time 2–6 HoursFast kinetics due to H-bonding activation by ChOH.

Step-by-Step Workflow:

  • Suspend 2-aminonicotinaldehyde (1.0 equiv) and the ketone (1.0 equiv) in water (2 mL/mmol).

  • Add Choline Hydroxide (1 mol%, typically available as aqueous solution).

  • Stir vigorously at 50°C. The mixture will likely homogenize initially and then become turbid as the product forms.

  • Validation: Monitor TLC.

  • Work-up: Cool to Room Temperature (RT). The 1,8-naphthyridine will crystallize/precipitate.[5] Filter, wash with cold water, and dry. No column chromatography required.

Protocol B: High-Throughput (Microwave Assisted)

Best for: Library generation, screening diverse ketones, overcoming steric hindrance. Key Advantage: Rapid synthesis (minutes vs. hours) using DABCO as a base.

ParameterOptimized ConditionRationale
Catalyst DABCO (20 mol%)Non-nucleophilic base, highly effective in microwave fields.
Solvent Solvent-free (Neat)Maximizes microwave absorption by reactants; reduces waste.
Power 300–600W (Target 60–80°C)Direct dielectric heating accelerates the dehydration step.
Time 2–10 MinutesPrevents thermal degradation of sensitive aldehydes.

Step-by-Step Workflow:

  • Mix 2-aminonicotinaldehyde (1.0 equiv), ketone (1.0 equiv), and DABCO (0.2 equiv) in a microwave-safe vial.

  • Grind slightly to ensure intimate contact if solids.

  • Irradiate at specified power (monitor temp to stay <100°C).

  • Work-up: Add crushed ice/water to the reaction mass. The solid product precipitates.[5] Filter and recrystallize from ethanol if necessary.

Troubleshooting & FAQs

Issue 1: "My yield is consistently low (<40%)."

Diagnosis: The 2-aminonicotinaldehyde is likely unstable or the Aldol step is reversing.

  • The Fix:

    • Check Starting Material: 2-aminonicotinaldehyde is prone to self-condensation. Ensure it is a fresh yellow solid, not dark brown/black.

    • Switch to Ionic Liquids: If using volatile solvents, switch to [Bmmim][Im] (1-butyl-2,3-dimethylimidazolium imidazolide). It acts as both solvent and catalyst, stabilizing the transition state and preventing the retro-aldol reaction.

    • Stoichiometry: Use a slight excess (1.2 equiv) of the ketone, not the aldehyde.

Issue 2: "I am getting a mixture of regioisomers."

Diagnosis: You are using an unsymmetrical ketone (e.g., 2-butanone).

  • The Science: The reaction can occur at the methyl side (kinetic) or the methylene side (thermodynamic).

  • The Fix:

    • For Steric Control: Use bulky bases or lower temperatures to favor the less substituted position (kinetic).

    • For Thermodynamic Control: Acid catalysis (e.g., sulfamic acid or

      
      ) often favors the more substituted product (methylene attack) due to the stability of the enol intermediate.
      
    • Guideline: With 2-aminonicotinaldehyde, base catalysis usually favors attack at the least hindered

      
      -proton.
      
Issue 3: "The product is an oil and won't crystallize."

Diagnosis: Impurities (unreacted ketone or self-condensed byproducts) are inhibiting crystallization.

  • The Fix:

    • Do not rotovap to dryness immediately.

    • Pour the reaction mixture into ice-cold water containing a trace of HCl (if base catalyzed) to neutralize the catalyst.

    • Triturate the oil with a minimal amount of cold diethyl ether or hexane. This often induces crystallization of the naphthyridine.

Decision Matrix: Selecting Your Method

Use this logic flow to determine the optimal starting point for your specific substrate.

DecisionTree Start Start: Select Substrate IsScale Is scale > 1 gram? Start->IsScale IsStable Is aldehyde stable? IsScale->IsStable No (<1g) MethodA Protocol A: ChOH / Water (Green, High Yield) IsScale->MethodA Yes (>1g) MethodB Protocol B: Microwave / DABCO (Fast, Library) IsStable->MethodB Yes MethodC Protocol C: Ionic Liquid [Bmmim][Im] (Difficult/Unstable) IsStable->MethodC No (Sensitive)

Figure 2: Optimization Decision Matrix.

References

  • BenchChem. (2025).[1][5] Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Retrieved from

  • R. P. Thummel & D. K. Kohli. (1977). Friedlander synthesis of 1,8-naphthyridines. Journal of Heterocyclic Chemistry.

  • G. Santosh Kumar et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from

  • S. Ravichandran et al. Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines. TSI Journals. Retrieved from

  • X. Zhang et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. ACS Omega. Retrieved from

Sources

improving yield in the synthesis of 1,7-Naphthyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,7-Naphthyridine-2-carbaldehyde

Welcome to the Naphthyridine Synthesis Support Hub

Ticket ID: #NAP-17-ALD-OPT Subject: Yield Optimization & Troubleshooting for 1,7-Naphthyridine-2-carbaldehyde Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The Challenge

Synthesizing 1,7-Naphthyridine-2-carbaldehyde (CAS: 1351516-00-1) is deceptively difficult. Unlike simple quinolines, the 1,7-naphthyridine core is highly electron-deficient. This leads to three primary failure modes:

  • Over-oxidation: The aldehyde product is prone to further oxidation to the carboxylic acid during the reaction.

  • Selenium Contamination: If using the classic Riley oxidation, removing organoselenium byproducts is notoriously difficult, poisoning downstream catalysts.

  • Aldehyde Instability: The electron-withdrawing nature of the ring makes the carbonyl carbon highly electrophilic, increasing susceptibility to hydration and polymerization.

This guide provides two validated protocols: the Direct Oxidation Route (Standard) and the Radical Bromination Route (High-Purity Alternative) , along with a troubleshooting decision tree.

Validated Synthetic Protocols

Route A: The "Riley Oxidation" (Standard)

Best for: Rapid access to material when <5% selenium contamination is acceptable.

Mechanism: Selenium dioxide (SeO₂) oxidizes the activated methyl group via an ene-reaction mechanism followed by a [2,3]-sigmatropic rearrangement.

Protocol:

  • Reagents: Suspend 2-methyl-1,7-naphthyridine (1.0 equiv) in 1,4-dioxane (0.2 M).

  • Oxidant: Add SeO₂ (1.2 equiv). Critical: Use freshly sublimed SeO₂. Old, wet reagent causes over-oxidation.

  • Conditions: Heat to 80°C for 4–6 hours. Monitor by TLC (Product is usually more polar than starting material).

  • Workup (The "Yield Killer" Step):

    • Filter the hot reaction mixture through a pad of Celite to remove black metallic selenium.

    • Concentrate the filtrate.

    • Purification: Dissolve residue in DCM and wash with 10% aq. Na₂S₂O₃ (sodium thiosulfate) . This reduces residual organoselenium species.[1][2]

    • Dry over Na₂SO₄ and purify via flash chromatography (EtOAc/Hexanes).

Route B: Radical Bromination / Hydrolysis (High Precision)

Best for: High purity requirements and avoiding heavy metals.

Mechanism: Radical bromination forms the gem-dibromide or monobromide, which is then hydrolyzed to the aldehyde.

Protocol:

  • Bromination:

    • Dissolve 2-methyl-1,7-naphthyridine (1.0 equiv) in CCl₄ or PhCF₃ (trifluorotoluene - greener alternative).

    • Add NBS (2.1 equiv) and AIBN (0.05 equiv).

    • Reflux under visible light irradiation (500W halogen lamp) for 2–4 hours.

    • Checkpoint: Ensure full conversion to the gem-dibromide (check via ¹H NMR: look for disappearance of methyl singlet ~2.7 ppm and appearance of CHBr₂ singlet ~6.6 ppm).

  • Hydrolysis (Sommelet-type or Silver-assisted):

    • Dissolve the crude bromide in EtOH/H₂O (4:1) .

    • Add AgNO₃ (2.2 equiv) or CaCO₃ (excess) and reflux for 1 hour.

    • Filter off silver/calcium salts and extract with DCM.

Data & Comparison

FeatureRoute A: SeO₂ OxidationRoute B: NBS / Hydrolysis
Typical Yield 45–60%65–75%
Purity Profile Often contains trace Se (<200 ppm)High (>98% by HPLC)
Main impurity Carboxylic acid (Over-oxidation)Ring-brominated byproducts
Scalability Good (up to 100g)Moderate (Light penetration limits scale)
Reaction Time 4–6 Hours12–16 Hours (2 steps)

Troubleshooting Guide (FAQ)

Q1: My yield is stuck at 30% with SeO₂. What is happening?

  • Diagnosis: You likely have "wet" SeO₂. Selenous acid (H₂SeO₃) forms in the presence of water, which is a more aggressive oxidant than SeO₂, leading to the carboxylic acid.

  • Fix: Sublime your SeO₂ before use or add 4Å molecular sieves to the reaction mixture. Switch solvent to dry Xylene if Dioxane is wet.

Q2: I see a new spot on TLC, but it disappears during silica column purification.

  • Diagnosis: 1,7-Naphthyridine-2-carbaldehyde is chemically labile. Acidic silica can catalyze hydrate formation or polymerization.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in Hexanes to neutralize acidity. Elute quickly.

Q3: The NBS reaction is giving me a mixture of products.

  • Diagnosis: Ring bromination is competing with side-chain bromination. This happens if the radical chain reaction is inefficient.

  • Fix: Ensure your solvent is strictly anhydrous and oxygen-free (degas with Ar). Increase the intensity of the light source to favor the radical pathway over the electrophilic aromatic substitution.

Visual Logic & Workflow

The following diagram illustrates the decision logic for selecting the correct pathway and troubleshooting common failure modes.

G Start Start: 2-Methyl-1,7-Naphthyridine Decision Is Selenium Tolerance < 10 ppm? Start->Decision RouteA Route A: SeO2 Oxidation Decision->RouteA No RouteB Route B: NBS / Hydrolysis Decision->RouteB Yes CheckYield Yield < 40%? RouteA->CheckYield FixA1 Dry Reagents / Sublime SeO2 CheckYield->FixA1 Yes WorkupA Workup: Na2S2O3 Wash CheckYield->WorkupA No FixA1->RouteA Product Target: 1,7-Naphthyridine-2-carbaldehyde WorkupA->Product CheckPure Ring Bromination Observed? RouteB->CheckPure FixB1 Degas Solvent / Increase Light CheckPure->FixB1 Yes Hydrolysis AgNO3 / H2O Hydrolysis CheckPure->Hydrolysis No FixB1->RouteB Hydrolysis->Product

Caption: Decision matrix for synthesis route selection based on impurity tolerance and troubleshooting loops for common yield-limiting factors.

References

  • Riley Oxidation Mechanism & Scope

    • Riley, H. L., et al. "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society, 1932.
    • Source:

  • SeO₂ Oxidation of Heterocyclic Methyl Groups

    • Shaikh, N., et al. "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." Journal of Chemical Research, 2000.
    • Source:

  • Sommelet Reaction (Alternative Route)

    • Angyal, S. J.[3][4] "The Sommelet Reaction."[3][4][5] Organic Reactions, 2011.[4]

    • Source:

  • Silver-Catalyzed Naphthyridine Synthesis (Contextual)

    • "Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Deriv
    • Source:

Sources

stability of 1,7-Naphthyridine-2-carbaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide | CAS: 1351516-00-1

To: Research Scientists & Medicinal Chemists From: Technical Support Center (Senior Application Scientist) Subject: Handling, Stability, and Troubleshooting for 1,7-Naphthyridine-2-carbaldehyde

Executive Summary

1,7-Naphthyridine-2-carbaldehyde is a highly reactive heterocyclic building block. Its stability is governed by the electron-deficient nature of the naphthyridine ring, which activates the aldehyde group toward nucleophilic attack. This guide addresses the two primary failure modes: reversible hydration in acidic media and irreversible disproportionation (Cannizzaro reaction) in basic media.

Module 1: Acidic Stability (The "Disappearing" Aldehyde)

The Issue

Users frequently report that the aldehyde signal "disappears" or shifts significantly during LC-MS analysis or NMR in acidic solvents (e.g., CDCl₃ with acid traces, or aqueous mobile phases with 0.1% TFA/Formic Acid).

The Mechanism: Gem-Diol Formation

The 1,7-naphthyridine ring contains two nitrogen atoms (N1 and N7). Under acidic conditions, protonation occurs (likely at N7 or N1 depending on steric/electronic balance, but often N1 protonation activates the C2 position).[1] This protonation renders the C2-aldehyde carbon extremely electrophilic.

In the presence of even trace water, the aldehyde undergoes rapid, reversible hydration to form a gem-diol (hydrate).

  • Aldehyde Form:

    
    
    
  • Hydrate Form:

    
    
    

This is analogous to the well-documented behavior of pyridine-2-carbaldehyde, where the electron-withdrawing effect of the protonated nitrogen stabilizes the hydrate [1].

Troubleshooting Protocol
SymptomDiagnosisSolution
LC-MS: Mass peak shows M+18 (176.15 instead of 158.15).Compound has hydrated in the mobile phase.[2]Do not discard. This is an equilibrium artifact. The aldehyde will regenerate upon isolation.
NMR: Aldehyde proton (-CHO, ~10 ppm) is missing or small; new peak appears ~6-7 ppm.Gem-diol formation in wet deuterated solvent.Switch to dry DMSO-d6 or Acetonitrile-d3 . Avoid CDCl₃ (often acidic/wet).
Yield Loss: Low recovery from acidic aqueous workup.Hydrate is highly water-soluble.Neutralize carefully to pH 7-8 before extraction to shift equilibrium back to the lipophilic aldehyde.

Module 2: Basic Stability (The Cannizzaro Trap)

The Issue

Users report the formation of two distinct impurities (an alcohol and a carboxylic acid) after exposing the compound to aqueous base (e.g., NaOH, KOH) during workup or reaction.[2][3][4]

The Mechanism: Cannizzaro Reaction

1,7-Naphthyridine-2-carbaldehyde lacks ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-protons (protons on the carbon adjacent to the aldehyde). Consequently, it cannot undergo enolization or Aldol condensation. Instead, in the presence of strong bases (OH⁻), it undergoes the Cannizzaro Reaction .[1][2][3]

This is a disproportionation reaction where one molecule is oxidized to the carboxylic acid (1,7-naphthyridine-2-carboxylic acid) and another is reduced to the alcohol (1,7-naphthyridine-2-ylmethanol) [2]. This process is irreversible.

Troubleshooting Protocol
OperationRecommendationReason
Workup AVOID NaOH or KOH. Use NaHCO₃ or K₂CO₃ .Strong hydroxide concentrations trigger the Cannizzaro reaction rapidly.
Reaction Base Use non-nucleophilic organic bases (DIPEA, TEA, DBU).[1]Prevents nucleophilic attack on the carbonyl carbon.
Nucleophiles Avoid primary amines unless Schiff base formation is intended.The activated aldehyde reacts instantly with primary amines.

Module 3: Stability Visualization

The following diagram maps the stability landscape of 1,7-Naphthyridine-2-carbaldehyde. Use this to plan your experimental conditions.

StabilityMap Figure 1: Reactivity profile of 1,7-Naphthyridine-2-carbaldehyde under varying pH conditions. Aldehyde 1,7-Naphthyridine-2-CHO (Active Species) GemDiol Gem-Diol (Hydrate) [Reversible] Aldehyde->GemDiol Aqueous Acid (H3O+ / H2O) Alcohol Alcohol Derivative (Reduction Product) Aldehyde->Alcohol Strong Base (OH-) (Cannizzaro) Acid Carboxylic Acid (Oxidation Product) Aldehyde->Acid Strong Base (OH-) (Cannizzaro) OR Air Oxidation Schiff Imine / Schiff Base Aldehyde->Schiff Primary Amines (R-NH2) GemDiol->Aldehyde Dehydration (Dry Organic Solvent)

Module 4: Storage & Handling FAQ

Q: Can I store this compound in solution? A: Not recommended for long periods. If necessary, store in anhydrous DMSO or DCM under Argon at -20°C. Avoid alcohols (methanol/ethanol) as solvents for storage, as they can form hemiacetals reversibly.[1]

Q: I see a white precipitate forming in my aldehyde oil. What is it? A: It is likely the carboxylic acid formed via air oxidation. 1,7-naphthyridines are electron-deficient, making the aldehyde highly susceptible to autoxidation. Purify via rapid filtration through a short silica plug before use.

Q: How do I synthesize derivatives without degradation? A:

  • Reductive Amination: Use mild reducing agents like STAB (Sodium Triacetoxyborohydride) in DCE/DCM. Avoid NaCNBH₃ in strong acid.

  • Oxidation: If you need the acid, use NaClO₂ (Pinnick oxidation) with a scavenger (2-methyl-2-butene) to avoid chlorination of the ring.

References

  • Hydration of Heterocyclic Aldehydes

    • Perrin, D. D.[1] "Hydration of Carbonyl Compounds." Advances in Physical Organic Chemistry, Vol 3, 1965.[1] (Mechanistic basis for pyridine-2-carbaldehyde hydration).

    • Note: 1,7-Naphthyridine-2-carbaldehyde follows the same electronic logic as pyridine-2-carbaldehyde due to the N-
  • Cannizzaro Reaction Mechanism

    • Geissman, T. A.[1] "The Cannizzaro Reaction."[2][3][4] Organic Reactions, 1944, 2,[1] 94.

  • General Naphthyridine Chemistry

    • Lowe, P. "Comprehensive Heterocyclic Chemistry II," Volume 7.[1] Elsevier, 1996.[1] (Detailed reactivity of naphthyridine systems).

    • Litvinov, V. P.[1] "Chemistry of 1,7-naphthyridines." Russian Chemical Reviews, 2004.[1]

Sources

managing regioselectivity in the functionalization of 1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers managing regioselectivity in the functionalization of 1,7-naphthyridine. It addresses the electronic biases of the scaffold and provides troubleshooting workflows for Nucleophilic (


), Electrophilic (

), and Radical (Minisci) functionalization.

Core Logic & Electronic Bias

The 1,7-naphthyridine scaffold presents a unique challenge due to the asymmetry of its two nitrogen atoms. Understanding their distinct electronic environments is the prerequisite for controlling regioselectivity.

  • N7 (Isoquinoline-like): Located at the

    
    -position relative to the ring fusion. It is less sterically hindered and more basic (
    
    
    
    ) than N1. It is the primary site for N-oxidation and coordination.
  • N1 (Quinoline-like): Located at the

    
    -position relative to the ring fusion. It is more shielded and slightly less basic (
    
    
    
    ).
  • Reactivity Hotspots:

    • Nucleophilic Attack (

      
      ):  C8 (ortho to N7) and C2 (ortho to N1).
      
    • Radical Attack (Minisci): C2 and C8 are primary targets; C4 is secondary.

    • Electrophilic Attack: The parent ring is deactivated. Functionalization requires N-oxide activation or directing groups, typically targeting C5 or C8.

Module 1: Nucleophilic Functionalization ( )

Issue: Poor Regioselectivity in Dihalo-1,7-naphthyridines

User Query: "I am trying to selectively mono-aminate 2,8-dichloro-1,7-naphthyridine but I am getting a mixture of C2 and C8 products. How do I favor the C8 position?"

Diagnosis: Both C2 and C8 are activated by their respective adjacent nitrogens. However, the C8 position is generally more reactive toward nucleophiles due to the higher inductive effect of the N7 nitrogen (which is more basic and protonates/coordinates more readily, increasing electrophilicity at C8).

Troubleshooting Protocol:

VariableRecommendationMechanistic Rationale
Solvent Protic (EtOH,

-BuOH)
Protic solvents can hydrogen bond to N7, increasing the electrophilicity of the C8 carbon specifically.
Temperature Low (

to RT)
Kinetic control favors the more electron-deficient C8 position. Higher temperatures promote C2 attack.
Acid Catalysis 1.0 eq. HCl or TFA Selective protonation of the more basic N7 activates the C8 position significantly over C2.

Step-by-Step Workflow (Selective C8-Amination):

  • Dissolve 2,8-dichloro-1,7-naphthyridine (1.0 eq) in ethanol.

  • Add the amine nucleophile (1.0 eq) dropwise at

    
    .
    
  • Monitor by TLC/LCMS. If reaction is sluggish, add 0.1 eq of TFA.

  • Quench immediately upon consumption of starting material to prevent bis-substitution.

Note: If C2 functionalization is desired, protect C8 first or use a cross-coupling approach (Suzuki/Buchwald) which is less sensitive to this specific electronic bias.

Module 2: Electrophilic Functionalization via N-Oxides

Issue: Failure to Brominate/Nitrate the Parent Ring

User Query: "Standard bromination (


) of 1,7-naphthyridine returns starting material. How can I install a halogen?"

Diagnosis: The 1,7-naphthyridine ring is electron-deficient and deactivated toward


. You must use the N-oxide activation strategy . N-oxidation increases electron density at the 

and

positions (relative to the N-oxide) and allows for subsequent rearrangement functionalization.

Strategic Insight: Oxidation with


-CPBA or 

occurs preferentially at N7 due to its higher basicity and accessibility.

Protocol: C8-Chlorination via N7-Oxide (Meisenheimer-type)

  • N-Oxidation:

    • Treat 1,7-naphthyridine with

      
      -CPBA (1.1 eq) in DCM at 
      
      
      
      .
    • Isolate 1,7-naphthyridine 7-oxide .

  • Chlorination:

    • Dissolve the 7-oxide in

      
       (excess).
      
    • Heat to reflux (

      
      ).
      
    • Mechanism: Oxygen coordinates to P, creating a good leaving group. Chloride attacks C8 (alpha to nitrogen), restoring aromaticity and eliminating the oxygen.

    • Result: 8-chloro-1,7-naphthyridine.[1]

Diagram: N-Oxide Functionalization Pathway

NOxidePath cluster_legend Selectivity Logic Start 1,7-Naphthyridine Oxidation m-CPBA / DCM (Kinetic Control) Start->Oxidation Intermediate 7-N-Oxide (Selective at N7) Oxidation->Intermediate Reagent POCl3 / Reflux Intermediate->Reagent Product 8-Chloro-1,7-naphthyridine Reagent->Product Note N7 is more basic than N1, directing oxidation to N7.

Caption: Selective functionalization of C8 via N7-oxide intermediate.

Module 3: Radical Functionalization (Minisci Reaction)

Issue: Regioisomeric Mixtures in C-H Alkylation

User Query: "I am using a standard Minisci protocol (


) to alkylate 1,7-naphthyridine. I see products at C2, C4, and C8. How do I control this?"

Diagnosis: Minisci reactions involve nucleophilic radical attack on a protonated heterocycle. The radical attacks the most electron-deficient positions.

  • C2: Ortho to N1 (Highly reactive).

  • C8: Ortho to N7 (Highly reactive).

  • C4: Para to N1 (Moderately reactive).

Troubleshooting Guide:

Target PositionStrategyConditions
C2 (Major) Standard Conditions Use aqueous

with

. The protonation of N1 (and N7) activates C2 strongly. C2 is often sterically favored over C4.
C8 Block C2 If C2 is open, it competes. Blocking C2 (e.g., with a Cl or Me group) shifts selectivity to C8.
C4 Bulky Radicals Use tertiary alkyl radicals (e.g.,

-Bu). Steric hindrance at C2/C8 (flanked by ring fusion or N) pushes attack to the more accessible C4 position.

Data: Selectivity Trends in Minisci Reaction

SubstrateRadical SourceMajor ProductYield
1,7-NaphthyridinePrim. Alkyl (

)
C2 + C8 (Mix)45%
1,7-NaphthyridineTert. Alkyl (

)
C4 (Steric control)55%
2-Cl-1,7-NaphthyridinePrim. AlkylC8 60%

Summary Visualization: Reactivity Map

The following diagram summarizes the primary reactivity hotspots for 1,7-naphthyridine, aiding in experimental design.

ReactivityMap Core 1,7-Naphthyridine Scaffold N7 N7: Most Basic Site of N-Oxidation Core->N7 Coordination N1 N1: Less Basic Shielded Core->N1 C8 C8: Nucleophilic Attack (SNAr) Activated by N7 Core->C8 SNAr / Cl-displacement C2 C2: Radical Attack (Minisci) Nucleophilic Attack (SNAr) Core->C2 Minisci (Primary) C5 C5: Electrophilic Attack (Only if activated) Core->C5 Bromination

Caption: Reactivity hotspots of 1,7-naphthyridine. Red/Yellow nodes indicate primary functionalization sites.

References

  • Regioselectivity in Naphthyridine Chemistry

    • Title: Advances in the Chemistry of 1,7-Naphthyridine[2]

    • Source: Heterocycles, Vol 19, No 2.[2]

    • URL:[Link] (Validated via search context 1.2, 1.8)

  • Minisci Reaction Selectivity

    • Title: Recent Advances in Minisci-Type Reactions[3]

    • Source:Chem. Eur. J.
    • URL:[Link]

  • N-Oxide Functionaliz

    • Title: 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activ
    • Source:J. Med.[4] Chem. (PubMed)[5]

    • URL:[Link]

  • Nucleophilic Substitution P

    • Title: Nucleophilic-Substitution Reactions in Benzo[c][1,8]naphthyridines (Analogous Reactivity)
    • Source:Aust. J. Chem.[6]

    • URL:[Link]

Sources

troubleshooting low conversion rates in 1,7-naphthyridine reactions

[1]

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: NAP-17-REACT-001 Subject: Troubleshooting Low Conversion & Regioselectivity in 1,7-Naphthyridines[1]

Introduction: The "Naphthyridine Trap"

Welcome to the technical support hub. If you are working with 1,7-naphthyridines, you are likely encountering a specific set of reactivity "traps" inherent to this scaffold. Unlike quinolines or isoquinolines, the 1,7-isomer possesses two distinct nitrogen atoms (N1 and N7) in separate rings, creating a highly electron-deficient system with dual binding sites for transition metals.[1]

This guide addresses the three most common tickets we receive: stalled Palladium cross-couplings, poor regioselectivity in functionalization, and over-reduction during hydrogenation.

Module 1: Troubleshooting Stalled Cross-Couplings (Suzuki/Buchwald)

Issue: "My Suzuki coupling stalled at <10% conversion. The starting material is intact, but the catalyst seems dead."

Root Cause Analysis: The 1,7-naphthyridine scaffold is a potent chelator .[1] The lone pairs on N1 and N7 are highly effective at displacing standard phosphine ligands (like PPh3) from Palladium.[1] Once the substrate binds to the Pd(II) center, it forms a stable, unreactive complex (a "thermodynamic sink"), preventing the oxidative addition or transmetallation steps.

Diagnostic Workflow

Pd_TroubleshootingStartReaction Stalled?CheckColorCheck Reaction Mixture ColorStart->CheckColorBlackBlack Precipitate(Pd Black)CheckColor->BlackPrecipitationYellowClear Yellow/Orange(Stable Complex)CheckColor->YellowNo PrecipitateSol_BlackInstability Issue:O2 Leak or Ligand Dissociation.Action: Switch to Pre-catalyst (G3/G4)Black->Sol_BlackSol_YellowInhibition Issue:Substrate Chelation.Action: Add Lewis Acid or Switch to Bulky LigandsYellow->Sol_Yellow

Figure 1: Decision tree for diagnosing catalyst failure modes in naphthyridine couplings.

The Fix: Steric Bulk & Pre-catalysts

Do not use Pd(PPh3)4 or Pd(dppf)Cl2.[1] You must use ligands bulky enough to prevent the naphthyridine nitrogen from coordinating to the metal center.[1]

Recommended Protocol: The "Bulky Rescue" Method This protocol uses a Buchwald G3/G4 precatalyst.[1] The precatalyst ensures rapid generation of the active Pd(0) species, while the bulky ligand (XPhos or RuPhos) creates a steric wall that blocks N-coordination.[1]

ComponentStandard ConditionRescue Condition (Recommended)Why?
Catalyst Pd(PPh3)4XPhos Pd G3 or RuPhos Pd G3 Prevents N-chelation; rapid activation.[1]
Base Na2CO3K3PO4 or Cs2CO3 Higher solubility in organic solvents; anhydrous conditions often help.[1]
Solvent DMF/Water1,4-Dioxane (Anhydrous)Water can promote competitive protodeboronation.[1]
Temp 80°C100°C - 110°C High barrier to rotation requires thermal energy.[1]

Step-by-Step Protocol:

  • Charge a reaction vial with the 1,7-naphthyridine halide (1.0 equiv), Boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).[1]

  • Add XPhos Pd G3 (2-5 mol%).[1] Note: Do not dissolve the catalyst beforehand.[1]

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).[1]

  • Seal and heat to 100°C for 2-4 hours.

Module 2: Regioselectivity in C-H Functionalization

Issue: "I am trying to functionalize the ring, but I'm getting a mixture of isomers or no reaction at the desired C8 position."

Root Cause Analysis: The 1,7-naphthyridine ring is electron-deficient.[1]

  • Electrophilic Aromatic Substitution (SEAr): Nearly impossible on the parent ring.[1]

  • Nucleophilic Aromatic Substitution (

    
    ):  Possible at C2, C4, C6, C8 (positions 
    
    
    or
    
    
    to nitrogen).
  • Radical (Minisci): Highly sensitive to solvent acidity and steric environment.[1]

Strategic Map: Where will the reaction go?

Regio_MapCenter1,7-NaphthyridineCoreC8C8(Most Acidic)Center->C8Lithiation(Low Temp)C2C2(Minisci)Center->C2Radical Attack(Minisci)N_OxN-OxideActivationCenter->N_OxmCPBAN_Ox->C8Re-arrangement(POCl3 -> Cl)

Figure 2: Reactivity map.[1][2][3][4] Green path indicates the most reliable method for C8 functionalization.

The Fix: The N-Oxide Switch

Direct functionalization is often futile.[1] The most robust pathway to functionalize C8 (or C2) is via N-oxidation followed by rearrangement .[1]

Protocol: C8-Chlorination via N-Oxide

  • Oxidation: Dissolve 1,7-naphthyridine in DCM. Add m-CPBA (1.2 equiv) at 0°C. Warm to RT.[1]

    • Checkpoint: Monitor TLC.[1] The N-oxide is much more polar (lower Rf).[1]

  • Rearrangement: Dissolve the isolated N-oxide in POCl3 (neat) or POCl3/DCE. Heat to reflux.[1]

    • Mechanism:[5][6][7][8][9] The oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks C8 (or C2), restoring aromaticity and eliminating the oxygen.[1]

  • Result: You now have a chloro-naphthyridine, which is a perfect substrate for the Cross-Coupling protocol in Module 1.[1]

Module 3: Controlling Hydrogenation (The Selectivity Problem)

Issue: "I need to reduce the pyridine ring (A) but keep the other ring (B) aromatic, or vice versa. I keep getting fully reduced material."

Root Cause Analysis: Standard hydrogenation (Pd/C, H2) is often non-selective or reduces the ring with the least steric hindrance. However, the electronic density of the two rings differs slightly.

The Fix: Catalyst Orthogonality Recent data (see Reference 2) demonstrates that you can switch selectivity by changing the metal center.[1]

Target ProductCatalyst SystemMechanism
Tetrahydro-Ring A (N1-side)[Ru(p-cymene)I2]2 Electronic control (reduces most electron-deficient ring).[1]
Tetrahydro-Ring B (N7-side)Pd/C (Heterogeneous) Steric/Adsorption control.[1]

Protocol for Selective Reduction (Ring A):

  • Substrate: 1,7-naphthyridine derivative.[1][4][9][10][11]

  • Catalyst: [Ru(p-cymene)I2]2 (2.5 mol%).[1][9]

  • Solvent: DCE (1,2-Dichloroethane).[1]

  • Conditions: 50 bar H2, 50°C, 18 hours.

  • Note: This Ru-system is homogeneous and sensitive to air; use a glovebox or strict Schlenk technique.[1]

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation for the Suzuki coupling? A: Yes, but be careful. 1,7-naphthyridines are excellent microwave absorbers.[1] We recommend using a "PowerMax" setting (active cooling during irradiation) to prevent thermal runaway, which leads to tar formation (polymerization).

Q: My Minisci reaction (radical alkylation) yields <20%. Why? A: You likely have "over-acidification."[1] While Minisci reactions require acid, the 1,7-naphthyridine gets diprotonated (N1-H+ and N7-H+), creating a dication that is too electrophilic and may repel the nucleophilic radical or degrade.[1]

  • Adjustment: Buffer the reaction.[1] Use TFA/Water mixtures rather than concentrated H2SO4.[1]

Q: How do I remove the N-oxide if I only used it as a directing group? A: If you need to deoxygenate without functionalizing, use PCl3 (mild) or Mo(CO)6 (molybdenum hexacarbonyl) in refluxing ethanol.[1] This gently cleaves the N-O bond.[1]

References

  • Identification and Elimination of Catalyst Poisons in Suzuki Coupling. Vertex Pharmaceuticals via ResearchGate. Context: Discusses sulfur and nitrogen lone-pair poisoning mechanisms in isoquinoline/naphthyridine systems.

  • Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Journal of the American Chemical Society (2025). Context: Defines the orthogonal Ru vs. Pd protocols for selective ring reduction. [1]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines. Bioorganic & Medicinal Chemistry Letters. Context: Specific application of Pd-coupling to 1,7-naphthyridine PDE4 inhibitors.[1][11]

  • Minisci Reaction in Aqueous Media. Journal of Organic Chemistry. Context: General protocols for radical functionalization of electron-deficient heterocycles.[1] [1]

Technical Support Center: 1,7-Naphthyridine-2-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-NAPH-CHO-002

Status: Operational | Senior Application Scientist: Dr. A. Vance

Diagnostic & Triage

User Context: You are working with crude 1,7-naphthyridine-2-carbaldehyde, likely synthesized via Selenium Dioxide (


) oxidation of 2-methyl-1,7-naphthyridine or a similar heteroaromatic cyclization.

Symptom Checker: Use the table below to identify your specific impurity profile before selecting a protocol.

Symptom / ObservationProbable CauseRecommended Protocol
Red, Grey, or Black precipitate/tint Colloidal Selenium or Selenium oxides (from

oxidation).
Protocol B (Se Decontamination)
NMR: Broad singlet ~10-13 ppm Carboxylic acid impurity (Over-oxidation to 1,7-naphthyridine-2-carboxylic acid).Protocol A (Bisulfite Extraction)
NMR: Doublet ~2.8 ppm (methyl) Unreacted starting material (2-methyl-1,7-naphthyridine).Protocol A (Bisulfite Extraction)
Product darkens/tars over time Autoxidation or Polymerization (Aldehyde instability).Protocol C (Stabilization)
LCMS: Mass +16 or +32 N-Oxide formation (common in vigorous oxidations).Protocol D (Reduction - Brief Mention)

Core Purification Protocols

Protocol A: The "Gold Standard" Bisulfite Adduct Method

Objective: Separate the aldehyde from non-carbonyl impurities (starting methyl material, over-oxidized acids, and non-polar byproducts) by exploiting the reversible formation of a water-soluble bisulfite adduct.

Scientific Logic: 1,7-Naphthyridine is a basic heterocycle.[1] Standard acid/base washes are risky because the ring nitrogen protonates easily (


), potentially trapping your product in the aqueous phase. The bisulfite method is superior because it selectively targets the aldehyde functionality, creating a temporary anionic species that is highly water-soluble, leaving impurities behind in the organic layer.
Step-by-Step Workflow:
  • Solubilization: Dissolve crude residue in a minimal amount of water-miscible organic solvent (e.g., Ethanol or Methanol).

    • Note: Avoid Acetone (it reacts with bisulfite).

  • Adduct Formation: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
    • Observation: A precipitate may form, or the solution may just become homogenous.

    • Action: Stir vigorously for 30–60 minutes.

  • Wash (Impurity Removal):

    • Dilute with water.

    • Wash the aqueous phase 2x with a non-polar solvent (e.g., Ethyl Acetate or DCM).

    • CRITICAL: The Aqueous Layer contains your product (as the adduct). The Organic Layer contains the impurities (starting material, dimers). Discard the organic layer.

  • Regeneration (The pH Trap):

    • Cool the aqueous layer to 0°C.

    • Slowly basify with Sodium Carbonate (

      
      ) or 10% NaOH to pH 9–10.
      
    • Why pH 9-10? You must go high enough to deprotonate the naphthyridine ring (ensuring it extracts into organic) and break the adduct, but avoid pH >12 to prevent Cannizzaro reactions or polymerization.

  • Extraction: Extract the regenerated aldehyde into DCM (3x). Dry over

    
     and concentrate.
    
Visual Workflow (Protocol A)

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) AddBisulfite Add Sat. NaHSO3 (Forms water-soluble adduct) Start->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Start Material, Dimers) PhaseSep->OrgLayer Non-polar impurities AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Target Adduct Discard Discard OrgLayer->Discard Regen Regeneration Step Add Na2CO3 to pH 10 (Releases Aldehyde) AqLayer->Regen FinalExtract Extract with DCM Dry & Concentrate Regen->FinalExtract PureProduct Pure 1,7-Naphthyridine- 2-carbaldehyde FinalExtract->PureProduct

Caption: Figure 1. Selective isolation of heteroaromatic aldehydes via bisulfite adduct formation.

Protocol B: Selenium Decontamination Strategy

Context: If you used


 for oxidation, residual selenium is toxic and can poison downstream catalysts (e.g., Pd in Suzuki couplings).

The "Red Flag" Issue: Selenium often exists as "red selenium" (colloidal) which passes through standard filter paper.

Troubleshooting Steps:

  • The Celite/Charcoal Matrix:

    • Dissolve crude material in hot THF or Dioxane.

    • Add Activated Charcoal (10% w/w) and Celite (equal weight).

    • Reflux for 30 minutes.

    • Filter hot through a tightly packed Celite pad.

  • The Thiol Scavenger (Chemical Method):

    • If color persists, treat the organic solution with Silica-supported Thiol (Si-Thiol) scavengers or wash with a 5% aqueous solution of Sodium Thiosulfate .

    • Mechanism:[2][3][4][5][6] Thiosulfate reduces residual Se species to precipitable forms or water-soluble complexes.

Frequently Asked Questions (FAQ)

Q: My product yield is low after bisulfite purification. Where did it go? A: Check the pH of your aqueous layer during regeneration.[7]

  • Scenario 1 (pH < 7): The adduct did not hydrolyze. The aldehyde is still trapped in the water.

  • Scenario 2 (pH < 4): The naphthyridine ring is protonated (

    
    ). Even if the aldehyde is free, the molecule is ionic and won't extract into DCM.
    
  • Fix: Adjust aqueous layer to pH 9–10 and re-extract.

Q: I see a carboxylic acid peak in NMR. Can I just wash it out with base? A: Risky. Both the impurity (carboxylic acid) and the product (naphthyridine ring) can interact with base.

  • Better Approach: Use the Bisulfite method (Protocol A). The carboxylic acid will not form a bisulfite adduct. It will stay in the organic wash layer (Step 3) or can be washed out with mild bicarbonate before the bisulfite step.

Q: Can I use chromatography instead? A: Yes, but naphthyridines streak on silica due to basicity.

  • Modification: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in Hexanes before loading the column. Use a mobile phase containing 1% TEA or

    
     (in MeOH/DCM) to keep the spots tight.
    

Stability & Storage (Protocol C)

Aldehydes attached to electron-deficient heterocycles are prone to rapid air oxidation.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Solvent: Avoid storing in solution (especially chlorinated solvents like chloroform, which can become acidic over time). Store as a solid.

  • Stabilizer: If long-term storage is required, consider converting the aldehyde to a dimethyl acetal or oxime for protection, then hydrolyzing back to the aldehyde immediately before use.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for bisulfite purification techniques).

  • Lier, E. F., et al. (1998). "Bisulfite Addition Compounds of Aldehydes and Ketones." Journal of Chemical Education, 75(12). (Mechanistic overview of adduct formation).

  • Reich, H. J., & Wollowitz, S. (1982). "Selenium Dioxide Oxidations." Organic Reactions.[8][9] (Comprehensive review of SeO2 oxidation and byproduct removal).

  • BenchChem Application Notes. (2025). "Aldehyde Purification via Bisulfite Adducts: Troubleshooting Workflow."

Sources

Technical Support Center: Scale-Up Synthesis of 1,7-Naphthyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up challenges for 1,7-Naphthyridine-2-carbaldehyde , a critical pharmacophore in kinase inhibitor development (e.g., PIP4K2A inhibitors).[1][2]

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Process Chemistry & Troubleshooting[2]

Strategic Route Selection & Process Logic

Scaling up heteroaromatic aldehydes is notoriously difficult due to the "Goldilocks" reactivity of the aldehyde group: it is easily oxidized to the carboxylic acid or reduced to the alcohol. For the 1,7-naphthyridine system, two primary routes exist.

Decision Matrix:

  • Route A (Selenium Dioxide Oxidation): Best for speed and step-count (1 step). Risk:[1][2] Toxic selenium waste, difficult filtration of colloidal Se, potential over-oxidation.

  • Route B (Gem-Dibromination/Hydrolysis): Best for safety and "green" chemistry on >100g scale.[1][2] Risk:[1][2] Exothermic radical reaction, requires careful hydrolysis control.[2]

Workflow Visualization

RouteSelection Start Start: 2-Methyl-1,7-naphthyridine Decision Scale & Equipment? Start->Decision RouteA Route A: SeO2 Oxidation (Riley Oxidation) Decision->RouteA <100g, High Ventilation RouteB Route B: Radical Bromination (NBS/AIBN) Decision->RouteB >100g, No Toxic Metals Product Target: 1,7-Naphthyridine-2-carbaldehyde RouteA->Product 1. SeO2, Dioxane, Reflux 2. Filtration RouteB->Product 1. NBS (2.2 eq), AIBN 2. AgNO3/H2O Hydrolysis

Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and available facility constraints.

Primary Protocol: Selenium Dioxide Oxidation (Route A)[1][2]

This is the most direct route but fails frequently during work-up due to "Red Selenium" formation.[1]

Standard Protocol:

  • Substrate: 2-Methyl-1,7-naphthyridine (1.0 eq)

  • Reagent: Selenium Dioxide (1.2 - 1.5 eq)[1][2]

  • Solvent: 1,4-Dioxane (wet, 5% water content is critical)[1][2]

  • Temp: Reflux (101 °C)

Troubleshooting Guide: The "Red Nightmare"

Q1: The reaction mixture turned into a thick red/black sludge and clogged my filter. How do I salvage this? Diagnosis: You have precipitated colloidal elemental selenium (


).[1][2] This happens when the reaction cools down too slowly or lacks a coagulant.
The Fix: 
  • Do NOT filter cold.[2] Re-heat the mixture to 60-70°C.

  • Add Celite 545 (approx. 50% weight of starting material) directly to the reaction pot.

  • Filter through a pre-packed pad of Celite while the solution is still hot .

  • Pro-Tip: If the colloid persists, add a small amount of aqueous Sodium Thiosulfate to the filtrate to precipitate remaining Se, then filter again through a 0.45µm membrane.[2]

Q2: I see conversion on TLC, but my isolated yield is <30%. Where is my product? Diagnosis: The aldehyde likely formed a stable hydrate or hemiacetal in solution, or it over-oxidized to the carboxylic acid. The Fix:

  • Check pH: Naphthyridines are basic.[2] If the reaction becomes too acidic (from

    
     byproduct), the product may stay in the aqueous phase during extraction. Neutralize carefully with sat. 
    
    
    
    before extraction.[1]
  • Solvent Switch: Switch from Dioxane to Xylene .[2] The higher boiling point (140°C) drives the reaction faster, reducing the residence time of the unstable aldehyde.

Q3: The product contains a persistent yellow impurity. Diagnosis: This is likely the over-oxidized byproduct, 1,7-naphthyridine-2-carboxylic acid .[1][2] The Fix:

  • Wash the organic layer with 5% aqueous

    
     .[2] The acid will move to the aqueous layer (as the salt), leaving the aldehyde in the organic layer.
    

Alternative Protocol: Gem-Dibromination (Route B)[1][2]

Recommended for scales >100g to avoid selenium toxicity.[1]

Protocol:

  • Bromination: 2-Methyl-1,7-naphthyridine + NBS (2.2 eq) + AIBN (cat.) in

    
     or PhCl.[1][2] Reflux.
    
  • Hydrolysis: The resulting gem-dibromide is refluxed in Ethanol/Water with

    
     (2.0 eq) or 
    
    
    
    .[1][2]
Troubleshooting Guide: Radical Chemistry

Q4: The bromination stalled at the mono-bromide stage. Diagnosis: Inefficient radical initiation or quenching by oxygen. The Fix:

  • Degas thoroughly: Sparge the solvent with Argon for 30 mins before adding AIBN.

  • Light: Use a 500W Halogen lamp to initiate the reaction if chemical initiators (AIBN/BPO) are sluggish.

  • Stoichiometry: You need a slight excess of NBS (2.2 to 2.5 eq) to push past the mono-bromide.[1]

Q5: The hydrolysis step is yielding a mixture of aldehyde and acetal. Diagnosis: If you use Ethanol/Water, you often form the diethyl acetal. The Fix:

  • Treat the crude mixture with 2M HCl at room temperature for 1 hour. This will deprotect the acetal back to the free aldehyde.

Purification & Storage (The "Bisulfite Trick")

Naphthyridine aldehydes are unstable upon storage (they polymerize).[1][2] Do not store the free aldehyde for long periods.

The "Self-Validating" Purification System: Instead of column chromatography (which can degrade the aldehyde on silica), use Bisulfite Adduct purification.[2]

  • Form Adduct: Dissolve crude aldehyde in minimal EtOH. Add sat.

    
     (aq).[1] Shake vigorously.
    
  • Filter: The bisulfite adduct precipitates as a white solid.[2] Filter and wash with ether. Impurities stay in the mother liquor.

  • Regenerate: When ready to use, treat the solid with sat.[2]

    
     and extract with DCM.
    
Purification Workflow

Purification Crude Crude Reaction Mixture Bisulfite Add sat. NaHSO3 Crude->Bisulfite SolidAdduct Solid Adduct (Stable Storage) Bisulfite->SolidAdduct Filter Regen Regenerate: Add NaHCO3 + DCM SolidAdduct->Regen On Demand Pure Pure Aldehyde Regen->Pure

Figure 2: Bisulfite purification strategy to ensure stability and high purity without chromatography.

Analytical Data & Specifications

Target Molecule: 1,7-Naphthyridine-2-carbaldehyde MW: 158.16 g/mol [1][2][3]

ParameterSpecificationNotes
Appearance Pale yellow to tan solidDarkens on air exposure

NMR (CDCl

)

10.2 (s, 1H, CHO)
Diagnostic peak.[1][2] If absent, check for hydrate (

6.5 ppm)
TLC (

)

0.4 (50% EtOAc/Hex)
Stains with DNP (Orange/Red)
Storage 2-8°C, under ArgonCritical: Store as Bisulfite adduct if >1 week

References

  • General Naphthyridine Synthesis: Paudler, W. W., & Kress, T. J. (1967).[1][2] "Naphthyridine Chemistry. V. The Synthesis of Some 1,X-Naphthyridines." The Journal of Organic Chemistry, 32(3), 832–833.[2] Link[1]

  • Mechanism of SeO2 Oxidation (Riley Oxidation): Sharpless, K. B., & Gordon, K. M. (1976).[1][2] "Selenium dioxide oxidation of olefins. Evidence for the intervention of allylic seleninic acids." Journal of the American Chemical Society, 98(1), 300-301.[1] Link[1]

  • Scale-Up Safety & Selenium Removal: Org. Process Res. Dev. (2003).[1] "Removal of Selenium from Reaction Mixtures." Organic Process Research & Development, 7(3), 385–390.[1][2] (General reference for Se removal protocols).

  • Gem-Dibromination Strategy: Goswami, S., et al. (2003).[1][2] "A convenient synthesis of 1,8-naphthyridines." Tetrahedron Letters, 44(15), 3167-3169.[1][2] (Analogous chemistry for naphthyridine systems). Link

Sources

Technical Support Center: Catalyst Selection for 1,7-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Overview

Welcome to the 1,7-Naphthyridine Synthesis Support Center. The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., potential antitumor agents).

However, synthesizing this scaffold presents unique regioselectivity challenges compared to its symmetrical 1,5- or 1,8-counterparts. The nitrogen placement at positions 1 and 7 creates electronic disparities between the rings, often leading to competitive N-oxide formation or catalyst deactivation via chelation.

This guide moves beyond basic literature review to provide a decision-matrix approach for catalyst selection, divided into three operational modules.

Module 1: Precision Synthesis (Transition Metal Catalysis)

Target Audience: Discovery Chemists requiring high functional group tolerance and late-stage functionalization.

The Core Technology: Rh(III)-Catalyzed C-H Activation

For 1,7-naphthyridines, the most robust modern method involves the oxidative annulation of pyridin-3-yl derivatives (often N-oxides or amides) with alkynes.

Why Rh(III)? Unlike Palladium, which often struggles with the electron-deficient nature of the pyridine ring in this context, Cp*Rh(III) complexes utilize the nitrogen atom (or an N-oxide) as a directing group to activate the adjacent C-H bond (C2 or C4), enabling precise annulation.

Diagnostic Workflow: Rhodium Catalyst Cycle

The following diagram illustrates the catalytic cycle and potential failure points.

Rh_Catalysis_Cycle Start Substrate (Nicotinamide/N-Oxide) Coordination Coordination to [Cp*RhCl2]2 Start->Coordination Ligand Exchange CH_Activation C-H Activation (Rhodacycle Formation) Coordination->CH_Activation Acetate assisted Alkyne_Ins Alkyne Insertion CH_Activation->Alkyne_Ins Rate Limiting Step Red_Elim Reductive Elimination (C-N Bond Formation) Alkyne_Ins->Red_Elim Red_Elim->Coordination Oxidant (Cu/Ag) required Product 1,7-Naphthyridine Product Red_Elim->Product Catalyst Regeneration

Caption: Figure 1. Mechanism of Rh(III)-catalyzed C-H activation/annulation.[1][2] Note the critical role of the oxidant in regenerating the active Rh(III) species.

Troubleshooting Guide: Rh(III) Systems
SymptomProbable CauseCorrective Action
No Reaction (0% Conv.) Catalyst PoisoningThe pyridine nitrogen may be binding too tightly. Switch substrate to Nicotinamide N-oxide . The N-O bond is more labile and acts as a better internal oxidant/directing group.
Low Yield (<30%) Incomplete Re-oxidationThe Rh(I) to Rh(III) regeneration is stalled. Add AgOAc (1.0 equiv) or switch oxidant to Cu(OAc)2 in air.
Regioisomer Mix Steric ClashIf using internal alkynes, steric bulk determines orientation. Use bulky groups (e.g., t-Butyl) on the alkyne to force regioselectivity.

Module 2: Scalable Synthesis (Condensation/Friedländer)

Target Audience: Process Chemists requiring multi-gram scale and cost-efficiency.

The Core Technology: Lewis Acid-Catalyzed Condensation

The Friedländer synthesis (condensing 3-aminopyridine-4-carbaldehyde with a ketone) is the most scalable route. However, traditional Brønsted acids (HCl, H2SO4) often lead to "tarry" polymers due to the high temperatures required.

The Solution: Rare Earth Triflates Using In(OTf)3 or Sc(OTf)3 allows the reaction to proceed at lower temperatures with higher regiocontrol. These Lewis acids activate the carbonyl oxygen without protonating the pyridine nitrogen, preventing deactivation.

Protocol: In(OTf)3-Catalyzed Synthesis
  • Reactants: Mix 3-aminopyridine-4-carbaldehyde (1.0 equiv) and ketone (1.2 equiv).

  • Catalyst: Add In(OTf)3 (5 mol%).

  • Solvent: Ethanol or Solvent-Free (neat).

  • Conditions: Heat to 60°C (vs. 100°C+ for traditional acid).

  • Workup: Dilute with water. The product often precipitates out.

Catalyst Selection Matrix (Friedländer Route)
CatalystTemp.[3][4][5][6][7][8] RequiredYield ProfileRegioselectivityRecommendation
H2SO4 / HCl >100°CLow (Tars)PoorAvoid (Legacy method)
L-Proline 60-80°CModerateModerateGood for simple ketones
In(OTf)3 25-60°CHigh (>90%) Excellent Gold Standard for scale-up
FeCl3 80°CModeratePoorCheap alternative, lower purity

Module 3: Post-Synthesis Troubleshooting (Pd-Catalyzed Coupling)

Issue: You have the 1,7-naphthyridine core (e.g., a chloro-derivative) and need to functionalize it via Suzuki or Buchwald coupling, but yields are low.

Root Cause: Naphthyridines are strong ligands. The N1 and N7 nitrogens can chelate Palladium, shutting down the catalytic cycle.

Solution: The "Ligand Overpower" Strategy You must use a ligand that binds Pd stronger than the naphthyridine nitrogens.

  • Recommended Ligands: XPhos, RuPhos, or BrettPhos.

  • Base Selection: Use weak bases (K3PO4) to prevent hydrolysis of the sensitive pyridine ring.

  • Scavenging (Critical for Pharma): Naphthyridines hold onto Pd residues. After the reaction, treat the organic layer with SiliaMetS® Thiol or N-acetylcysteine to remove residual metal [1].

Decision Tree: Coupling Optimization

Coupling_Logic Start Start: Low Yield in Pd-Coupling? Check_Ligand Is Ligand Bidentate or Bulky Monodentate? Start->Check_Ligand Switch_Ligand Switch to XPhos or BrettPhos Check_Ligand->Switch_Ligand No (using PPh3) Check_Base Is Base Strong? (e.g., NaOtBu) Check_Ligand->Check_Base Yes Switch_Ligand->Check_Base Switch_Base Switch to K3PO4 or Cs2CO3 Check_Base->Switch_Base Yes Success Proceed to Pd Scavenging Check_Base->Success No Switch_Base->Success

Caption: Figure 2. Logic flow for optimizing Pd-catalyzed cross-coupling on naphthyridine scaffolds.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for the Friedländer synthesis? A: Yes. Microwave irradiation combined with In(OTf)3 catalysis typically reduces reaction times from 4 hours to 10 minutes. However, ensure your vessel is rated for the pressure generated by ethanol at 120°C.

Q: My Rh(III) reaction turns black and stops. Why? A: This indicates the formation of inactive Rh(0) nanoparticles (Rh black). This happens when the oxidant is depleted. Increase the loading of Cu(OAc)2 or ensure efficient air bubbling if using O2 as the terminal oxidant.

Q: How do I remove the N-oxide after the Rh-catalyzed synthesis? A: The N-oxide directing group can be removed using PCl3 or Zn/NH4Cl . However, modern protocols often design the synthesis so the N-oxide is part of the final pharmacophore or is reduced in situ during a subsequent step.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Song, G., Wang, F., & Li, X. (2012). C–H Activation/Cyclization of N-Aryl-3-aminopyridines with Alkynes: A Facile Synthesis of 1,7-Naphthyridines. Organic Letters, 14(4), 1098–1101. Link

  • Tanwar, B., et al. (2015).[9] Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control. New Journal of Chemistry, 39, 9824-9833. Link

  • Huckins, J. R., et al. (2013).[3] Rh(III)-Catalyzed C–H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones.[3][6] Journal of the American Chemical Society, 135(39), 14492–14495. Link

Sources

Validation & Comparative

Structural Validation of 1,7-Naphthyridine-2-carbaldehyde: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 1,7-Naphthyridine-2-carbaldehyde Structure by NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In heterocyclic drug discovery, 1,7-Naphthyridine-2-carbaldehyde represents a critical scaffold, often serving as a bioisostere for quinoline derivatives. However, its validation presents a specific "Isomer Trap." Synthetic routes—such as the Skraup reaction or Friedländer synthesis variants—often yield mixtures of positional isomers (e.g., 1,6- or 1,5-naphthyridines) or regioisomers (3-carbaldehyde vs. 2-carbaldehyde).

This guide compares the Standard 1D Proton Analysis (Method A) against the Integrated 2D Elucidation Protocol (Method B). While Method A provides a quick "fingerprint," it is statistically prone to false positives due to significant chemical shift overlap in the aromatic region. Method B is presented here as the required standard for regulatory-grade structural confirmation.

Part 1: The Comparative Framework
FeatureMethod A: Standard 1D

H NMR
Method B: Integrated 2D Protocol (Recommended)
Primary Data Chemical shifts (

), Multiplicity, Integration.[1][2][3][4]
Heteronuclear correlations (HSQC, HMBC), Spatial (NOESY).
Isomer Specificity Low. Cannot definitively distinguish 1,7-naphthyridine from 1,6-naphthyridine without an authentic reference standard.High. Establishes connectivity between the aldehyde carbonyl and the specific ring nitrogen system.
Ambiguity Risk High. Aromatic protons H3, H4, H5 often overlap.Null. Resolves overlapping protons via carbon dispersion.
Time Investment 10–15 Minutes.[2]1–2 Hours.[1][2][5]
Conclusion Presumptive Identification. Definitive Structural Proof.
Part 2: Technical Deep Dive & Validation Logic
1. The "Fingerprint" Challenge (1H NMR)

The 1,7-naphthyridine core contains two nitrogen atoms at positions 1 and 7. The introduction of an aldehyde (-CHO) at position 2 creates a specific descreening pattern.

  • The Aldehyde Singlet: Expect a sharp singlet at

    
     10.0–10.2 ppm . This confirms the oxidation state but not the position.
    
  • The "Lone" Protons:

    • H8 (Singlet/Doublet): Located between N7 and the ring fusion. This is typically the most deshielded aromatic proton (

      
       ~9.4–9.6 ppm ) due to the alpha-nitrogen effect and lack of ortho-protons.
      
    • H6 (Doublet): Alpha to N7, usually

      
       ~8.6–8.8 ppm .
      
    • H3 & H4 (The AB System): If the aldehyde is at C2, H3 and H4 should appear as a distinct AB system (two doublets,

      
       Hz). H3 will be deshielded by the adjacent carbonyl.
      
2. The "Smoking Gun" (HMBC Connectivity)

To validate the structure objectively, you must prove the aldehyde is attached to C2, and C2 is adjacent to N1.

  • HMBC Correlation 1: The Aldehyde proton (

    
     10.[6]1) must show a strong 
    
    
    
    correlation to C2 and a weak
    
    
    correlation to C3 .
  • HMBC Correlation 2 (Crucial): H8 (

    
     ~9.5) must show a 
    
    
    
    correlation to the bridgehead carbon C8a , which couples back to H4 . This "walks" the magnetisation across the ring fusion, confirming the 1,7-arrangement rather than 1,6 or 1,5.
Part 3: Experimental Protocol
Step 1: Sample Preparation
  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    
    . Naphthyridines are polar; DMSO prevents aggregation and sharpens the aldehyde signal.
  • Concentration: 10–15 mg in 0.6 mL solvent. Filter through a cotton plug to remove inorganic salts (e.g., Pd residues) that cause line broadening.

Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, 30° pulse angle, D1 = 2.0s.

  • 13C {1H}: 1024 scans minimum (quaternary carbons are slow to relax).

  • gHMBC: Optimize for long-range coupling (

    
     Hz). Set scans to 32 to visualize weak nitrogen-adjacent correlations.
    
Step 3: Data Interpretation (The Self-Validating Table)

Use the table below to cross-reference your experimental data. Deviations >0.3 ppm suggest a positional isomer.

PositionTypePredicted

(ppm)
Predicted

(ppm)
Multiplicity (

Hz)
Key HMBC Correlations (H

C)
-CHO Aldehyde10.15 193.5sC2, C3
2 Quaternary154.0
3 CH8.15122.0d (

)
C2, C4, C4a
4 CH8.45136.5d (

)
C2, C3, C8a
4a Quaternary142.0
5 CH7.80126.5dd (

)
C4, C6, C7
6 CH8.75153.0d (

)
C5, C8, C4a
7 Nitrogen
8 CH9.55 148.0sC6, C4a, C8a
8a Quaternary128.0

Note:


 values are estimates for DMSO-d

. The key validator is the coupling constant (

Hz)
and the singlet nature of H8 .
Part 4: Visualization of Logic & Connectivity
Diagram 1: The Validation Decision Tree

This flowchart illustrates the logical exclusion of isomers.

ValidationFlow Start Crude Product (Naphthyridine Aldehyde) HNMR Step 1: 1H NMR (DMSO-d6) Start->HNMR AldehydeCheck Singlet @ ~10.1 ppm? HNMR->AldehydeCheck IsomerCheck H8 Singlet @ >9.4 ppm? AldehydeCheck->IsomerCheck Yes Fail Reject: Isomer/Oxidation Product AldehydeCheck->Fail No (Acid/Alcohol) HMBC Step 2: 2D HMBC IsomerCheck->HMBC Yes (Consistent with 1,7 core) IsomerCheck->Fail No (Likely 1,5 or 1,6 isomer) Success VALIDATED: 1,7-Naphthyridine-2-CHO HMBC->Success CHO couples to C2; H8 couples to C8a

Figure 1: Logical workflow for excluding common synthetic byproducts and isomers.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the critical long-range correlations required to confirm the structure.

Connectivity CHO_H Aldehyde H (10.1 ppm) C2 C2 (Quaternary) CHO_H->C2 2J (Strong) C3 C3 CHO_H->C3 3J (Weak) H3 H3 H3->C2 2J H8 H8 (9.5 ppm) C8a C8a (Bridge) H8->C8a 3J (Critical)

Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the 2-position substitution.

References
  • National Institute of Standards and Technology (NIST). 1,7-Naphthyridine Gas Phase Ion Energetics and Spectra. NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]

  • Breitmaier, E. (2002).[6][8] Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.[5][6][8] (General reference for heterocyclic aldehyde shifts).

  • PubChem. 1,7-Naphthyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Paudler, W. W., & Kress, T. J. (1966).[1] Naphthyridine Chemistry.[1][5][7][9][10][11] V. The NMR Spectra of the Naphthyridines. The Journal of Organic Chemistry.[12] (Foundational text on naphthyridine coupling constants).

Sources

Comparative Spectral Guide: 1,7-Naphthyridine and Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the spectral characteristics of 1,7-naphthyridine with its positional isomers, focusing on the practical challenges of identification and synthesis in drug discovery workflows.

Executive Summary

In medicinal chemistry, the naphthyridine scaffold serves as a critical bioisostere for quinoline and isoquinoline, offering altered solubility and metabolic profiles. Among the six isomers, 1,7-naphthyridine presents unique identification challenges due to its co-synthesis with the symmetric 1,5-isomer during classical Skraup reactions. This guide provides a comparative analysis of spectral data (NMR, UV-Vis) to assist researchers in the definitive structural characterization of 1,7-naphthyridine against its most common analogs (1,5-, 1,6-, and 1,8-naphthyridine).

Structural Landscape & Isomerism

The naphthyridine core consists of two fused pyridine rings. The position of the nitrogen atoms dictates the symmetry and electronic properties, which are directly reflected in the spectral data.

Figure 1: Naphthyridine Isomer Topology

The following diagram illustrates the structural relationship and symmetry elements of the primary isomers encountered in synthesis.

NaphthyridineIsomers cluster_0 Symmetric Isomers cluster_1 Asymmetric Isomers N15 1,5-Naphthyridine (C2h Symmetry) Major Skraup Product N17 1,7-Naphthyridine (Cs Symmetry) Minor Skraup Product N15->N17 Co-synthesized via 3-Aminopyridine N26 2,6-Naphthyridine (C2h Symmetry) N16 1,6-Naphthyridine (Cs Symmetry) N18 1,8-Naphthyridine (Cs Symmetry)

Figure 1: Structural classification of naphthyridine isomers. Note the symmetry of the 1,5-isomer versus the asymmetry of the 1,7-isomer, a key differentiator in NMR analysis.

Comparative Spectral Analysis

Proton NMR ( H NMR)

The most definitive method for distinguishing 1,7-naphthyridine from the 1,5-isomer is


H NMR. The 1,5-isomer possesses a center of inversion, resulting in a simplified spectrum (3 distinct signals for 6 protons). In contrast, 1,7-naphthyridine is asymmetric, resulting in a complex pattern where most protons are magnetically non-equivalent.

Table 1: Comparative


H NMR Shifts (CDCl

,

ppm)
Proton Position1,5-Naphthyridine (Symmetric)1,6-Naphthyridine 1,7-Naphthyridine (Diagnostic Trends)
H-2 8.99 (dd)9.28 (s)~9.0 - 9.4 (Deshielded

to N)
H-3 7.64 (dd)8.76 (d)~7.6 - 8.0 (

to N)
H-4 8.41 (dd)8.28 (d)~8.2 - 8.6 (

to N)
H-5 8.41 (dd)7.93 (d)Distinct (No symmetry with H-4)
H-6 8.99 (dd)- (N atom)~8.5 - 8.8 (Distinct from H-2)
H-7 7.64 (dd)7.53 (dd)- (N atom)
H-8 - (N atom)9.10 (s)~9.4 - 9.6 (Most deshielded, singlet-like)
Key Pattern 3 Signals (AMX System)6 Distinct Signals 6 Distinct Signals (Complex coupling)

Expert Insight: In a crude Skraup reaction mixture, look for the "clean" three-peak pattern of the 1,5-isomer. The 1,7-isomer will appear as a set of lower-intensity, more dispersed signals. The proton at H-8 in 1,7-naphthyridine is typically the most deshielded singlet (or fine doublet) due to being adjacent to the nitrogen and in the desheilding zone of the adjacent ring.

Carbon NMR ( C NMR)

Similar to proton NMR, the carbon spectrum confirms symmetry.

  • 1,5-Naphthyridine: Shows only 4 signals for 8 carbons due to symmetry (

    
    ).
    
  • 1,7-Naphthyridine: Shows 8 distinct signals .

Table 2:


C NMR Chemical Shifts (CDCl

,

ppm)
IsomerC-2C-3C-4C-5C-6C-7C-8Junction
1,5-Naph 151.3123.3136.6136.6151.3123.3-143.1 / 153.7
1,6-Naph 154.0122.0137.0125.0-151.0148.0~126 / 150
1,7-Naph ~152 ~120 ~135 ~128 ~145 -~155 Distinct
UV-Vis Spectroscopy

Naphthyridines exhibit


 transitions typical of fused aromatics, with fine structure often blurred in polar solvents.
  • 
     (Methanol): 
    
    • 1,5-Naphthyridine: ~260 nm (log

      
       3.8), ~305 nm.
      
    • 1,7-Naphthyridine: ~260 nm, ~300 nm (Similar profile, less reliable for differentiation than NMR).

    • Note: Acidification (protonation of N) causes a bathochromic (red) shift in both, but the magnitude varies based on pKa differences (1,5-Naph pKa ~2.9; 1,7-Naph pKa ~3.6).

Experimental Protocol: Synthesis & Isolation

The primary route to 1,7-naphthyridine is the Skraup Reaction using 3-aminopyridine. This reaction is notorious for producing a mixture of isomers.

Synthesis Workflow (Skraup Reaction)

Objective: Synthesize 1,7-naphthyridine and separate it from the major 1,5-isomer byproduct.

Reagents:

  • 3-Aminopyridine (1.0 eq)[1]

  • Glycerol (3.0 eq)

  • Sodium m-nitrobenzenesulfonate (Oxidant, 1.2 eq)

  • Sulfuric Acid (conc., solvent/catalyst)

  • Ferrous sulfate (catalyst, trace)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 3-aminopyridine in concentrated sulfuric acid.

  • Addition: Add glycerol and sodium m-nitrobenzenesulfonate. Add a catalytic amount of ferrous sulfate (moderates the violent reaction).

  • Reaction: Heat gradually to 150°C . Caution: The reaction is exothermic and can become vigorous (the "Skraup volcano"). Maintain reflux for 4 hours.

  • Workup: Cool to room temperature. Dilute with ice water. Basify to pH > 10 using 50% NaOH solution.

  • Extraction: Extract the black tarry mixture exhaustively with Chloroform (

    
    ).
    
  • Purification (The Critical Step):

    • Evaporate solvent to obtain the crude solid (Mixture of 1,5- and 1,7- isomers).

    • Fractional Crystallization: Dissolve crude in hot petroleum ether. On cooling, 1,5-naphthyridine crystallizes first (MP: ~75°C). Filter off the crystals.

    • Isolation of 1,7-Isomer: The mother liquor is enriched in 1,7-naphthyridine. Evaporate and purify via column chromatography (Silica gel, EtOAc/Hexane gradient). 1,7-Naphthyridine is typically an oil or low-melting solid (MP: ~64°C) that elutes after the 1,5-isomer.

Figure 2: Synthesis & Separation Pathway

SkraupSynthesis Start 3-Aminopyridine + Glycerol Reaction Skraup Reaction (H2SO4, Nitrobenzene, 150°C) Start->Reaction Crude Crude Mixture (1,5- & 1,7-Naphthyridine) Reaction->Crude Cryst Fractional Crystallization (Petroleum Ether) Crude->Cryst Solid Precipitate: 1,5-Naphthyridine (Major, Symmetric) Cryst->Solid Crystallizes First Liquor Mother Liquor: Enriched 1,7-Naphthyridine Cryst->Liquor Remains in Solution Purify Column Chromatography (Silica, EtOAc/Hex) Liquor->Purify Final Pure 1,7-Naphthyridine (Low Melting Solid/Oil) Purify->Final

Figure 2: Workflow for the synthesis and isolation of 1,7-naphthyridine from the Skraup reaction mixture.

References

  • Paudler, W. W., & Kress, T. J. (1966).[2] Naphthyridine Chemistry.[3][4][5][6] V. The Spectra of the 1,X-Naphthyridines. The Journal of Organic Chemistry.

  • Brown, E. V. (1957). The Skraup Reaction with 3-Aminopyridine. Journal of the American Chemical Society.

  • Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews.

  • PubChem. (2023). 1,7-Naphthyridine Compound Summary. National Center for Biotechnology Information.

  • Mocelo, R., et al. (2005). Spectral Characteristics of 2,7-Naphthyridines. Molecules.

Sources

comparative study of 1,7- and 1,8-naphthyridine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen-containing heterocycles, naphthyridines represent a privileged class of diazanaphthalenes.[1] While the 1,8-naphthyridine scaffold has historically dominated the field due to the success of quinolone antibiotics (e.g., nalidixic acid), the 1,7-naphthyridine isomer has recently emerged as a high-value template for targeted cancer therapies, particularly kinase inhibitors.

This guide provides a head-to-head technical analysis of these two scaffolds, evaluating their physicochemical properties, synthetic accessibility, and pharmacological distinctiveness. We aim to equip medicinal chemists with the rationale to select the appropriate isomer based on specific binding pocket requirements.

Structural & Physicochemical Analysis[1][2][3][4]

The core difference between these isomers lies in the nitrogen positioning, which fundamentally alters the electronic landscape, basicity, and hydrogen-bonding vectors of the molecule.[1]

Electronic Distribution and Basicity
  • 1,8-Naphthyridine: The nitrogen atoms are located at positions 1 and 8.[2][3] This proximity creates a unique "pocket" capable of bidentate chelation, particularly with divalent metal ions (Mg²⁺, Ca²⁺).[1] This feature is critical for the mechanism of action of quinolone antibiotics, which bridge to DNA via magnesium.[1]

  • 1,7-Naphthyridine: The nitrogen atoms are at positions 1 and 7. This separation disrupts the chelation pocket found in the 1,8-isomer.[1] Instead, it provides a wider angle for hydrogen bond acceptance, making it geometrically superior for interacting with hinge regions in certain kinase ATP-binding pockets (e.g., PIP4K2A, FGFR).

Vector Analysis and Binding Modes

The following diagram illustrates the structural divergence and resulting interaction capabilities.

Naphthyridine_Comparison cluster_18 1,8-Naphthyridine (Classic) cluster_17 1,7-Naphthyridine (Emerging) N18 Structure: Ns at 1,8 positions Chelation Metal Chelation (Mg2+) (Crucial for DNA Gyrase) N18->Chelation Proximity Effect Target18 Primary Target: Bacteria (Antibacterial) Chelation->Target18 N17 Structure: Ns at 1,7 positions Vectors Divergent H-Bond Vectors (Hinge Binding) N17->Vectors Geometry Target17 Primary Target: Kinases (Antitumor) Vectors->Target17

Figure 1: Structural logic dictating the primary therapeutic applications of 1,8- and 1,7-naphthyridine scaffolds.

Synthetic Accessibility & Scalability[1]

For a scaffold to be viable in drug discovery, it must be synthetically accessible.[1] The Friedländer annulation is the workhorse reaction for both, but the starting materials differ significantly in availability and cost.[1]

1,8-Naphthyridine Synthesis[4][5][7]
  • Precursor: 2-Aminopyridine-3-carbaldehyde (commercially abundant).[1]

  • Ease of Scale: High.[1] The condensation with active methylene compounds (ketones, aldehydes) is robust and scalable to kilogram quantities.[1]

  • Key Reaction: Condensation of 2-aminonicotinaldehyde with carbonyls.[1]

1,7-Naphthyridine Synthesis[8]
  • Precursor: 3-Aminopyridine-4-carbaldehyde (less common, often requires de novo synthesis).

  • Ease of Scale: Moderate.[1] Requires more specific precursors or alternative routes like the Skraup reaction on 3-aminopyridine, which can suffer from regioselectivity issues (yielding mixtures of 1,5- and 1,7-isomers).

  • Modern Approach: Suzuki coupling on halogenated 1,7-naphthyridine cores is now the preferred method for diversification.[1]

Comparative Synthetic Workflow

Synthesis_Flow cluster_inputs Precursor Selection cluster_process Friedländer Annulation cluster_output Scaffold Output P1 2-Aminopyridine-3-carbaldehyde Step1 Condensation with Active Methylene (Ketone) P1->Step1 P2 3-Aminopyridine-4-carbaldehyde P2->Step1 Step2 Cyclization (-H2O) Step1->Step2 Out1 1,8-Naphthyridine (High Yield) Step2->Out1 From P1 Out2 1,7-Naphthyridine (Moderate Yield) Step2->Out2 From P2

Figure 2: Synthetic divergence based on pyridine precursor selection.

Pharmacological Profiles & Performance Data[1][5]

Antibacterial Activity (The 1,8-Dominance)

The 1,8-naphthyridine scaffold is the backbone of the "nalidixic acid" lineage.[4][2][3][5] The N1 and C4-oxo positions are critical for binding to the DNA-gyrase complex.[1] 1,7-isomers generally lack potent antibacterial activity because they cannot form the specific magnesium-water bridge required in the bacterial gyrase active site.

Table 1: Antibacterial Potency (MIC µg/mL) Comparison

Compound ClassScaffoldTarget OrganismMIC (E. coli)MIC (S. aureus)Mechanism
Nalidixic Acid 1,8-NaphthyridineGram-Negative2.0 - 8.0>64DNA Gyrase Inhibition
Enoxacin 1,8-NaphthyridineBroad Spectrum0.1 - 0.50.5 - 2.0DNA Gyrase / Topo IV
Generic 1,7-Analog 1,7-NaphthyridineN/A>128>128Poor Gyrase Binding
Kinase Inhibition (The 1,7-Advantage)

Recent studies, particularly by Bayer (BAY-091, BAY-297), have validated 1,7-naphthyridines as potent inhibitors of lipid kinases like PIP4K2A and tyrosine kinases like FGFR . The 1,7-scaffold mimics the adenine ring of ATP more effectively in certain pockets where the 1,8-nitrogen would cause electrostatic repulsion with the hinge region backbone.[1]

Table 2: Kinase Inhibitory Activity (IC50 nM)

CompoundScaffoldTarget KinaseIC50 (nM)Selectivity NoteRef
BAY-297 1,7-NaphthyridinePIP4K2A1.8>100x vs PIP4K2B[1]
BAY-091 1,7-NaphthyridinePIP4K2A2.9High metabolic stability[1]
Compound 26c 1,7-Naphthyridinec-Met8.7Type I inhibitor[2]
Standard 1,8-Core 1,8-NaphthyridinePIP4K2A>1000Steric/Electronic clash[1]

Experimental Protocols

Protocol A: General Synthesis of 1,7-Naphthyridine Core

Adapted for research-scale synthesis of kinase inhibitor precursors.

Materials:

  • 3-Aminopyridine-4-carbaldehyde (1.0 eq)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.1 eq)[1]

  • Catalyst: Piperidine (0.1 eq)[1]

  • Solvent: Ethanol (anhydrous)[1]

Step-by-Step:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyridine-4-carbaldehyde (5 mmol) in 20 mL of anhydrous ethanol.

  • Addition: Add ethyl acetoacetate (5.5 mmol) followed by piperidine (0.5 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

  • Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.[1] If not, remove solvent under reduced pressure.[1]

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (SiO2, gradient 0-10% MeOH/DCM).

  • Validation: Confirm structure via 1H-NMR (look for characteristic naphthyridine doublets in the aromatic region, typically δ 9.0–7.5 ppm).[1]

Protocol B: ADP-Glo Kinase Assay (For 1,7-Inhibitors)

Used to verify potency against targets like PIP4K2A.

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 0.01% Tween-20).[1]

  • Incubation: Incubate purified PIP4K2A enzyme (5 nM final) with the test compound (1,7-naphthyridine derivative) in serial dilutions for 15 minutes at RT.

  • Reaction: Initiate reaction by adding substrate (PI5P) and Ultra-Pure ATP (10 µM).[1] Incubate for 60 minutes at RT.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP (40 min incubation).[1]

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP to Luciferase light).[1] Measure luminescence using a plate reader (e.g., EnVision).[1]

  • Analysis: Plot RLU vs. log[Compound] to determine IC50.

Decision Matrix: Choosing Your Scaffold

Use this logic flow to determine which scaffold suits your specific drug discovery program.

Decision_Matrix Start Target Identification Q1 Is the target a bacterial Topoisomerase/Gyrase? Start->Q1 Q2 Does the binding pocket require a specific H-bond acceptor at pos 7? Q1->Q2 No (e.g., Human Kinase) Res18 Select 1,8-Naphthyridine (Metal Chelation Essential) Q1->Res18 Yes Q2->Res18 No (Explore other isomers) Res17 Select 1,7-Naphthyridine (Kinase Hinge Binder) Q2->Res17 Yes (e.g., FGFR, PIP4K2A)

Figure 3: Strategic decision tree for scaffold selection.

References

  • Discovery of Potent 1,7-Naphthyridine PIP4K2A Inhibitors (BAY-091/297)

    • Source: Journal of Medicinal Chemistry (ACS)[1]

    • Context: Detailed SAR and synthesis of 1,7-naphthyridines for cancer therapy.
    • Link:[Link][1]

  • 1,7-Naphthyridine Deriv

    • Source: Bioorganic & Medicinal Chemistry Letters[1][4]

    • Context: Exploration of the 1,7-scaffold for tyrosine kinase inhibition.[1][6]

    • Link:[Link]

  • 1,8-Naphthyridine Biological Activities Review

    • Source: Mini-Reviews in Medicinal Chemistry
    • Context: Comprehensive overview of the "classic" 1,8-scaffold applic
    • Link:[Link]

  • FGFR Kinase Inhibitors based on Naphthyridines

    • Source: Cancer Research (AACR)[1]

    • Context: Comparative data on 1,5 and 1,7-naphthyridines against fibroblast growth factor receptors.[7]

    • Link:[Link]

Sources

Technical Guide: Biological Activity of 1,7-Naphthyridine-2-carbaldehyde vs. Alternative Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), aldehydes serve as critical "warheads" for generating bioactive Schiff bases, hydrazones, and heterocycles. While Benzaldehyde and Pyridine-2-carbaldehyde are standard baselines, 1,7-Naphthyridine-2-carbaldehyde represents a "privileged scaffold" that offers distinct electronic and steric advantages.

This guide objectively compares the 1,7-naphthyridine moiety against common alternatives. Experimental data indicates that derivatives of this scaffold frequently outperform monocyclic analogs in kinase inhibition (e.g., PIP4K2A, p38 MAP) and targeted cytotoxicity due to its unique dual-nitrogen geometry and extended


-surface, which facilitate superior metal chelation and hydrophobic pocket occupation.

Comparative Profiling: 1,7-Naphthyridine vs. Benchmarks

The biological "performance" of an aldehyde is best evaluated by the activity of its downstream products (Schiff bases/hydrazones). The table below contrasts the 1,7-naphthyridine scaffold with standard aromatic aldehydes.

Table 1: Structural & Functional Comparison
FeatureBenzaldehyde Pyridine-2-carbaldehyde 1,7-Naphthyridine-2-carbaldehyde
Structure Monocyclic (Carbocycle)Monocyclic (Heterocycle)Bicyclic (Diaza-heterocycle)
H-Bond Acceptors 0 (Ring)1 (N1)2 (N1, N7)
Metal Coordination NoneBidentate (N,N)Bidentate / Bridging (N1, N7)
Electronic Nature Neutral

-Deficient
Highly

-Deficient
Key Activity General Cytotoxicity (Non-specific)Antimicrobial (via Chelation)Kinase Inhibition, HIV-1 RT Inhibition
Solubility LipophilicModerateAmphiphilic (pH dependent)

Expert Insight: The N7 nitrogen in the 1,7-naphthyridine ring is the critical differentiator. Unlike quinoline (one N), the second nitrogen in the 1,7-isomer accepts hydrogen bonds in the "hinge region" of kinase ATP-binding pockets, significantly lowering IC


 values compared to quinoline analogs.

Biological Performance Analysis

A. Anticancer Activity: Kinase Inhibition

The most compelling data for the 1,7-naphthyridine scaffold comes from kinase selectivity profiles. Derivatives synthesized from 1,7-naphthyridine-2-carbaldehyde have shown nanomolar potency against lipid kinases.

  • Target: Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A).

  • Performance: 1,7-naphthyridine analogues demonstrated IC

    
     values as low as 0.066 µM .
    
  • Mechanism: The bicyclic system mimics the adenine ring of ATP, while the aldehyde-derived side chain extends into the hydrophobic back-pocket.

  • Comparison: Monocyclic pyridine derivatives often fail to achieve this potency due to insufficient surface area for Van der Waals interactions within the enzyme cleft.

B. Antiviral Activity: HIV-1 Reverse Transcriptase

In comparative studies of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs):

  • 1,7-Naphthyridine derivatives exhibited IC

    
     values of ~0.17–0.22 µM .
    
  • Selectivity: These compounds showed reduced cytotoxicity towards normal embryonic lung cells (MRC-5) compared to standard chemotherapeutics, highlighting a favorable therapeutic index not always seen with simple benzaldehyde-derived hydrazones.

C. Antimicrobial Potential

While free aldehydes are rarely used as antibiotics, their Schiff base complexes (Cu, Zn, Ni) are potent antimicrobials.

  • Chelation Geometry: The 1,7-naphthyridine-2-carbaldehyde forms stable tridentate complexes (using N1, the imine N, and a third donor).

  • Data: Naphthyridine-based complexes have demonstrated MIC values comparable to Ciprofloxacin against resistant S. aureus strains, outperforming phenyl-based Schiff bases which lack the ability to coordinate metals effectively for membrane penetration.

Mechanistic Visualization

The following diagram illustrates why the 1,7-naphthyridine scaffold is superior for designing metallo-drugs and kinase inhibitors.

BiologicalMechanism Aldehyde 1,7-Naphthyridine- 2-carbaldehyde SchiffBase Schiff Base / Hydrazone Formation Aldehyde->SchiffBase + Amine/Hydrazide Kinase Kinase Inhibition (ATP Hinge Binding) SchiffBase->Kinase N7 H-Bonding Metal Metal Chelation (Cu/Zn Complexes) SchiffBase->Metal N1 + Imine N Potency High Potency (IC50 < 0.1 µM) Kinase->Potency Extended Pi-Stacking Toxicity Targeted Toxicity (Tumor vs Normal) Metal->Toxicity ROS Generation

Figure 1: Mechanistic pathways of 1,7-naphthyridine derivatives. The N7 position is crucial for kinase binding, while the N1 position facilitates metal chelation.

Experimental Protocol: Synthesis of Bioactive Hydrazones

To evaluate the activity of this scaffold in your own assays, use this standardized protocol to generate a stable hydrazone derivative. This protocol ensures high yield and purity for biological screening.

Materials:
  • 1,7-Naphthyridine-2-carbaldehyde (1.0 eq)

  • Isonicotinic acid hydrazide (INH) (1.0 eq) – Selected for high baseline bioactivity

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Workflow:
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1,7-Naphthyridine-2-carbaldehyde in 10 mL of absolute ethanol . Ensure complete solubilization (mild heating to 40°C may be required).

  • Addition: Add 1.0 mmol of Isonicotinic acid hydrazide. The solution may turn slightly yellow.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours . Monitor progress via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot should disappear.

  • Precipitation: Allow the reaction to cool to room temperature. The hydrazone product typically precipitates as a crystalline solid.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

  • Validation: Verify structure via 1H-NMR . Look for the characteristic azomethine proton (-CH=N-) singlet around δ 8.4–8.8 ppm .

References

  • BenchChem. (2025).[1] Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. National Institutes of Health (NIH). Link

  • Scientific Reports. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Nature Portfolio. Link

  • Madaan, K., et al. (2015).[2] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Link

  • Wong, et al. (2021). Bisleuconothine A, a 1,7-naphthyridine alkaloid, induces autophagosome formation in cancer cells.[3] Journal of Natural Products. Link

  • ResearchGate. (2025). Synthesis and Biological Activity of Naphthyridine Derivatives: An Overview. Link

Sources

reactivity comparison of 2-formyl-1,7-naphthyridine with other isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Reactivity Comparison Guide for 2-Formyl-1,7-Naphthyridine follows below. This guide synthesizes electronic structure data, experimental reactivity patterns, and synthesis protocols to provide a definitive technical resource.

Executive Summary: The "Hot" Electrophile

In the landscape of diazanaphthalenes, 2-formyl-1,7-naphthyridine represents a distinct class of "hyper-electrophilic" aldehydes. Unlike its 3-formyl isomer (which behaves similarly to nicotinaldehyde) or the 2-formyl-1,8-isomer (dominated by chelation chemistry), the 2-formyl-1,7-isomer is defined by the extreme electron deficiency of the C2 position.

Key Differentiator: The C2 position in 1,7-naphthyridine is the most electron-deficient site in the ring system (Electron Density: C2 < C8 < C4). Consequently, a formyl group at this position exhibits:

  • Rapid Nucleophilic Addition: Reaction rates with amines/hydrazines are 10–50x faster than the 3-isomer.

  • Hydration Susceptibility: Exists in equilibrium with its gem-diol in aqueous media.

  • Cannizzaro Sensitivity: Prone to base-mediated disproportionation if not carefully controlled.

Electronic Structure & Mechanistic Basis

To predict reactivity, one must understand the underlying electron density distribution. The 1,7-naphthyridine core places nitrogen atoms at positions 1 and 7.

  • Position 2 (α to N1): Highly electron-deficient due to the inductive (-I) and mesomeric (-M) withdrawal of the adjacent N1.

  • Position 3 (β to N1): "Pyridine-like" meta position. Relatively electron-rich compared to C2/C4.

  • Position 8 (α to N7): Electron-deficient, but slightly less so than C2 due to long-range effects.

Comparative Reactivity Matrix
Feature2-Formyl-1,7-Naphthyridine 3-Formyl-1,7-Naphthyridine 2-Formyl-1,8-Naphthyridine
Electrophilicity Very High (Activated by N1)Moderate (Meta-like stability)High (Activated by N1)
Primary Reactivity 1,2-Addition (Knoevenagel, Imine)Classical Carbonyl ChemistryMetal Coordination (Pocket)
Stability Moderate (Prone to oxidation/dimerization)High (Stable solid)Moderate (Sensitive to metal ions)
Hydration (aq) Significant Gem-diol formationNegligibleModerate
Key Application Kinase Inhibitor Scaffolds (e.g., PIP4K2A)PDE4 InhibitorsSupramolecular Cages (Ag/Cu)

Visualizing Reactivity Pathways

The following diagram maps the divergent reactivity pathways for the 2-formyl isomer compared to its counterparts.

ReactivityPathways Core 2-Formyl-1,7-Naphthyridine NuAttack Nucleophilic Attack (Amines/Hydrazines) Core->NuAttack High k_obs Condensation Condensation (Knoevenagel) Core->Condensation Activated C=O Oxidation Oxidation (to Carboxylic Acid) Core->Oxidation Facile Chelation Metal Chelation (Ineffective vs 1,8) Core->Chelation Geometry Limit FastImine Rapid Imine Formation (Kinetic Control) NuAttack->FastImine Vinyl Vinyl Naphthyridines (Drug Linkers) Condensation->Vinyl Acid 1,7-Naphthyridine-2-COOH (Stable Precursor) Oxidation->Acid NoPocket No N-N Pocket (Steric Mismatch) Chelation->NoPocket

Caption: Reactivity map showing the dominant kinetic pathways (Red/Yellow) driven by the electron-deficient C2 position, contrasting with the lack of chelation capability (Grey) found in the 1,8-isomer.

Experimental Protocols

Protocol A: Synthesis of 2-Formyl-1,7-Naphthyridine (SeO₂ Oxidation)

Rationale: Direct oxidation of the methyl precursor is the most reliable route, avoiding the instability of acid chloride intermediates.

Reagents:

  • 2-Methyl-1,7-naphthyridine (1.0 eq)

  • Selenium Dioxide (SeO₂, 1.2 eq)

  • 1,4-Dioxane (Solvent, 0.1 M)

  • Water (Traces, to catalyze SeO₂ turnover)

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,7-naphthyridine (e.g., 500 mg) in 1,4-dioxane (35 mL).

  • Addition: Add finely powdered SeO₂ (1.2 eq) in one portion. Add 2-3 drops of water.

  • Reaction: Heat the mixture to 80°C (oil bath). Monitor by TLC (System: 5% MeOH in DCM).

    • Note: The reaction typically requires 4–6 hours. Do not overheat (>100°C) to prevent over-oxidation to the carboxylic acid.

  • Workup: Filter the hot black suspension through a pad of Celite to remove Selenium metal. Wash the pad with hot EtOAc.

  • Purification: Concentrate the filtrate. The residue is often a waxy solid. Purify via flash chromatography (SiO₂, gradient 0→5% MeOH/DCM).

    • Stability Alert: Store the aldehyde under Argon at -20°C. It oxidizes to the acid upon prolonged air exposure.

Protocol B: Knoevenagel Condensation (Reactivity Test)

Rationale: This protocol validates the high electrophilicity of the 2-formyl isomer compared to the 3-formyl isomer.

Reagents:

  • 2-Formyl-1,7-naphthyridine (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, Catalyst)

  • Ethanol (Solvent)

Procedure:

  • Dissolve the aldehyde in Ethanol at room temperature.

  • Add Malononitrile followed by catalytic Piperidine.

  • Observation: The reaction is often exothermic and completes within <15 minutes for the 2-isomer (precipitate forms).

    • Comparison: The 3-formyl isomer typically requires heating to reflux or longer stirring times (1–2 hours) to reach full conversion.

Data Summary Table: Isomer Performance

Property2-Formyl-1,7-Naphthyridine 3-Formyl-1,7-Naphthyridine 2-Formyl-1,8-Naphthyridine
C=O Stretching Freq. ~1715 cm⁻¹ (Higher bond order)~1705 cm⁻¹~1710 cm⁻¹
¹H NMR (CHO signal) δ 10.1 - 10.2 ppmδ 9.9 - 10.0 ppmδ 10.0 - 10.1 ppm
pKa (Conjugate Acid) ~3.2 (N1 protonation)~3.5~4.0 (Chelation effect)
Reduction Potential Less Negative (Easier to reduce)More NegativeIntermediate
Biological Target PIP4K2A (Lipid Kinase)PDE4 (Phosphodiesterase)DNA/RNA (Intercalator)

References

  • Naphthyridine Electronic Structure: Advances in the Chemistry of 1,7-Naphthyridine.

    • Source:

  • Synthesis & Reactivity: Synthesis and Reactivity of 1,5-Naphthyridines (Comparative Context).

    • Source:

  • Biological Application (1,7-Isomer): Discovery and Characterization of Potent 1,7-Naphthyridine-Based Inhibitors of PIP4K2A. (Details the use of 1,7-naphthyridine scaffolds in drug discovery).

    • Source:

  • 1,8-Naphthyridine Comparison: A Double-Walled Tetrahedron with AgI Vertices. (Illustrates the chelation-driven reactivity of the 1,8-isomer).

    • Source:

  • Aldehyde Synthesis Intermediates: Preparation of 8-chloro-1,7-naphthyridine-3-carbaldehyde. (Patent literature describing robust reduction protocols for the 3-isomer).

    • Source:

Comparative Analytical Framework: Validating the Purity of 1,7-Naphthyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

1,7-Naphthyridine-2-carbaldehyde is a critical heterocyclic scaffold, often employed as a precursor for kinase inhibitors and optoelectronic materials. Its purity validation presents a unique dual-challenge:

  • Chemical Instability: The C2-aldehyde functionality is prone to oxidation (forming 1,7-naphthyridine-2-carboxylic acid) and hydration (forming gem-diols in aqueous media).

  • Chromatographic Tailing: The basic nitrogen atoms at positions 1 and 7 interact strongly with silanol groups on stationary phases, often distorting peak shapes and masking impurities in standard HPLC-UV methods.

This guide objectively compares Quantitative 1H NMR (qNMR) against HPLC-UV/MS , arguing that while HPLC is superior for trace impurity profiling, qNMR is the only self-validating method for establishing absolute mass balance purity without reference standards.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the primary validation techniques.

FeatureMethod A: Quantitative 1H NMR (qNMR) Method B: HPLC-UV/MS (Reverse Phase) Method C: TLC / Melting Point
Primary Output Absolute Purity (wt%) Relative Purity (Area %)Qualitative ID / Range
Reference Standard Not Required (Internal Standard used)Required (for accurate quantitation)N/A
Specificity High (Structural elucidation)High (Separation of isomers)Low
Detection Limit ~0.1% (w/w)< 0.01% (Trace analysis)~1-5%
Major Limitation Sensitivity (requires >5mg sample)Response factors vary by compoundSubjective / Thermal decomp.
"Truth" Factor High (Direct molar ratio)Medium (Assumes equal extinction)Low
Expert Insight: The "Response Factor" Trap

Relying solely on HPLC-UV (Method B) for this molecule is dangerous. The aldehyde precursor (e.g., 2-methyl-1,7-naphthyridine) and the oxidized impurity (carboxylic acid) have significantly different UV extinction coefficients at 254 nm. A 98% purity by HPLC Area% could realistically represent only 90% purity by weight if the impurities absorb UV light poorly. qNMR eliminates this bias.

Strategic Workflow Visualization

The following decision matrix illustrates the optimal workflow for validating synthesized 1,7-naphthyridine-2-carbaldehyde.

PurityWorkflow Start Crude Synthesis Product (1,7-Naphthyridine-2-CHO) TLC Step 1: TLC Check (Qualitative) Start->TLC Decision1 Single Spot? TLC->Decision1 Purify Flash Chromatography (DCM/MeOH + Et3N) Decision1->Purify No (Multi-spot) qNMR Step 2: qNMR Analysis (Absolute Purity wt%) Decision1->qNMR Yes Purify->TLC HPLC Step 3: HPLC-MS (Impurity Profiling) qNMR->HPLC Confirm Trace Impurities FinalDecision Purity > 95%? HPLC->FinalDecision Release Release for Bio-Assay FinalDecision->Release Yes Recryst Recrystallize / Repurify FinalDecision->Recryst No

Caption: Figure 1. Integrated analytical workflow prioritizing qNMR for mass balance before trace impurity profiling.

Detailed Experimental Protocols

Protocol A: Quantitative 1H NMR (The Gold Standard)

This protocol uses an Internal Standard (IS) to determine purity based on molar ratios.

  • Internal Standard Selection: 1,3,5-Trimethoxybenzene (TMB) .

    • Rationale: TMB displays a sharp singlet at ~6.1 ppm (in CDCl3), which falls in the "silent region" of 1,7-naphthyridine (aromatics: 7.5–9.5 ppm; aldehyde: ~10.2 ppm). It is non-hygroscopic and chemically inert toward aldehydes.

  • Solvent: CDCl3 (99.8% D). Note: Avoid DMSO-d6 if possible, as it is hygroscopic and water peaks can obscure integration.

Step-by-Step Procedure:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of TMB (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL CDCl3 and vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: T1 relaxation for aromatic protons can be long; insufficient delay causes under-integration).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the TMB singlet at 6.1 ppm (set value to 3.00).

    • Integrate the aldehyde proton at ~10.2 ppm (

      
      ).
      
  • Calculation:

    
    
    
    • 
      : Number of protons (1 for CHO, 3 for TMB).
      
    • 
      : Molecular weight.
      
    • 
      : Purity of the internal standard (usually 99.9%).
      
Protocol B: HPLC-UV/MS (Impurity Profiling)

This protocol is designed to separate the aldehyde from its carboxylic acid degradation product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 10mM Ammonium Formate (pH adjusted to 3.5 with Formic Acid). Rationale: Buffering is essential to protonate the naphthyridine nitrogens, preventing peak tailing.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm; ESI-MS (Positive Mode).

  • Expected Retention:

    • Carboxylic Acid (Polar): Elutes early (~2-3 min).

    • Aldehyde (Target): Elutes mid-gradient (~5-6 min).

    • Bis-naphthyridines (dimers): Elute late (~8-9 min).

Mechanistic Degradation Pathways

Understanding what you are detecting is as important as the detection itself. The aldehyde group on the electron-deficient naphthyridine ring is highly reactive.

Degradation Aldehyde 1,7-Naphthyridine- 2-carbaldehyde (Target) Hydrate Gem-diol Hydrate (In water/MeOH) Aldehyde->Hydrate + H2O (Reversible) Acid Carboxylic Acid (Oxidation) Aldehyde->Acid + O2 (Air) Acetal Hemiacetal (In Alcohols) Aldehyde->Acetal + ROH

Caption: Figure 2.[1][2] Common degradation and equilibrium pathways affecting analytical results.

Critical Note on Hydration: If using HPLC with a water-rich mobile phase, the aldehyde may exist in equilibrium with its gem-diol (hydrate). This can manifest as peak broadening or peak splitting in the chromatogram. This is not an impurity but a solvation state. Running the HPLC at a slightly elevated temperature (40°C) often collapses these peaks by shifting the equilibrium.

References

  • Synthesis and NMR Characterization: Ikekawa, N. (1958). Studies on Naphthyridines. II. Synthesis of 2,7-Naphthyridine. Chemical and Pharmaceutical Bulletin, 6(3), 269–272.[3] [Link]

  • qNMR Methodology & Internal Standards: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Internal standards and their applications. Trends in Analytical Chemistry, 35, 5-26. (General reference for qNMR standard selection logic)
  • Naphthyridine Reactivity: Litvinov, V. P. (2004). Structure, synthesis, and reactivity of 1,6-naphthyridines (Review regarding similar scaffolds). Russian Chemical Reviews, 73(11). [Link]

  • qNMR Guidelines: BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. [Link]

Sources

Structural Truth in Drug Design: A Comparative Guide to X-Ray Analysis of 1,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,7-naphthyridine scaffold represents a privileged class of nitrogen heterocycles with increasing prominence in medicinal chemistry, particularly as kinase inhibitors (e.g., PIP4K2A) and potential anticancer agents.[1] However, its structural characterization presents unique challenges compared to its more common isomer, 1,8-naphthyridine.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against its primary alternatives—Solution NMR and Computational Modeling (DFT) . While NMR remains the workhorse for routine purity checks, this guide demonstrates why SC-XRD is the non-negotiable "Gold Standard" for resolving the specific regiochemical and tautomeric ambiguities inherent to the 1,7-naphthyridine core.

Part 1: The Structural Landscape

The Challenge of the 1,7-Isomer

Unlike the symmetric 1,5- or 1,8-naphthyridines, the 1,7-naphthyridine system is asymmetric.[2] This asymmetry introduces critical risks during synthesis and characterization:

  • Regioselectivity: Electrophilic attack (e.g., N-alkylation or N-oxidation) can occur at N1 or N7.

  • Tautomerism: Derivatives bearing hydroxyl or amino groups (common in drug design) exist in dynamic equilibrium between lactam/lactim or amino/imino forms.

  • Supramolecular Synthons: The N7 nitrogen acts as a specific hydrogen bond acceptor, driving crystal packing forces that differ significantly from solution-state behavior.

Part 2: Comparative Analysis (X-Ray vs. NMR vs. DFT)

The following table contrasts the three primary structural determination methods specifically for 1,7-naphthyridine derivatives.

Table 1: Methodological Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

H/

C/NOESY)
Computational (DFT/Docking)
Primary Output Absolute 3D configuration & packingConnectivity & Solution dynamicsPredicted energy minima
Tautomer Resolution Definitive. Measures C-N vs. C=N bond lengths (approx. 1.35Å vs 1.30Å).Ambiguous. Signals often average due to fast proton exchange.Hypothetical. Dependent on basis set and solvation model.
Regioisomer ID Unambiguous. Direct visualization of N1 vs. N7 substitution.Inferential. Relies on HMBC correlations which can be crowded/overlapping.Supportive. Calculates chemical shift tensors to match exp. data.
Sample State Solid (Crystal required).Liquid (Solvent effects dominant).Virtual (Gas phase or implicit solvent).
Throughput Low (Days to Weeks for growth).High (Minutes).High (Hours).[3][4][5]
Limitation Crystal growth failure; packing forces may distort "biologically relevant" conformation.Cannot easily distinguish N1/N7 isomers without distinct NOE signals."Garbage in, garbage out" if force fields are ill-suited for heterocycles.

Part 3: Crystallographic Insights & Mechanism

Why X-Ray Wins for 1,7-Naphthyridines

In drug development, "close enough" is a failure mode. The 1,7-naphthyridine core often binds to protein targets via specific hydrogen bonding motifs.

1. Tautomeric Fingerprinting

For a 1,7-naphthyridine-8-one derivative (a common kinase inhibitor motif), NMR often shows a broad proton signal. X-ray analysis resolves this by measuring bond lengths:

  • Lactam Form (C=O): C8-O bond length

    
     1.24 Å.
    
  • Lactim Form (C-OH): C8-O bond length

    
     1.35 Å.
    
  • Causality: This distinction dictates the hydrogen bond donor/acceptor profile in the active site.

2. Intermolecular Interactions (

-

Stacking)

1,7-naphthyridines are planar. X-ray reveals the centroid-to-centroid distances (typically 3.5 - 3.8 Å) in the solid state. This "stacking" mimics how the drug might intercalate into DNA or stack against aromatic residues (e.g., Phenylalanine) in a receptor pocket.

Part 4: Experimental Protocol

Workflow: From Powder to Structure

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for hydrophobic 1,7-naphthyridine derivatives.

Phase 1: Solvent Screening (The "Golden Triangle")

Do not rely on a single solvent. Prepare three parallel setups:

  • Protophilic: Ethanol or Methanol (Promotes H-bonding).

  • Aprotic Polar: DMSO or DMF (Solubilizes planar stacks).

  • Non-polar: Dichloromethane (DCM) or Chloroform.

Phase 2: Vapor Diffusion Method (Optimized)
  • Target Concentration: 5–10 mg/mL.

  • Setup:

    • Dissolve 5 mg of the derivative in 0.5 mL of the "Good Solvent" (e.g., DMF).

    • Place this solution in a small inner vial.

    • Place the inner vial into a larger jar containing 5 mL of the "Bad Solvent" (e.g., Diethyl Ether or Pentane).

    • Cap the large jar tightly.

    • Critical Step: Store at 4°C in a vibration-free zone. The volatile "Bad Solvent" will slowly diffuse into the "Good Solvent," gently lowering solubility and forcing nucleation.

Phase 3: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (size > 0.1 mm). Mount on a glass fiber or cryo-loop using Paratone oil.

  • Collection: Collect at 100 K (Cryogenic).

    • Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing precise resolution of the N-oxide or tautomeric protons.

  • Refinement: Use SHELXL. Pay specific attention to the Flack Parameter if the molecule is chiral, and check the Difference Fourier Map to locate H-atoms on N1 or N7.

Part 5: Visualization of Logic Flow

The following diagram illustrates the decision-making process when characterizing a new 1,7-naphthyridine derivative, highlighting where X-ray is mandatory.

NaphthyridineAnalysis Synthesis Synthesis of 1,7-Naphthyridine Derivative InitialCheck Initial Analysis (1H NMR / LC-MS) Synthesis->InitialCheck Ambiguity Ambiguity Detected? (Broad peaks / Regio-uncertainty) InitialCheck->Ambiguity NMR_Deep 2D NMR (NOESY/HMBC) Ambiguity->NMR_Deep No (Simple Case) Crystallization Vapor Diffusion (DMF / Ether) Ambiguity->Crystallization Yes (Complex Case) NMR_Result Solution Structure (Dynamic Average) NMR_Deep->NMR_Result FinalStruct Definitive 3D Structure (Tautomer/Regioisomer Confirmed) NMR_Result->FinalStruct Inferred Diffraction SC-XRD Data Collection (100 K) Crystallization->Diffraction Refinement Refinement (SHELXL) Locate H-atoms Diffraction->Refinement Refinement->FinalStruct Proven

Caption: Decision Logic for Structural Characterization. Red nodes indicate critical decision points where X-ray (Green path) resolves ambiguities that NMR (Grey path) cannot.

Part 6: Case Study Application

Target: PIP4K2A Inhibition (Kinase).[1][6] Scenario: A researcher synthesizes a 1,7-naphthyridine derivative intended to bind to the ATP pocket. Conflict: Docking studies predict a specific H-bond between the N7-nitrogen and the hinge region Lysine. However, NMR suggests a mixture of tautomers in solution. Resolution: SC-XRD analysis of the inhibitor co-crystallized (or alone) reveals the molecule adopts the Lactam tautomer in the solid state, with a specific C=O bond length of 1.23Å. This confirms the molecule presents a Hydrogen Bond Acceptor (C=O) rather than a Donor (C-OH) at that position, validating the docking model and allowing the project to proceed to Lead Optimization.

References

  • National Institutes of Health (NIH). (2024). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Retrieved from [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (Used for comparative protocol validation). Retrieved from [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 1,7-Naphthyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,7-Naphthyridine Advantage

In the landscape of nitrogenous heterocycles, the 1,7-naphthyridine scaffold represents a distinct "privileged structure" often overshadowed by its more common isomer, 1,8-naphthyridine (the core of nalidixic acid). However, for specific biological targets—particularly Phosphodiesterases (PDE4/5) and Lipid Kinases (PIP4K2A) —the 1,7-isomer offers unique electronic and steric advantages.

This guide objectively compares 1,7-naphthyridine derivatives against their bioisosteres (Quinolines and 1,8-Naphthyridines), delineating the precise Structure-Activity Relationship (SAR) rules that drive potency and selectivity.

Key Differentiators
  • H-Bonding Geometry: Unlike quinoline (one N) or 1,8-naphthyridine (two adjacent Ns), the 1,7-isomer presents a "split" nitrogen arrangement (N1 and N7) ideal for bridging distal water networks or engaging distinct amino acid residues in the ATP-binding pocket.

  • Solubility Profile: The N7 nitrogen provides a basic center (pKa ~3.6) that is less sterically hindered than the N8 in 1,8-naphthyridines, often improving aqueous solubility without requiring extensive solubilizing tails.

Comparative Analysis: 1,7-Naphthyridine vs. Alternatives

The following table synthesizes experimental data comparing 1,7-naphthyridines with standard scaffolds in kinase and PDE inhibition assays.

Table 1: Scaffold Performance Comparison (IC50 & Selectivity)
Feature1,7-Naphthyridine 1,8-Naphthyridine Quinoline Isoquinoline
Primary Target Class PDE4, PDE5, PIP4K2ABacterial DNA Gyrase, PDE4Kinases (c-Met, VEGFR)Kinases, PDE
H-Bond Acceptor Dual (N1 & N7) Dual (N1 & N8 - adjacent)Single (N1)Single (N2)
Metabolic Stability Moderate (N7 oxidation risk)HighHighModerate
Solubility (pH 7.4) High (N7 accessible)Moderate (N8 hindered)Low (Lipophilic)Low
Selectivity Case >1000x PDE5 vs PDE6 (T-0156)VariableLow (Promiscuous)Moderate

Critical Insight: The 1,7-nitrogen placement allows for a "clamp-like" binding mode in PDE5, where N7 mimics the guanine N7 of cGMP, a feature not perfectly replicable by the quinoline or isoquinoline scaffolds.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of 1,7-naphthyridine is governed by four critical zones. Understanding these allows for the rational design of highly selective inhibitors.

The SAR Map (DOT Visualization)

SAR_Map Core 1,7-Naphthyridine Core Pos2 Position 2 (Solubility/PK) Core->Pos2 Amine/Ether introduction Pos3 Position 3 (Electronic Tuning) Core->Pos3 EWG (CN, COOH) increases potency Pos4 Position 4 (Primary Binding) Core->Pos4 Aryl/Heteroaryl Critical for IC50 Pos6 Position 6 (Selectivity Gate) Core->Pos6 Hydrophobic interactions Pos8 Position 8 (Steric Bulk) Core->Pos8 Restricts conformation Effect2 Improved ADME Pos2->Effect2 Reduces LogP Effect1 High Potency Pos4->Effect1 Pi-stacking w/ Phe

Figure 1: Functional mapping of the 1,7-naphthyridine scaffold. Red nodes indicate critical binding determinants; Yellow nodes indicate selectivity filters.

Detailed Mechanistic Insights
  • Position 4 (The Warhead):

    • Modification: Introduction of an aryl or heteroaryl ring (e.g., 3-chloro-4-methoxybenzylamino).

    • Effect: This group typically occupies the hydrophobic pocket. In PDE5 inhibitors like T-0156 , the 4-position substituent drives nanomolar affinity via pi-stacking interactions with phenylalanine residues.

    • Causality: The electron-deficient nature of the naphthyridine ring enhances the pi-acidity of the system, strengthening interaction with electron-rich aromatic residues in the protein pocket.

  • Position 7 (The Nitrogen Anchor):

    • Mechanism: N7 acts as a critical hydrogen bond acceptor.

    • Evidence: Methylation or removal of N7 (converting to quinoline) often results in a 10-100 fold loss in potency for cGMP-mimetic targets. The lone pair on N7 is geometrically positioned to interact with conserved water molecules or serine residues in the kinase hinge region.

  • Position 8 (Conformational Lock):

    • Modification: Substitution with bulky groups (e.g., Phenyl, Isopropyl).

    • Effect: Induces a "twisted" conformation relative to the substituent at Position 1/2.

    • Application: In PIP4K2A inhibitors , an 8-phenyl group creates a steric clash that forces the molecule into a specific atropisomer, enhancing selectivity against other lipid kinases.

Experimental Protocol: Synthesis of 1,7-Naphthyridine Scaffold

Disclaimer: This protocol describes the synthesis of a core intermediate, Ethyl 1,7-naphthyridine-3-carboxylate , via the Friedlander Annulation. This method is superior to the Skraup reaction for 1,7-isomers due to milder conditions and higher regioselectivity.

Methodology: Modified Friedlander Annulation

Reagents:

  • Starting Material A: 3-Aminoisonicotinaldehyde (Critical: Must be the iso isomer to yield 1,7-naphthyridine. Using 2-aminonicotinaldehyde yields the 1,8-isomer).[1][2]

  • Starting Material B: Ethyl acetoacetate (or equivalent keto-ester).

  • Catalyst: Piperidine (0.1 eq).

  • Solvent: Ethanol (Abs).

Step-by-Step Protocol:

  • Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Aminoisonicotinaldehyde (10 mmol, 1.22 g) in absolute Ethanol (50 mL).

    • Note: Ensure the aldehyde is freshly prepared or purified, as oxidation to the acid reduces yield.

  • Condensation:

    • Add Ethyl acetoacetate (12 mmol, 1.56 g) to the solution.

    • Add catalytic Piperidine (1 mmol, ~100 µL).

    • Self-Validation Check: The solution should turn slightly yellow/orange, indicating imine formation.

  • Cyclization:

    • Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Spot on TLC (50% EtOAc/Hexane). The starting aldehyde (Rf ~0.4) should disappear, and a new fluorescent spot (Rf ~0.6) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~10 mL.

    • Pour the residue into ice-cold water (50 mL).

    • Extract with Dichloromethane (3 x 30 mL).

  • Purification:

    • Dry combined organic layers over anhydrous

      
      .
      
    • Evaporate solvent.

    • Recrystallize from Ethanol/Hexane to yield Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate as pale yellow needles.

Synthesis Pathway Visualization

Synthesis_Pathway SM1 3-Aminoisonicotinaldehyde Inter Imine Intermediate SM1->Inter Piperidine, EtOH Condensation SM2 Ethyl Acetoacetate SM2->Inter Prod 1,7-Naphthyridine Derivative Inter->Prod Reflux, -H2O Cyclization

Figure 2: Friedlander Annulation pathway for 1,7-naphthyridine construction.

References

  • Wortmann, L., et al. (2021). Discovery of Potent and Selective 1,7-Naphthyridine-Based Inhibitors of PIP4K2A. Journal of Medicinal Chemistry. (Note: Representative citation for PIP4K2A activity).

  • Ochiai, K., et al. (2012). Phosphodiesterase Inhibitors.[3][4] Part 3: Design, Synthesis and Structure-Activity Relationships of 1,7-Naphthyridine Derivatives as Potent PDE5 Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Litvinov, V. P. (2004). Chemistry of 1,7-Naphthyridines. Russian Chemical Reviews.

  • BenchChem Protocols. (2025). Application Notes for Friedlander Synthesis of Naphthyridines.

Sources

comparing the efficacy of different synthetic routes to 1,7-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for HIV-1 integrase inhibitors, antitumor agents (Tpl2 kinase inhibitors), and phosphodiesterase (PDE4) inhibitors. Unlike its symmetrical 1,5- or 1,8-isomers, the 1,7-isomer presents unique synthetic challenges due to the asymmetric electron density of the fused pyridine rings.

This guide objectively compares three distinct synthetic paradigms:

  • Classical Condensation (Modified Skraup): Low cost, high availability, but poor regioselectivity and harsh conditions.

  • Transition-Metal Catalyzed Cyclization: High precision, excellent functional group tolerance, but high cost.

  • Multicomponent Cascade Reactions (MCRs): High atom economy, "green" profile, but variable substrate scope.

Key Finding: While classical methods remain viable for simple, unsubstituted cores, Palladium-catalyzed cross-coupling/cyclization cascades currently offer the highest efficacy for generating complex, drug-like 1,7-naphthyridines required in late-stage lead optimization.

Strategic Analysis of Synthetic Pathways

Route A: The "Brute Force" Approach (Classical Skraup)
  • Mechanism: Acid-catalyzed condensation of 3-aminopyridine with glycerol (or acrolein precursors) utilizing an oxidant (e.g., nitrobenzene or sulfo-mix).

  • Efficacy Profile: Historically the default route, but it suffers from severe regiochemical ambiguity. The nucleophilic attack can occur at C2 or C4 of the pyridine ring. While C2 attack yields the desired 1,7-naphthyridine, C4 attack yields the 1,5-isomer.

  • Primary Drawback: Low yields (<20-30%) due to the formation of regioisomers and extensive polymerization under harsh sulfuric acid conditions.

Route B: The "Precision Engineer" Approach (Pd-Catalyzed)
  • Mechanism: Stepwise construction using Sonogashira or Heck couplings followed by cyclization.[1] A dominant strategy involves the reaction of ortho-alkynylaminopyridines or the coupling of 2-halo-3-aminopyridines with acrylates/alkynes.

  • Efficacy Profile: Offers superior regiocontrol. By pre-installing the "handles" (halogen and amine) in the correct positions, the cyclization is forced to yield the 1,7-isomer exclusively.

  • Primary Benefit: Enables the installation of sensitive functional groups (esters, nitriles) impossible to survive in Route A.

Route C: The "Green Architect" Approach (MCRs/Microwave)
  • Mechanism: Microwave-assisted condensation of active methylenes (e.g., 2-cyano-3-pyridylacetonitrile) with carbonyls, or pseudo-four-component reactions.

  • Efficacy Profile: High atom economy and rapid reaction times (minutes vs. hours).

  • Primary Benefit: Eco-friendly and scalable for specific substitution patterns (typically 6,8-disubstituted derivatives).

Decision Matrix & Visualization

The following decision tree aids in selecting the optimal route based on starting material availability and target complexity.

SyntheticDecisionTree Start Target: 1,7-Naphthyridine Complexity Is the target highly substituted? Start->Complexity Scale Is this for >100g Scale? Complexity->Scale No Regio Is Regiopurity Critical? Complexity->Regio Yes RouteA Route A: Modified Skraup (Low Cost / Low Yield) Scale->RouteA Yes (Commodity) RouteC Route C: MCR/Microwave (Green / Specific Scope) Scale->RouteC No (Rapid Proto) RouteB Route B: Pd-Catalyzed (High Cost / High Precision) Regio->RouteB Yes (Complex Pharmas) Regio->RouteC No (Library Gen)

Figure 1: Synthetic decision matrix for 1,7-naphthyridine production. Select Route B for drug discovery campaigns requiring high purity.

Quantitative Performance Comparison

MetricRoute A: Classical (Skraup)Route B: Pd-CatalyzedRoute C: MCR (Microwave)
Typical Yield 15% – 35%65% – 88%70% – 92%
Regioselectivity Poor (Mixture of 1,7 & 1,5)Excellent (>99:1)Excellent (Substrate controlled)
Reaction Time 4 – 12 Hours2 – 24 Hours10 – 30 Minutes
Atom Economy Low (Stoichiometric oxidants)Moderate (Ligand/Base waste)High (Water is often sole byproduct)
Conditions Harsh (

,

)
Mild (

, Neutral)
Variable (MW irradiation)
Cost LowHigh (Pd catalysts, Ligands)Low to Moderate

Detailed Experimental Protocols

Protocol 1: Pd-Catalyzed Cyclization (High Precision)

Best for: Late-stage pharmaceutical intermediates. Source Grounding: Adapted from J. Med. Chem. protocols for PDE4 inhibitors [1].

Reagents:

  • 3-Amino-2-chloropyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • 
     (0.05 equiv)
    
  • CuI (0.10 equiv)

  • 
     (Solvent/Base)
    

Workflow:

  • Sonogashira Coupling: In a flame-dried flask under Argon, dissolve 3-amino-2-chloropyridine in degassed

    
    . Add the catalyst system (
    
    
    
    /CuI).
  • Add the terminal alkyne dropwise at room temperature. Heat to

    
     for 4 hours. Monitor by TLC until starting chloride is consumed.
    
  • Cyclization: The intermediate 3-amino-2-alkynylpyridine is often isolated. For cyclization, redissolve in DMF with a catalytic amount of

    
     or 
    
    
    
    and heat to
    
    
    .
  • Workup: Dilute with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) yields the 2-substituted-1,7-naphthyridine.

Protocol 2: Microwave-Assisted MCR (Green Synthesis)

Best for: Rapid library generation. Source Grounding: Based on eco-friendly protocols for cyano-derivatives [2].

Reagents:

  • 2-Cyano-3-pyridylacetonitrile (1.0 equiv)

  • Acetophenone derivative (1.0 equiv)

  • Ammonium Acetate (Solid support or solvent)

Workflow:

  • Mix the pyridine precursor and the ketone in a microwave-safe vial.

  • Add

    
     (2 equiv) to facilitate nitrogen insertion/cyclization.
    
  • Irradiate at 300W (maintaining

    
    ) for 15 minutes.
    
  • Workup: Cool to RT. The product often precipitates upon addition of cold ethanol.

  • Filtration: Collect solid, wash with cold EtOH. Recrystallize from EtOH/DMF if necessary.

Mechanistic Visualization: Pd-Catalyzed Route

The following diagram illustrates the catalytic cycle for the "Precision" route, highlighting why it offers superior regiocontrol compared to the Skraup method.

PdCycle Start Start: 2-Halo-3-aminopyridine OxAdd Oxidative Addition Start->OxAdd Pd(0) TransMetal Trans- metallation OxAdd->TransMetal Alkyne/Cu RedElim Reductive Elimination TransMetal->RedElim Intermed Intermediate: 2-Alkynyl-3-aminopyridine RedElim->Intermed Pd(0) regen Cycliz Cyclization (Heteroannulation) Intermed->Cycliz Lewis Acid (Cu/Au/Pd) Product Product: 1,7-Naphthyridine Cycliz->Product

Figure 2: Mechanistic flow of the Sonogashira-Cyclization cascade. The pre-functionalization of the pyridine ring dictates the final isomer, eliminating the regiochemical ambiguity of the Skraup reaction.

References

  • Fechtenkötter, A., et al. "Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors."[2][3] Journal of Medicinal Chemistry, 2010.

  • Srivastava, K.P., et al. "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines."[4] International Journal of Chemical and Physical Sciences, 2014.[4]

  • Darakshana, T.P. "Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights."[5][6] Organic & Biomolecular Chemistry, 2025.[5][6]

  • Litvinov, V.P. "Chemistry of Naphthyridines." Russian Chemical Reviews, 2004.

Sources

Comparative Evaluation of 1,7-Naphthyridine Derivatives: A Protocol for Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide establishes a standardized framework for evaluating the antimicrobial potential of 1,7-naphthyridine derivatives . While the isomeric 1,8-naphthyridines (e.g., Nalidixic acid) are well-established antibacterial agents, the 1,7-naphthyridine scaffold remains a relatively underexplored chemical space in infectious disease research.

Significance: The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel bioisosteres. The 1,7-naphthyridine core offers altered electronic properties and hydrogen-bonding vectors compared to the 1,8-isomer, potentially allowing it to bypass specific resistance mechanisms (e.g., efflux pumps or target mutations) affecting traditional quinolones. This guide outlines the rigorous experimental protocols required to benchmark these novel derivatives against industry standards like Ciprofloxacin and Fluconazole .

Structural Rationale & Mechanism

The Isomeric Shift (SAR Analysis)

The therapeutic efficacy of naphthyridines is historically anchored in the 1,8-isomer . Shifting the nitrogen from position 8 to position 7 alters the Structure-Activity Relationship (SAR) fundamentally:

  • 1,8-Naphthyridine (Classic): The N-1 position is critical for binding to the DNA-Gyrase complex. The N-8 position often aids in electronic stacking.

  • 1,7-Naphthyridine (Novel): The N-7 nitrogen changes the basicity and lipophilicity of the B-ring.

    • Challenge: The absence of the N-8 atom may reduce binding affinity in the traditional quinolone binding pocket.

    • Opportunity: Substitutions at C-2 or C-4 (often hydrazide or sulfonamide linkers) can create new binding interactions, potentially inhibiting Topoisomerase IV or DNA Gyrase via alternative modes.

Mechanism of Action (Hypothesized)

Like their fluoroquinolone analogs, active 1,7-naphthyridine derivatives are designed to target bacterial type II topoisomerases.

  • Target A: DNA Gyrase (GyrA/GyrB) – Essential for DNA supercoiling (primary target in Gram-negatives).

  • Target B: Topoisomerase IV (ParC/ParE) – Essential for decatenation (primary target in Gram-positives).

MechanismOfAction Drug 1,7-Naphthyridine Derivative Entry Cellular Uptake (Porin Channels) Drug->Entry Diffusion Target DNA-Gyrase Complex Entry->Target Binding Resistance Efflux Pump / Target Mutation Entry->Resistance Stabilization Stabilization of Cleavable Complex Target->Stabilization Intercalation Frag DNA Fragmentation Stabilization->Frag Replication Fork Collision Death Bacterial Cell Death Frag->Death Irreversible Resistance->Drug Expulsion

Figure 1: Hypothesized mechanism of action pathway for naphthyridine derivatives disrupting bacterial DNA replication.

Experimental Protocols

To ensure data integrity and reproducibility, evaluations must adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi). Method: Broth Microdilution.[1]

Reagents:

  • Medium: Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Indicator: Resazurin (0.015%) for visual confirmation of metabolic activity.

  • Solvent: DMSO (Max final concentration < 1% to avoid solvent toxicity).

Workflow:

  • Inoculum Prep: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Serial 2-fold dilutions of 1,7-naphthyridine derivatives in 96-well plates.

    • Range: 0.5 µg/mL to 128 µg/mL.

  • Controls:

    • Positive Control: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

    • Negative Control: DMSO + Broth (Sterility check).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Lowest concentration with no visible growth (or no color change from blue to pink if using Resazurin).

Time-Kill Kinetics

Determines if the derivative is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).

  • Inoculate MHB with bacteria (

    
     CFU/mL).
    
  • Add test compound at 1× MIC and 2× MIC .

  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plate on agar and count colonies.

  • Criteria: A

    
     reduction in CFU/mL indicates bactericidal activity.
    

Comparative Performance Analysis

The following section illustrates how to structure the evaluation data. Since 1,7-naphthyridines are often less potent than optimized 1,8-naphthyridines, high-concentration screening is often required to identify "hits."

Data Presentation Template

Researchers should tabulate results comparing the novel series against the "Gold Standard" (Ciprofloxacin).

Table 1: Comparative MIC (µg/mL) of 1,7-Naphthyridine Derivatives vs. Standards

Compound IDR-Group Subst. (C-3/C-4)S. aureus (Gram +)E. coli (Gram -)P. aeruginosa (MDR)Activity Class
Standard A Ciprofloxacin 0.25 - 0.5 0.015 0.5 - 1.0 High Control
Standard B Ampicillin 2.0 4.0 >64 Ref Control
7-ND-01 Phenyl-hydrazide64>128>128Inactive
7-ND-04 p-Fluoro-phenyl3264>128Weak
7-ND-09 Nitro-imidazole 8.0 16 32 Moderate Hit
7-ND-12 Pyridine-sulfonamide128>128>128Inactive

Note: Data in rows 7-ND-XX are representative of typical initial screening results for unoptimized 1,7-naphthyridine scaffolds. "Hits" (like 7-ND-09) typically require electron-withdrawing groups to enhance lipophilicity and cell penetration.

Interpretation of Results
  • MIC < 10 µg/mL: Considered a "Hit" for this scaffold. Warrant further SAR optimization.

  • Gram-Positive Selectivity: 1,7-naphthyridines often show better efficacy against Gram-positives (S. aureus) due to the permeability barrier of the Gram-negative outer membrane which strictly regulates entry of non-optimized heterocycles.

  • The "Nalidixic Gap": If the 1,7-derivative shows MICs > 64 µg/mL while the 1,8-analog (Nalidixic acid) is active, it suggests the N-1/N-8 position is non-negotiable for that specific binding mode.

Experimental Workflow Diagram

This diagram visualizes the decision tree for evaluating a new library of derivatives.

ExperimentalWorkflow Start Synthesis of 1,7-Naphthyridine Library Screen Primary Screen (Single Dose: 100 µg/mL) Start->Screen Decision Inhibition > 50%? Screen->Decision Discard Discard / Archive Decision->Discard No MIC MIC Determination (Serial Dilution) Decision->MIC Yes Tox Cytotoxicity Assay (HEK293 Cells) MIC->Tox If MIC < 32 µg/mL Lead Lead Candidate Selection Tox->Lead Selectivity Index > 10

Figure 2: Screening workflow from synthesis to lead candidate selection.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI. [Link]

  • Madaan, A., et al. (2015).[2][3][4] "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie, 348(12), 837-860. (Provides the comparative baseline for naphthyridine biological potential). [Link]

  • Wójcicka, A., & Mączyński, M. (2024). "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals, 17(12), 1705. (Review highlighting the scarcity of 1,7-isomer activity and the dominance of 1,8-isomers). [Link][2][5]

  • Emmerson, A. M., & Jones, A. M. (2003). "The quinolones: decades of development and use." Journal of Antimicrobial Chemotherapy, 51(Suppl_1), 13–20. (Mechanistic grounding for gyrase inhibition). [Link]

Sources

Functionalized 1,7-Naphthyridines: A Comparative Guide to Anticancer Potency and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the crowded landscape of nitrogen-heterocycle drug discovery, 1,7-naphthyridines have emerged as a distinct alternative to the more commonly explored quinoline and 1,8-naphthyridine scaffolds. While 1,8-naphthyridines are renowned for their broad cytotoxicity and DNA intercalation, functionalized 1,7-naphthyridines exhibit a unique propensity for kinase selectivity (specifically PIP4K2A) and signaling pathway modulation (WNT/


-catenin).

This guide objectively assesses the anticancer properties of 1,7-naphthyridines, comparing their efficacy against standard clinical agents and structural isomers. It provides actionable experimental protocols and mechanistic insights designed for researchers optimizing "Hit-to-Lead" campaigns.

Part 1: Comparative Analysis & Performance Data

The Isomeric Advantage: 1,7- vs. 1,8-Naphthyridines

The position of the nitrogen atoms dictates the electronic distribution and binding affinity of the scaffold.

  • 1,8-Naphthyridines: Often act as promiscuous DNA intercalators due to a planar structure that mimics base pairs. High potency, but often high off-target toxicity.

  • 1,7-Naphthyridines: The N-7 nitrogen provides a unique hydrogen bond acceptor vector, allowing for specific interactions with kinase hinge regions and allosteric pockets in enzymes like PIP4K2A (Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha).

Quantitative Benchmarking (IC Comparison)

The following table aggregates experimental data comparing functionalized 1,7-naphthyridines against standard-of-care agents and isomeric alternatives across key cancer cell lines.

Compound ClassSpecific DerivativeTarget MechanismCell Line (Type)IC

(

M)
Reference Standard (Doxorubicin)
1,7-Naphthyridine Bisleuconothine AWNT Signaling / AutophagyHCT116 (Colon)3.18 0.2 - 0.5
1,7-Naphthyridine 2,4-Disubstituted-1,7-NPHIV-1 RT / CytotoxicityMOLT-3 (Leukemia)9.10 0.01 - 0.05
1,7-Naphthyridine C3-FunctionalizedPIP4K2A InhibitionA549 (Lung)5.45 *0.5 - 1.0
Alternative (1,8-NP)7-Methyl-1,8-NPDNA IntercalationHCT116 (Colon)1.09 0.2 - 0.5
Alternative (Quinoline)Chloroquine deriv.Autophagy InhibitionHCT116 (Colon)15.20 N/A

*Estimated aggregate value based on structure-activity relationship (SAR) data.

Analysis: While 1,7-naphthyridines may show higher absolute IC


 values (lower potency) compared to Doxorubicin or aggressive 1,8-naphthyridines, their value lies in selectivity . The 1,7-scaffold shows reduced toxicity toward normal embryonic lung cells (MRC-5), a critical parameter for therapeutic index optimization.

Part 2: Mechanistic Validation

Primary Mechanism: WNT/ -Catenin Pathway Inhibition

Unlike general DNA damaging agents, specific 1,7-naphthyridines (e.g., Bisleuconothine A) exert their effect by disrupting the WNT signaling cascade, leading to G0/G1 cell cycle arrest.

Diagram 1: WNT Signaling Modulation by 1,7-Naphthyridines

This diagram illustrates the pathway blockade. The 1,7-naphthyridine agent promotes the degradation of


-catenin, preventing its translocation to the nucleus.

WNT_Pathway WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Activates DestructionComplex Destruction Complex (APC/Axin/GSK3β) Frizzled->DestructionComplex Inhibits Disassembly BetaCatenin β-Catenin (Cytoplasmic) DestructionComplex->BetaCatenin Phosphorylation (Blocked in Cancer) TCF_LEF TCF/LEF Transcription Factors BetaCatenin->TCF_LEF Translocation Nucleus Nucleus Proliferation Cell Proliferation (Cyclin D1, c-Myc) TCF_LEF->Proliferation Transcription Drug 1,7-Naphthyridine (Bisleuconothine A) Drug->DestructionComplex Stabilizes/Reactivates Drug->BetaCatenin Promotes Degradation

Caption: 1,7-Naphthyridines stabilize the destruction complex, forcing


-catenin degradation and halting proliferation.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis: Buchwald-Hartwig Amination for C2/C4 Functionalization

To access the 2,4-disubstituted-1,7-naphthyridine library, the Buchwald-Hartwig cross-coupling is superior to standard nucleophilic substitution due to higher yields with electron-rich amines.

Protocol:

  • Reagents: 2,4-dichloro-1,7-naphthyridine (1.0 eq), Aniline derivative (1.1 eq), Pd(OAc)

    
     (5 mol%), BINAP (10 mol%), Cs
    
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: Anhydrous Toluene (degassed with N

    
     for 15 min). Why: Oxygen poisons the Pd catalyst, reducing yield.
    
  • Reaction: Reflux at 110°C for 12-16 hours under inert atmosphere.

  • Workup: Filter through Celite (removes Pd), concentrate, and purify via flash chromatography (Hexane:EtOAc).

  • Self-Validation Check:

    
    H NMR must show the disappearance of the C2/C4-Cl shifts and appearance of amine NH signals.
    
Cytotoxicity Screening: The "Edge-Free" MTT Assay

Standard MTT assays suffer from evaporation effects in outer wells. This protocol eliminates that variable.

Protocol:

  • Seeding: Seed cells (e.g., HCT116) at 5,000 cells/well in 96-well plates.

  • The "Moat" Control: Fill all perimeter wells (Rows A/H, Cols 1/12) with sterile PBS, NOT cells. Why: This prevents evaporation from affecting the drug concentration in test wells.

  • Treatment: Add 1,7-naphthyridine derivatives (0.1 - 100

    
    M) for 48 hours.
    
  • Readout: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Data Validation: Coefficient of Variation (CV) between triplicates must be <15%. If >15%, the assay is invalid due to pipetting error.

Diagram 2: Hit-to-Lead Experimental Workflow

This flowchart outlines the logical progression from synthesis to lead identification.

Workflow Start Library Design (1,7-Naphthyridine Core) Synth Synthesis (Buchwald-Hartwig) Start->Synth QC QC: NMR/LCMS (Purity >95%) Synth->QC QC->Synth Fail Screen Primary Screen (MTT Assay) QC->Screen Pass Select Selectivity Index (Cancer vs. Normal) Screen->Select IC50 < 10µM Mech Mechanism Check (Western Blot/Docking) Select->Mech SI > 2.0 Lead Lead Candidate Mech->Lead

Caption: A rigorous workflow ensuring only high-purity, selective compounds progress to mechanistic validation.

References

  • Biological Activity of Naturally Derived Naphthyridines. National Institutes of Health (NIH). [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports (Nature). [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. National Institutes of Health (NIH). [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives. Journal of Medicinal Chemistry. [Link]

benchmarking the performance of 1,7-naphthyridine-based materials

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemistry & Materials Applications

Executive Summary

The 1,7-naphthyridine scaffold represents a critical "scaffold hopping" alternative to the ubiquitous quinoline and isoquinoline motifs. While historically overshadowed by its 1,8-isomer (famous for nalidixic acid derivatives), the 1,7-isomer has emerged as a privileged structure in modern kinase inhibitor design (e.g., c-Met, PIP4K2A) and electron-deficient materials.

This guide objectively benchmarks 1,7-naphthyridine against its structural analogues.[1] Our analysis reveals that while 1,7-naphthyridine presents higher synthetic challenges than quinolines, it offers superior aqueous solubility and distinct hydrogen-bonding vectors that are crucial for selectivity in Type II kinase inhibitors.

Structural & Electronic Benchmarking

To understand the utility of 1,7-naphthyridine, one must compare its physicochemical profile with its direct competitors: Quinoline (the parent carbocycle) and 1,8-Naphthyridine (the most common isomer).

Comparative Physicochemical Profile[1]

The introduction of the second nitrogen atom at the 7-position significantly alters the electronic landscape compared to quinoline.

PropertyQuinoline1,7-Naphthyridine1,8-NaphthyridineImpact on Performance
LogP (Calc) ~2.0 - 2.1~1.63 ~1.5 - 1.7Solubility: 1,7-Naphthyridine is less lipophilic than quinoline, improving aqueous solubility in drug formulations.[1]
H-Bond Acceptors 1 (N1)2 (N1, N7) 2 (N1, N8)Binding: The N7 nitrogen provides a unique vector for H-bonding in the "hinge region" of kinases, distinct from the N8 position.
Dipole Moment ~2.2 D~2.4 D ~4.0 DPermeability: The moderate dipole of the 1,7-isomer balances membrane permeability better than the highly polar 1,8-isomer.
Basicity (pKa) 4.94~3.6 3.4Ionization: Reduced basicity compared to quinoline reduces non-specific protein binding (off-target effects).[1]
Electronic Deficiency & Materials Utility

The 1,7-naphthyridine ring is electron-deficient (π-deficient).[1] In materials science, specifically Organic Light Emitting Diodes (OLEDs), this property is exploited for Electron Transport Materials (ETM) .

  • Benchmark: Compared to Phenanthroline, 1,7-naphthyridine derivatives often exhibit higher triplet energy levels (

    
    ), preventing reverse energy transfer in phosphorescent OLEDs.
    

Performance in Drug Discovery: Kinase Inhibition[2]

The primary application of 1,7-naphthyridine lies in medicinal chemistry as a bioisostere for quinoline to improve selectivity.

Case Study: PIP4K2A Inhibition (BAY-091/BAY-297)

Recent high-throughput screenings identified the 1,7-naphthyridine core as a potent scaffold for inhibiting PIP4K2A, a lipid kinase involved in tumor metabolism.[1]

  • The Challenge: Quinoline-based inhibitors often suffer from poor metabolic stability and broad-spectrum toxicity (promiscuity).[1]

  • The 1,7-Naphthyridine Solution:

    • Selectivity: The scaffold fits into the ATP-binding pocket where the N1 and N7 atoms can interact with specific residues (e.g., Lysine/Aspartic acid) that are inaccessible to quinolines.

    • Potency: Derivatives like BAY-297 achieved IC50 values < 10 nM.[1][2]

    • Metabolic Stability: The scaffold is less prone to oxidative metabolism at the 2,3-positions compared to quinoline.

SAR Decision Logic

The following diagram illustrates the decision process for selecting 1,7-naphthyridine over alternatives during Lead Optimization.

SAR_Logic Target Target Identification (e.g., Kinase Hinge Region) Scaffold_Select Scaffold Selection Target->Scaffold_Select Quinoline Quinoline (High Lipophilicity) Scaffold_Select->Quinoline Standard Approach Naphthyridine 1,7-Naphthyridine (Dual N-Acceptors) Scaffold_Select->Naphthyridine Scaffold Hop Eval_Solubility Evaluate Solubility (LogP Check) Quinoline->Eval_Solubility Eval_Selectivity Evaluate Selectivity (Vector Check) Naphthyridine->Eval_Selectivity Outcome_Fail High Non-Specific Binding Eval_Solubility->Outcome_Fail Low Solubility Outcome_Success Optimized Lead (e.g., BAY-297) Eval_Selectivity->Outcome_Success Specific H-Bond (N7)

Figure 1: Strategic decision tree for selecting 1,7-naphthyridine during Structure-Activity Relationship (SAR) studies.

Synthetic Accessibility & Protocols

A major barrier to adopting 1,7-naphthyridines is the perceived synthetic difficulty compared to quinolines. Below is a validated workflow and a specific protocol for the core synthesis.

Synthesis Workflow (Friedländer Annulation)

The most robust method involves the condensation of 2-amino-3-formylpyridine with a ketone.[1]

Synthesis_Flow Precursor1 2-Amino-3-formylpyridine Intermediate Aldol Condensation Intermediate Precursor1->Intermediate Precursor2 Ketone / Aldehyde (R-CO-CH2-R') Precursor2->Intermediate Catalyst Base Catalyst (KOH or Proline) Catalyst->Intermediate Cyclization Dehydration & Cyclization Intermediate->Cyclization Product 1,7-Naphthyridine Derivative Cyclization->Product

Figure 2: The Friedländer annulation pathway for constructing the 1,7-naphthyridine core.[1]

Protocol A: Synthesis of 1,7-Naphthyridine Core

Based on modified Friedländer methodology (Ref 1, 3).

Reagents:

  • 2-Amino-3-pyridinecarboxaldehyde (1.0 equiv)[1]

  • Acetone or appropriate ketone (1.2 equiv)[1]

  • Ethanolic KOH (10%) or L-Proline (Organocatalytic route)[1]

Step-by-Step:

  • Dissolution: Dissolve 2-amino-3-pyridinecarboxaldehyde (5 mmol) in Ethanol (20 mL).

  • Addition: Add the ketone (6 mmol) followed by dropwise addition of 10% ethanolic KOH (2 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM). Note: The spot for 1,7-naphthyridine will be more polar than the starting aldehyde.

  • Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Extraction: Redissolve residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove base.

  • Purification: Dry organic layer over

    
    . Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
    

Validation Point: The formation of the 1,7-naphthyridine ring is confirmed by the appearance of a characteristic downfield doublet (~9.0 ppm) in


-NMR corresponding to the proton adjacent to the N1 nitrogen.
Protocol B: Kinase Inhibition Assay (ADP-Glo)

To benchmark biological activity (e.g., against PIP4K2A), use a luminescent ADP detection assay.

Step-by-Step:

  • Preparation: Prepare 1,7-naphthyridine test compounds in 100% DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point dose-response curve.[1]

  • Enzyme Mix: Dilute recombinant PIP4K2A kinase (0.5 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Incubation: Add 2 µL of compound and 4 µL of Enzyme Mix to a 384-well plate. Incubate for 15 min at RT.

  • Substrate Start: Add 4 µL of Substrate Mix (ATP + Lipid substrate).[1] Final ATP concentration should be at

    
     (approx. 10 µM).[1]
    
  • Reaction: Incubate for 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 min.

  • Development: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure luminescence on a plate reader. Calculate

    
     using a 4-parameter logistic fit.
    

References

  • BenchChem. (2025).[1][2] Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols.Link (Cited for Synthesis Protocols).[1]

  • Journal of Medicinal Chemistry. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297.Link (Cited for PIP4K2A Case Study).[1]

  • Molecules. (2021). Biological Activity of Naturally Derived Naphthyridines.[1][2][3][4][5][6][7]Link (Cited for General Bioactivity).[1]

  • PubChem. (2025).[1] 1,7-Naphthyridine Compound Summary.Link (Cited for Physicochemical Data).[1]

  • Cheméo. (2023).[1][8][9] Chemical & Physical Properties of 1,7-Naphthyridine.Link (Cited for LogP and Solubility data).[1]

Sources

Safety Operating Guide

1,7-Naphthyridine-2-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1,7-Naphthyridine-2-carbaldehyde (CAS: 1351516-00-1) is a heterocyclic building block characterized by a fused pyridine ring system and a reactive aldehyde group.[1][2] In drug discovery, it is frequently used as a scaffold for kinase inhibitors.

Because this compound is a research chemical without a specific EPA "P" or "U" listing, it must be managed under the Precautionary Principle . You must treat it as a hazardous organic waste due to the potential toxicity of the naphthyridine core and the chemical reactivity of the aldehyde functionality.

Critical Operational Directive:

NEVER dispose of this compound down the drain or in municipal trash. ALWAYS segregate from strong oxidizers to prevent exothermic oxidation of the aldehyde group.

Physicochemical Profile[3][4][5][6][7][8]
PropertyDataOperational Implication
CAS Number 1351516-00-1Use for waste manifesting.[1]
Molecular Formula C₉H₆N₂ONitrogen content requires high-temp incineration to prevent NOx release.[1]
Physical State Solid (Powder)Dust inhalation risk; requires particulate controls.[1]
Reactivity Aldehyde (C-2 position)Susceptible to oxidation; incompatible with strong bases/oxidizers.[1]
Solubility DMSO, Methanol, DCMDictates liquid waste stream segregation.[1]

Hazard Identification & Stabilization

Before disposal, you must stabilize the waste to prevent downstream accidents. The primary risks are inhalation toxicity (dust) and chemical reactivity (aldehyde oxidation).

Primary Hazards (GHS Classification Inferred)
  • H302: Harmful if swallowed (Naphthyridine core).[3]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[4][3][5]

Chemical Compatibility Matrix

The aldehyde group at the C-2 position renders this molecule electrophilic and susceptible to oxidation.

  • INCOMPATIBLE: Strong Oxidizers (Peroxides, Nitric Acid)

    
     Risk of exothermic reaction/fire.
    
  • INCOMPATIBLE: Strong Bases (NaOH, KOH)

    
     Risk of Cannizzaro reaction or polymerization.
    
  • COMPATIBLE: Non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate).

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Unlisted Hazardous Waste."

Scenario A: Disposal of Pure Solid (Powder)
  • Containment: Transfer the solid into a clear, screw-cap glass vial or high-density polyethylene (HDPE) bottle.

    • Why? Avoids static buildup common with plastic bags; glass is chemically inert to aldehydes.

  • Labeling: Attach a hazardous waste tag.

    • Constituent: "1,7-Naphthyridine-2-carbaldehyde"[1][2][6]

    • Hazard Checkbox: "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed vial into the Solid Organic Waste drum.

    • Note: Do not loose-dump powder into a drum; keeping it in a vial prevents dust generation when the drum is opened.

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Solvent Identification: Determine the primary solvent.

    • Halogenated: (DCM, Chloroform)

      
      Stream A .
      
    • Non-Halogenated: (Methanol, DMSO, Acetone)

      
      Stream B .
      
  • Quenching (If Reactive Reagents Present):

    • If the mixture contains residual oxidizers or reducing agents (e.g., NaBH₄), quench them before adding to the waste container.

    • Causality: The aldehyde can undergo redox reactions in the waste drum if active reagents are present, leading to pressure buildup.

  • Transfer: Pour into the appropriate solvent waste carboy using a funnel.

    • Leave 10% headspace in the container to allow for thermal expansion.

Scenario C: Contaminated Labware (Sharps/Pipettes)
  • Rinsing: Triple-rinse glassware with acetone. Collect the rinsate as Liquid Waste (Scenario B) .

  • Decontaminated Glass: Once rinsed, glass vials can be disposed of in the "Broken Glass" box (unless your facility requires all chemical vials to be treated as hazardous debris).

  • Sharps: Needles used with this compound must go immediately into a Red Sharps Container for incineration.

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating 1,7-Naphthyridine-2-carbaldehyde waste to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: 1,7-Naphthyridine-2-carbaldehyde StateCheck Determine Physical State Start->StateCheck Warning CRITICAL: Segregate from Oxidizers & Strong Bases Start->Warning Solid Solid (Powder) StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Contain Seal in Glass Vial (Do not loose dump) Solid->Contain SolidBin Solid Hazardous Waste Drum (Tag: Toxic/Irritant) Contain->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo HaloWaste Halogenated Waste Carboy (Code: F002/Generic) Halo->HaloWaste NonHaloWaste Organic Solvent Waste Carboy (Code: F003/Generic) NonHalo->NonHaloWaste

Figure 1: Decision tree for segregating 1,7-Naphthyridine-2-carbaldehyde waste streams based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The aldehyde dust is a respiratory irritant. Clear the immediate area.[4][5]

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a mild detergent and water. Do not use bleach (hypochlorite), as it can react aggressively with nitrogenous heterocycles and aldehydes.

Regulatory Compliance Codes (US RCRA)

Since 1,7-Naphthyridine-2-carbaldehyde is not explicitly listed on the P or U lists, use the following codes based on the mixture characteristics:

  • Solid Waste: Not regulated as a specific hazardous waste code unless it exhibits toxicity (TCLP failure), but standard practice dictates incineration. Label as "Non-Regulated Hazardous Waste - Solid" .

  • Liquid Waste (Flammable Solvent): D001 (Ignitable).

  • Liquid Waste (Halogenated Solvent): F002 (Spent Halogenated Solvents).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. EPA530-F-11-003.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • PubChem. Compound Summary for 1,7-Naphthyridine-2-carbaldehyde (CAS 1351516-00-1).[1] National Library of Medicine. Available at: [Link]

Sources

Personal protective equipment for handling 1,7-Naphthyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Landscape

Handling 1,7-Naphthyridine-2-carbaldehyde requires a departure from standard "organic solid" protocols. As a researcher, you must recognize that this compound presents a dual-threat profile: the chemical reactivity of an aromatic aldehyde and the biological potency of the naphthyridine pharmacophore.

Unlike common reagents, specific toxicological data for this isomer is often sparse. Therefore, we must apply Structure-Activity Relationship (SAR) principles to establish a "Universal Precaution" standard.

The "Why" Behind the Protocol
  • Aldehyde Moiety (Electrophilic): The C-2 aldehyde group is highly reactive toward nucleophiles (proteins/DNA). This creates a significant risk of skin sensitization (H317) and irreversible eye damage (H318) . Aldehydes can cross-link proteins, leading to contact dermatitis that persists long after exposure.

  • Naphthyridine Core (Bioactive): This nitrogenous heterocycle is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and DNA intercalation. Until proven otherwise, treat this compound as a suspected mutagen and reproductive toxin .

Personal Protective Equipment (PPE) Matrix

PPE is your last line of defense, not your first. The following specifications are non-negotiable for handling >10 mg quantities.

Protection ZoneComponentSpecification (Minimum Requirement)Scientific Rationale
Hand (Primary) Inner Glove Nitrile (2.5 - 4 mil) Acts as a second skin; prevents perspiration from compromising outer glove doffing.
Hand (Outer) Outer Glove Nitrile (>5 mil) or Laminate (Silver Shield) Aromatic aldehydes can permeate thin nitrile. Change immediately upon splash. Laminate is required for spill cleanup [1].
Ocular Eye Wear Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Aldehyde vapors and dusts are lachrymators and can cause corneal opacity.
Respiratory Engineering Class II Biological Safety Cabinet or Fume Hood Volatility of the aldehyde group requires constant negative pressure.
Body Clothing Tyvek® Lab Coat (Closed Front) Cotton coats absorb and retain aldehydes, creating a secondary exposure source.
Critical Note on Glove Permeation

Standard nitrile gloves offer only "splash protection" against concentrated aromatic aldehydes. Permeation breakthrough can occur in <5 minutes for thin gloves.[1]

  • Rule of Thumb: If you see a stain, the barrier is compromised. Doff and replace immediately.

Operational Workflow: The "Zero-Exposure" Loop

This protocol utilizes a self-validating workflow to ensure containment.

Phase A: Preparation & Engineering Controls
  • Static Mitigation: Naphthyridine derivatives are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent particle scattering.

  • Solvent Selection: Avoid dissolving in highly volatile solvents (DCM, Chloroform) outside of a hood, as these act as carriers, transporting the aldehyde through glove materials.

Phase B: Synthesis & Handling
  • Weighing: Must be performed inside a balance enclosure or fume hood. Never weigh on an open bench.

  • Reaction Vessels: Use threaded glass vials with septa (e.g., V-vials) for all transfers. Avoid open beakers.

  • Temperature Control: Aldehydes oxidize to carboxylic acids in air. Keep reactions under inert atmosphere (Nitrogen/Argon) not just for yield, but to prevent formation of acidic byproducts that increase corrosivity.

Phase C: Decontamination & Quenching

Before removing items from the fume hood, wipe down the exterior of all flasks with a 10% Sodium Bisulfite solution.

  • Mechanism:[2][3][4][5] Bisulfite forms a water-soluble adduct with the aldehyde, neutralizing its volatility and reactivity before disposal.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" decision points that prevent contamination.

SafetyProtocol Start Start: Risk Assessment CheckQty Quantity > 10mg? Start->CheckQty HoodCheck Fume Hood Flow > 100 fpm? CheckQty->HoodCheck Yes HoodCheck->Start Fail (Fix Flow) PPE_Don Don PPE: Double Nitrile + Goggles HoodCheck->PPE_Don Pass StaticCheck Static Charge Present? PPE_Don->StaticCheck Ionize Apply Anti-Static Gun StaticCheck->Ionize Yes Handle Perform Weighing/Synthesis (Closed Vessels) StaticCheck->Handle No Ionize->Handle Decon Wipe Down: 10% NaHSO3 Solution Handle->Decon Waste Disposal: Segregated Organic Stream Decon->Waste

Figure 1: Decision logic for preventing exposure during weighing and synthesis.

Emergency Response & Disposal

Spill Management
  • Evacuate: If >1g is spilled outside a hood, evacuate the immediate area.

  • Isolate: Do not attempt cleanup without a full-face respirator (Organic Vapor cartridges) if vapors are detected.

  • Neutralize: Cover the spill with a 1:1 mixture of sodium bisulfite and absorbent clay (vermiculite).

  • Collect: Scoop into a high-density polyethylene (HDPE) jar. Label as "Aldehyde Contaminated Debris."

Waste Disposal Streams

Do not mix with general organic solvents if oxidizers are present.

  • Stream A (Preferred): High BTU Incineration stream (halogen-free).

  • Stream B: Lab Pack for "Toxic Organics."

  • Contraindication: NEVER dispose of in "Oxidizing Waste" containers (e.g., with Nitric Acid or Peroxides) as aldehydes are reducing agents and can cause explosions [2].

References

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Aldehydes and Ketones. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem Compound Summary. (2023). 1,8-Naphthyridine-2-carbaldehyde (Isomer Analog Safety Data). Retrieved from

  • OSHA Occupational Chemical Database. (2023). Aldehydes, Toxic and Reactive.[6][7] Retrieved from

Sources

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